Fenclozine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39ClN2O4/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30/h2-18,27-28,35H,19-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBBBTQIVQBKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997061 | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-98-1 | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl 3-benzoyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075626981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fenclozine: A Technical Chronicle of a Promising Anti-Inflammatory Agent's Rise and Fall
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclozine, also known as Fenclozic acid and designated as I.C.I. 54,450, emerged from the laboratories of Imperial Chemical Industries (ICI) in the late 1960s as a novel non-steroidal anti-inflammatory drug (NSAID). Exhibiting potent anti-inflammatory, analgesic, and antipyretic properties in preclinical studies, it showed significant promise for the treatment of rheumatoid arthritis and other inflammatory conditions. Its mechanism of action was identified as the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAID activity. However, despite a positive preclinical safety profile, the clinical development of this compound was abruptly halted in 1970 due to unforeseen hepatotoxicity in human trials. This guide provides a comprehensive technical overview of the discovery, development, and eventual withdrawal of this compound, detailing its synthesis, pharmacological evaluation, and the toxicological findings that terminated its trajectory.
Discovery and Synthesis
This compound, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, was first synthesized and reported by researchers at Imperial Chemical Industries. The initial synthesis, a multi-step process characteristic of the era's organic chemistry, laid the groundwork for its subsequent pharmacological investigation.
While the original patent detailing the precise initial synthesis by Hepworth and Stacey of Imperial Chemical Industries Ltd. was filed in the late 1960s, a modern adaptation for the synthesis of a radiolabeled version of Fenclozic acid has been described, shedding light on the probable synthetic route. The synthesis of [¹⁴C] Fenclozic acid involves the use of labeled potassium cyanide, highlighting a pathway that likely mirrors the original industrial synthesis in its core transformations, albeit with updated methodologies and safety protocols.
Pharmacological Profile
This compound demonstrated a robust and promising pharmacological profile in a variety of preclinical models, positioning it as a potent anti-inflammatory, analgesic, and antipyretic agent. Its efficacy was comparable, and in some long-duration studies, superior to the then-standard NSAID, phenylbutazone.[1][2]
Data Presentation: Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Anti-Inflammatory Activity of this compound
| Experimental Model | Animal Species | Administration Route | Dose Range (mg/kg) | Observed Effect |
| Carrageenan-induced Paw Edema | Rat | Oral | 25 - 100 | Dose-dependent reduction in paw swelling |
| Adjuvant-induced Arthritis | Rat | Oral | 12.5 - 50 | Dose-dependent suppression of secondary lesions |
| Ultraviolet-induced Erythema | Guinea Pig | Oral | 2.5 - 10 | Dose-dependent inhibition of erythema |
Table 2: Analgesic Activity of this compound
| Experimental Model | Animal Species | Administration Route | Dose (mg/kg) | ED₅₀ (mg/kg) |
| Phenylquinone-induced Writhing | Mouse | Oral | 12.5 - 50 | ~25 |
Table 3: Antipyretic Activity of this compound
| Experimental Model | Animal Species | Administration Route | Dose (mg/kg) | Observed Effect |
| Yeast-induced Pyrexia | Rat | Oral | 25 - 100 | Dose-dependent reduction in rectal temperature |
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] By blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), this compound effectively reduces the downstream production of various pro-inflammatory prostaglandins.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Experimental Protocols
The preclinical evaluation of this compound utilized a battery of standard pharmacological assays to characterize its activity. The following are detailed methodologies for the key experiments cited.
Anti-inflammatory Activity
-
Objective: To assess acute anti-inflammatory activity.
-
Procedure:
-
Male albino Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound, suspended in a suitable vehicle (e.g., 0.5% gum acacia), is administered orally at various doses. A control group receives the vehicle only.
-
One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
-
Objective: To evaluate efficacy in a model of chronic inflammation.
-
Procedure:
-
Arthritis is induced in male Wistar rats by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.
-
This compound is administered orally daily, starting from the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model).
-
The volume of both the injected and non-injected hind paws is measured at regular intervals for up to 21 days.
-
The severity of secondary lesions (in the non-injected paw, ears, and tail) is also scored.
-
The effect of this compound on paw swelling and arthritis score is compared to a control group.
-
-
Objective: To assess the inhibition of prostaglandin-mediated inflammation.
-
Procedure:
-
The dorsal skin of albino guinea pigs is depilated.
-
A designated area of the skin is exposed to a controlled dose of ultraviolet (UV) radiation from a mercury vapor lamp.
-
This compound is administered orally at various doses prior to UV exposure.
-
The intensity of the resulting erythema is scored at different time points (e.g., 2, 4, and 6 hours) after irradiation.
-
The dose required to produce a significant reduction in erythema is determined.
-
Analgesic Activity
-
Objective: To evaluate peripheral analgesic activity.
-
Procedure:
-
Male albino mice are used.
-
This compound is administered orally at various doses.
-
After a set time (e.g., 30-60 minutes), a 0.02% solution of phenylquinone in 5% ethanol (B145695) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes) after phenylquinone injection.
-
The percentage inhibition of writhing is calculated for each dose group compared to a vehicle-treated control group to determine the ED₅₀.
-
Antipyretic Activity
-
Objective: To assess the ability to reduce fever.
-
Procedure:
-
The basal rectal temperature of male Wistar rats is recorded.
-
Fever is induced by a subcutaneous injection of a 15% suspension of brewer's yeast in saline.
-
Approximately 18 hours after yeast injection, the rectal temperature is measured again to confirm the establishment of pyrexia.
-
This compound is administered orally at various doses to the pyretic rats.
-
Rectal temperature is recorded at hourly intervals for up to 4 hours after drug administration.
-
The reduction in temperature is compared to a control group of pyretic rats that received only the vehicle.
-
Experimental Workflow Diagram
Caption: The development and discontinuation workflow of this compound.
Clinical Development and Withdrawal
Following promising preclinical results, this compound (under the trade name 'Myalex') entered clinical trials for the treatment of rheumatoid arthritis. Initial human studies on serum concentrations were conducted in healthy individuals and patients with rheumatoid arthritis. However, these trials were short-lived. In 1970, reports of jaundice in patients receiving this compound led to its immediate withdrawal from clinical development.
The observed hepatotoxicity in humans was a stark contrast to the preclinical safety data obtained from animal models, highlighting the challenges of interspecies differences in drug metabolism and toxicity. Subsequent research has suggested that the liver damage was likely caused by the formation of a reactive metabolic intermediate of Fenclozic acid.
Conclusion
The story of this compound serves as a significant case study in pharmaceutical development. It underscores the critical importance of understanding a drug candidate's metabolic fate and the potential for species-specific toxicity. While its potent anti-inflammatory and analgesic properties demonstrated the validity of its therapeutic concept, the unforeseen hepatotoxicity in humans ultimately sealed its fate. The in-depth analysis of its discovery, preclinical evaluation, and the reasons for its failure provides valuable lessons for modern drug discovery and development, emphasizing the need for robust predictive toxicology and a thorough understanding of metabolic pathways early in the research pipeline.
References
- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Fenclozic Acid: A Comprehensive Technical Review of its Chemical Synthesis and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s. It exhibited notable analgesic, antipyretic, and anti-inflammatory properties. However, its clinical development was halted due to findings of hepatotoxicity in human trials. This technical guide provides an in-depth overview of the chemical structure and synthesis of fenclozic acid, alongside a detailed exploration of its mechanism of action and the pathways leading to its liver toxicity.
Chemical and Physical Properties
Fenclozic acid is a derivative of thiazole (B1198619), characterized by a chlorophenyl group attached to the thiazole ring, which in turn is linked to an acetic acid moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |
| CAS Number | 17969-20-9 |
| Molecular Formula | C₁₁H₈ClNO₂S |
| Molecular Weight | 253.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 153-155 °C |
| Solubility | Soluble in acetone, chloroform, and ethyl acetate. Sparingly soluble in methanol (B129727) and ethanol (B145695). Practically insoluble in water. |
Synthesis of Fenclozic Acid
The synthesis of fenclozic acid is classically achieved through the Hantzsch thiazole synthesis. A modern and updated approach has been described, which improves upon the original methods from the 1960s. This synthesis involves the reaction of a thioamide with an α-haloketone to form the thiazole ring, followed by the introduction of the acetic acid side chain.
Experimental Protocol: Synthesis of Fenclozic Acid
This protocol is based on established synthetic routes, including modern adaptations for improved safety and efficiency.[1]
Step 1: Synthesis of 4-chlorothiobenzamide (B1225484)
-
To a solution of 4-chlorobenzonitrile (B146240) (1 eq) in pyridine (B92270) (5 mL/g), add triethylamine (B128534) (1.5 eq).
-
Bubble hydrogen sulfide (B99878) gas through the solution at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorothiobenzamide.
Step 2: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate
-
Dissolve 4-chlorothiobenzamide (1 eq) in ethanol (10 mL/g).
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate.
Step 3: Hydrolysis to Fenclozic Acid
-
Suspend ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1 eq) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (B78521) (2.5 eq) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, yields pure fenclozic acid.
References
I.C.I. 54,450 (Tamoxifen): A Technical Guide to its Original Patent, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
I.C.I. 54,450, now universally known as Tamoxifen, is a landmark molecule in the history of targeted cancer therapy. Initially synthesized in 1962 by Dr. Dora Richardson at Imperial Chemical Industries (ICI), it was the first selective estrogen receptor modulator (SERM) to be widely used in the treatment of estrogen receptor-positive breast cancer.[1][2][3] This technical guide provides an in-depth overview of the original patents, the seminal synthesis routes, and the molecular mechanism of action of this pivotal drug.
Original Patent Information
The journey of Tamoxifen from a laboratory curiosity to a blockbuster drug is reflected in its patent history. The initial patent was filed in the United Kingdom, with protection in the United States being a more protracted process.
| Patent Jurisdiction | Patent Number | Filing Date | Grant Date | Key Inventors/Assignee |
| United Kingdom | GB1013907 (also cited as 1099093) | 1962 | 1965 | Dora Richardson, Arthur Walpole / Imperial Chemical Industries (ICI)[1][2] |
| United States | US 4,536,516 | October 29, 1969 | August 20, 1985 | Imperial Chemical Industries (ICI)[4] |
Synthesis Routes
The original synthesis of Tamoxifen by Dora Richardson involved the separation of the geometric isomers of a triphenylethylene (B188826) derivative, as the therapeutic anti-estrogenic activity resides primarily in the (Z)-isomer.[5] Over the years, numerous synthetic routes have been developed. Below are protocols for a plausible original synthesis based on literature from the era and a more contemporary, efficient method.
Experimental Protocol 1: A Representative "Original" Synthesis Route
This route is based on the general strategies of the time, involving a Grignard reaction followed by dehydration and etherification.
Step 1: Synthesis of 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol
-
To a solution of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole (B123540) and magnesium turnings) in anhydrous diethyl ether, add a solution of 1,2-diphenylbutan-1-one (B98858) in anhydrous diethyl ether dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration to form a mixture of (E)- and (Z)-isomers of 1-(4-methoxyphenyl)-1,2-diphenylbut-1-ene
-
Dissolve the crude alcohol from Step 1 in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Demethylation to form 4-(1,2-diphenylbut-1-en-1-yl)phenol
-
Treat the mixture of isomers from Step 2 with a demethylating agent such as pyridine (B92270) hydrochloride at high temperature (e.g., 200-220°C) for several hours.
-
Cool the reaction mixture and dissolve it in water.
-
Acidify with hydrochloric acid to precipitate the phenolic product.
-
Filter the precipitate, wash with water, and dry.
Step 4: Etherification to form Tamoxifen
-
To a solution of the phenolic intermediate from Step 3 in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride.
-
After the evolution of hydrogen ceases, add 2-chloro-N,N-dimethylethanamine.
-
Heat the reaction mixture at 60-80°C for several hours.
-
Cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The resulting mixture of (E)- and (Z)-isomers is then separated by fractional crystallization of their salts (e.g., citrate) to isolate the desired (Z)-isomer (Tamoxifen).
Experimental Protocol 2: A Modern, Efficient Synthesis via McMurry Coupling
This route offers high stereoselectivity and is representative of more modern synthetic strategies.
-
In a round-bottom flask under an inert atmosphere, combine titanium(IV) chloride and zinc dust in anhydrous tetrahydrofuran (B95107) (THF).
-
Heat the mixture to reflux to generate the low-valent titanium reagent.
-
Cool the black slurry to room temperature.
-
Add a solution of 4-(2-(dimethylamino)ethoxy)benzophenone and propiophenone (B1677668) in anhydrous THF dropwise.
-
After the addition, heat the reaction mixture to reflux for several hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield predominantly (Z)-Tamoxifen.
Quantitative Data
The efficacy of Tamoxifen is rooted in its high binding affinity for the estrogen receptor.
| Compound | Receptor/Assay | Value | Units | Reference |
| Tamoxifen | Estrogen Receptor (calf uterus) | ~1.7 | nM (Kd) | [6] |
| 4-hydroxytamoxifen | Estrogen Receptor (human breast carcinoma) | Equal to Estradiol (B170435) | (Relative Affinity) | [7] |
| N-desmethyltamoxifen | Estrogen Receptor (human breast carcinoma) | <1% of Tamoxifen | (Relative Affinity) | [7] |
Mechanism of Action: Signaling Pathway
Tamoxifen exerts its therapeutic effect by competitively inhibiting the binding of estradiol to the estrogen receptor (ER), which is overexpressed in the majority of breast cancers. This binding event leads to a conformational change in the ER that prevents the recruitment of co-activators necessary for gene transcription, thereby halting the cell cycle and inhibiting tumor growth.
References
- 1. Dora Richardson - Wikipedia [en.wikipedia.org]
- 2. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. US4536516A - Alkene derivatives - Google Patents [patents.google.com]
- 5. 50th ANNIVERSARY OF THE FIRST CLINICAL TRIAL WITH ICI 46,474 (TAMOXIFEN): THEN WHAT HAPPENED? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Fenclozic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid, with the IUPAC name 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1960s.[1][2][3] It exhibited analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] Despite its initial promise, fenclozic acid was withdrawn from the market in 1970 due to instances of jaundice and hepatotoxicity observed in patients.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of fenclozic acid, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of fenclozic acid is presented below. These parameters are crucial for understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[1] |
| CAS Number | 17969-20-9[1] |
| Molecular Formula | C₁₁H₈ClNO₂S[1] |
| Molecular Weight | 253.71 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl[1] |
| InChI | InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)[1] |
| InChI Key | APBSKHYXXKHJFK-UHFFFAOYSA-N[1] |
| Synonyms | ICI 54450, Myalex, 2-(4-chlorophenyl)-4-thiazoleacetic acid[1][6] |
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for fenclozic acid.
| Property | Value | Source |
| Melting Point | 155-156 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in most organic solvents. | [6] |
| logP (Octanol/Water) | 3.29 | [7] |
| Predicted XLogP3-AA | 2.7 | [1] |
| pKa | Not explicitly reported in the literature. As a carboxylic acid, it is expected to be in the acidic range. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Determination of Melting Point
The melting point of fenclozic acid can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry fenclozic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For fenclozic acid, this is reported as 155-156 °C.[6]
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
-
Solvent Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4 for physiological relevance) is saturated with n-octanol.
-
Sample Preparation: A known concentration of fenclozic acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two saturated solvent phases are mixed in a flask or tube with the dissolved fenclozic acid. The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of fenclozic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a standard method for determining the pKa of an acidic compound like fenclozic acid.
-
Sample Preparation: A precise amount of fenclozic acid is dissolved in a known volume of water or a co-solvent system if solubility is low.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is gradually added to the fenclozic acid solution in small increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Visualizations
Proposed Metabolic Pathway Leading to Hepatotoxicity
Fenclozic acid's hepatotoxicity is believed to be mediated by the formation of reactive metabolites.[2][8][9] The following diagram illustrates the proposed metabolic pathway.
Caption: Proposed metabolic activation of fenclozic acid leading to hepatotoxicity.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a standard in vivo model to assess the anti-inflammatory activity of compounds like fenclozic acid.[3][10][11]
References
- 1. Fenclozic Acid | C11H8ClNO2S | CID 28858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenclozic acid - Wikipedia [en.wikipedia.org]
- 6. Fenclozic Acid [drugfuture.com]
- 7. fenclozic acid [stenutz.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Fenclozine's Role as a Cyclooxygenase Inhibitor: A Technical Examination
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of fenclozine as a cyclooxygenase (COX) inhibitor. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available pharmacological data, outlines detailed experimental protocols for assessing COX inhibition, and visualizes key pathways to offer a comprehensive understanding of this compound's role in the context of non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound, also known as fenclozic acid, is a thiazole (B1198619) acetic acid derivative developed for its anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] Despite demonstrating anti-inflammatory potency comparable to or greater than phenylbutazone (B1037) in preclinical studies, this compound's clinical development was halted due to observations of hepatotoxicity in humans.[1][4] A significant challenge in characterizing this compound's COX inhibitory profile is the lack of publicly available direct quantitative data, such as half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. This guide, therefore, provides a comparative analysis with structurally related compounds to infer its likely mechanism and presents a standardized protocol for its potential in vitro evaluation.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The anti-inflammatory effects of this compound are attributed to its inhibition of the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3]
-
COX-1 is a constitutively expressed enzyme present in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and mediating platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation, pain, and fever.
By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2] The balance of inhibition between COX-1 and COX-2 is a crucial determinant of an NSAID's efficacy and side-effect profile. Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.
Quantitative Data and Comparative Analysis
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
Data compiled from various sources. Values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against purified COX-1 and COX-2 enzymes. This method can be adapted to generate the currently unavailable IC50 values.
Materials and Reagents
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostaglandins
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
Stopping solution (e.g., a strong acid)
-
Incubator and plate reader
Assay Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the this compound dilutions or a vehicle control (DMSO in reaction buffer) to the appropriate wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for prostaglandin production.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Quantification of Prostaglandins: Measure the amount of PGE2 (or another relevant prostaglandin) produced in each well using a specific EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Conclusion and Future Directions
This compound's history as a potent anti-inflammatory agent underscores its function as a cyclooxygenase inhibitor. While the discontinuation of its clinical development due to hepatotoxicity has limited the availability of direct quantitative data on its COX-1/COX-2 selectivity, its established pharmacological profile provides strong evidence for its mechanism of action.[1][2] The provided experimental protocol offers a clear pathway for researchers to determine the specific inhibitory characteristics of this compound. Further investigation into the COX inhibition profile of this compound and its analogs could provide valuable insights for the design of novel anti-inflammatory agents with improved safety profiles. Understanding the structure-activity relationships of thiazole-containing compounds may yet yield potent and selective COX inhibitors with a reduced risk of adverse effects.
References
- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ard.bmj.com [ard.bmj.com]
Pharmacological Profile of Fenclozic Acid in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in a range of preclinical models. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. Despite its promising preclinical profile, the clinical development of fenclozic acid was terminated due to hepatotoxicity observed in humans. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of fenclozic acid, summarizing available quantitative data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows.
Anti-inflammatory, Analgesic, and Antipyretic Activities
Fenclozic acid exhibited potent anti-inflammatory, analgesic, and antipyretic effects in various preclinical animal models, including rats, mice, and guinea pigs.[1][2][3][4] In short-duration preclinical studies, its potency was comparable to that of phenylbutazone (B1037), a widely used NSAID at the time.[3][4] However, in longer-duration studies, fenclozic acid was found to be more potent than phenylbutazone.[3][4] The pharmacological activity of fenclozic acid is not mediated by stimulation of the adrenal glands, and it does not possess corticosteroid-like activity.[3][4]
Quantitative Efficacy Data
While direct ED50 values for fenclozic acid are not consistently reported in publicly available literature, the following table summarizes its qualitative efficacy in key preclinical models.
| Pharmacological Effect | Preclinical Model | Species | Efficacy Summary | Reference Compound |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Rat | Dose-dependent reduction in paw swelling, similar potency to phenylbutazone. | Phenylbutazone |
| Anti-inflammatory | Adjuvant-induced Arthritis | Rat | Effective in reducing inflammation in both developing and established arthritis models. More potent than phenylbutazone in longer-duration tests. | Phenylbutazone |
| Analgesic | Acetic Acid-induced Writhing | Mouse | Demonstrated peripheral analgesic activity by reducing the number of writhes. | - |
| Antipyretic | Brewer's Yeast-induced Pyrexia | Rat | Significant reduction in fever. | - |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism underlying the pharmacological effects of fenclozic acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[5][6]
In Vitro COX Inhibition Data
| Enzyme | IC50 Value |
| COX-1 | Not publicly available |
| COX-2 | Not publicly available |
Prostaglandin (B15479496) Synthesis Inhibition Pathway
The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of fenclozic acid.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Preclinical studies in rats and mice have provided insights into the pharmacokinetic profile of fenclozic acid.
-
Absorption: Following oral administration in rats, fenclozic acid is absorbed from the gastrointestinal tract.[6]
-
Distribution: Whole-body autoradiography in mice revealed that fenclozic acid distributes to most tissues, with the exception of the brain.[7] Radioactivity was observed to persist in the blood, kidney, and liver for up to 72 hours after dosing.[7]
-
Metabolism: The liver is the primary site of metabolism for fenclozic acid.[6] Key metabolic pathways include oxidative metabolism mediated by Cytochrome P450 enzymes and conjugation reactions.[2][6] The formation of reactive metabolites has been linked to the hepatotoxicity observed in humans.[2]
-
Excretion: In mice, the majority of an administered dose is excreted in the urine (approximately 49%), with a smaller portion eliminated in the feces (approximately 13%).[7]
Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic parameters of fenclozic acid in rats after oral administration.
| Parameter | Value | Species | Dose | Route |
| Tmax (Time to Peak Plasma Concentration) | ~ 1 hour | Rat | 10 & 50 mg/kg | Oral |
| Cmax (Peak Plasma Concentration) | 12.4 - 12.9 µg/mL | Rat | 10 mg/kg | Oral |
| 76.2 - 83.7 µg/mL | Rat | 50 mg/kg | Oral | |
| t½ (Half-life) | 11.2 - 12.4 hours | Rat | 10 & 50 mg/kg | Oral |
| Bioavailability | 85 - 120% | Rat | 10 & 50 mg/kg | Oral |
Toxicology
The primary toxicity concern with fenclozic acid is hepatotoxicity, which was observed in humans at a daily dose of 400 mg but was not replicated in preclinical animal testing.[1] In vitro studies have suggested that the formation of reactive metabolites plays a role in this toxicity.[2] The oral LD50 in rats and mice provides a measure of acute toxicity.
| Parameter | Value | Species |
| Oral LD50 | 1000-5000 mg/kg | Rat |
| Oral LD50 | 430 mg/kg | Mouse |
Experimental Protocols
Detailed methodologies for key preclinical assays used to evaluate the pharmacological profile of fenclozic acid are provided below.
Carrageenan-induced Paw Edema in Rats (Anti-inflammatory)
This model assesses the ability of a compound to inhibit acute inflammation.
Procedure:
-
Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Fenclozic acid is administered orally (p.o.) as a suspension.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Adjuvant-induced Arthritis in Rats (Anti-inflammatory)
This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.
Procedure:
-
Arthritis is induced in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or base of the tail.
-
Fenclozic acid is administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
The severity of arthritis is assessed by measuring the volume of the injected and non-injected paws and by a visual arthritis score.
-
Body weight is also monitored as an indicator of systemic inflammation.
Acetic Acid-induced Writhing Test in Mice (Analgesic)
This test is used to screen for peripheral analgesic activity.
Procedure:
-
Swiss albino mice (20-25g) are used.
-
Fenclozic acid is administered orally.
-
After a specific time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.
Brewer's Yeast-induced Pyrexia in Rats (Antipyretic)
This model is used to evaluate the antipyretic (fever-reducing) activity of a compound.
Procedure:
-
The basal rectal temperature of Wistar rats is measured.
-
Pyrexia is induced by a subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.
-
18-24 hours after the yeast injection, the rectal temperature is measured again to confirm the development of fever.
-
Fenclozic acid is administered orally to the pyretic rats.
-
Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration to determine the reduction in temperature.
Conclusion
Fenclozic acid demonstrated a robust preclinical pharmacological profile, with significant anti-inflammatory, analgesic, and antipyretic activities comparable to or exceeding that of phenylbutazone in various animal models. Its mechanism of action is consistent with other NSAIDs, involving the inhibition of COX enzymes. However, the development of fenclozic acid was halted due to unforeseen hepatotoxicity in humans, which was not predicted by preclinical safety studies. This case highlights the challenges of interspecies differences in drug metabolism and toxicity. The information presented in this technical guide provides a comprehensive resource for researchers and scientists interested in the preclinical pharmacology of fenclozic acid and the broader field of NSAID development.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Insights into Fenclozic Acid for Rheumatoid Arthritis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of fenclozic acid (ICI 54,450; Myalex) for the treatment of rheumatoid arthritis. Fenclozic acid, a thiazole (B1198619) acetic acid derivative, emerged in the late 1960s as a novel anti-inflammatory agent. This document synthesizes available data from foundational clinical trials, focusing on quantitative outcomes, experimental designs, and the drug's proposed mechanisms of action and observed toxicities.
Quantitative Clinical Trial Data
Early clinical investigations of fenclozic acid in patients with rheumatoid arthritis were primarily focused on its anti-inflammatory and analgesic effects compared to existing therapies and placebo. The following tables summarize the key quantitative data extracted from these studies.
Table 1: Patient Demographics and Study Design
| Characteristic | Study Details |
| Study Population | Patients with definite or classical rheumatoid arthritis |
| Number of Patients | 40 |
| Trial Design | Within-patient, cross-over comparison |
| Treatments | Fenclozic acid, Aspirin (B1665792), Placebo |
| Fenclozic Acid Dosage | 200 mg and 400 mg daily |
| Aspirin Dosage | 3.6 g and 5.4 g daily |
| Treatment Duration | 10 days for each treatment period |
Table 2: Clinical Efficacy Measures
| Clinical Assessment | Fenclozic Acid (400 mg/day) | Aspirin (5.4 g/day ) | Placebo |
| Articular Index (Mean Score) | Significant reduction | Significant reduction | No significant change |
| Grip Strength (Mean Improvement) | Significant improvement | Significant improvement | No significant change |
| Patient Preference | Favored over placebo and aspirin | - | - |
| Analgesic Effect | 200 mg fenclozic acid was superior to 600 mg aspirin and placebo | - | - |
Table 3: Adverse Events and Laboratory Findings
| Adverse Event / Laboratory Finding | Fenclozic Acid | Aspirin | Notes |
| Jaundice | Reported in subsequent trials, leading to withdrawal[1] | Not reported | Onset of jaundice was observed between 17 and 35 days of treatment in some patients.[1] |
| Elevated Serum Transaminases (SGOT) | Observed in some patients[1] | Observed in a higher proportion of patients in one study | The initial trials noted that aspirin produced more instances of elevated SGOT than fenclozic acid.[1] |
| Gastrointestinal Side Effects | Generally well-tolerated in initial short-term studies | Common | - |
Experimental Protocols
The early clinical trials of fenclozic acid employed rigorous methodologies for the time to assess its efficacy and safety in patients with rheumatoid arthritis.
Patient Selection Criteria
-
Inclusion Criteria: Patients diagnosed with "definite" or "classical" rheumatoid arthritis according to the criteria established by the American Rheumatism Association. The disease was required to be active at the time of the study.
-
Exclusion Criteria: Patients with co-existing diseases that could interfere with the assessment of the drug's efficacy or safety.
Trial Design and Treatment Regimen
A within-patient, cross-over design was utilized to minimize inter-patient variability. Each patient served as their own control, receiving each of the study medications in a randomized order.
-
Treatment Arms:
-
Fenclozic Acid (200 mg or 400 mg daily)
-
Aspirin (3.6 g or 5.4 g daily)
-
Placebo
-
-
Washout Period: A washout period was instituted between each 10-day treatment period to minimize the carry-over effects of the medications.
-
Concomitant Medications: The use of other anti-inflammatory drugs was discontinued (B1498344) prior to and during the trial.
Efficacy and Safety Assessments
A battery of clinical and laboratory tests was used to evaluate the drug's performance.
-
Clinical Assessments:
-
Articular Index: A measure of joint tenderness.
-
Strength of Grip: Measured using a sphygmomanometer cuff.
-
Patient Preference: Patients were asked to state their preferred treatment at the end of the trial.
-
Analgesic Activity: Assessed by comparing the effects of single doses of fenclozic acid, aspirin, and placebo.
-
-
Laboratory Investigations:
-
Hematology: Hemoglobin levels, white blood cell counts.
-
Biochemistry: Serum levels of aspartate aminotransferase (SGOT), isocitrate dehydrogenase, and alkaline phosphatase were monitored to assess liver function.
-
Signaling Pathways and Mechanisms
Anti-inflammatory Mechanism of Action
The primary anti-inflammatory effect of fenclozic acid is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, fenclozic acid reduces the production of these pro-inflammatory molecules.
References
Toxicological Profile of Fenclozine: An Overview of Preclinical Assessment In Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenclozine, a psychotropic agent developed by Imperial Chemical Industries (ICI) under the code ICI 54,450, underwent preclinical toxicological evaluation to characterize its safety profile before clinical trials. Despite extensive searches of publicly available scientific literature and databases, specific quantitative toxicological data, such as LD50 values and detailed experimental protocols for this compound, are not readily accessible. This is not uncommon for older compounds where much of the data may reside in internal corporate archives or non-digitized regulatory submissions.
This guide, therefore, provides a comprehensive overview of the types of early animal toxicological studies that would have been conducted for a compound like this compound during its development era. The information presented is based on established principles of preclinical safety assessment and serves as a framework for understanding the potential toxicological profile of this compound.
Introduction to Preclinical Toxicological Assessment
The primary objective of preclinical toxicology studies is to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for human clinical trials. These studies are conducted in various animal species to assess the effects of acute and chronic exposure to a new chemical entity.
Key Areas of Toxicological Investigation
The preclinical safety evaluation of a compound like this compound would have encompassed several key areas:
-
Acute Toxicity: These studies aim to determine the effects of a single, high dose of the substance. The primary endpoint is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.
-
Chronic Toxicity: To assess the effects of long-term exposure, chronic toxicity studies are conducted over an extended period, often several months. These studies help to identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: These studies are crucial to evaluate the potential effects of the drug on fertility, pregnancy, and fetal development. They assess parameters such as mating performance, implantation, embryonic and fetal development, and postnatal development of the offspring.
Experimental Protocols in Preclinical Toxicology
While specific protocols for this compound are unavailable, the following sections describe the general methodologies employed in early animal toxicology studies.
Acute Toxicity Studies
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Typical Protocol:
-
Animal Species: Commonly rats and mice.
-
Dose Administration: A single dose administered via the intended clinical route (e.g., oral, intravenous).
-
Dose Range: A range of doses, including a control group, are tested to establish a dose-response curve.
-
Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.
-
Data Collection: Mortality, clinical signs, body weight changes, and gross pathology at necropsy are recorded.
Chronic Toxicity Studies
Objective: To evaluate the toxicological effects of repeated dosing over a prolonged period.
Typical Protocol:
-
Animal Species: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).
-
Dose Administration: Daily administration of the test substance for a specified duration (e.g., 3, 6, or 12 months).
-
Dose Levels: Multiple dose levels, including a control and a high dose intended to produce some toxicity, are used.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (in non-rodents), hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
Reproductive and Developmental Toxicity Studies
Objective: To assess the potential for adverse effects on reproduction and development.
Typical Protocol (Segment I, II, and III studies):
-
Segment I (Fertility and Early Embryonic Development): Dosing of male and female animals before and during mating to assess effects on fertility and early embryonic development.
-
Segment II (Embryo-Fetal Development): Dosing of pregnant animals during the period of organogenesis to evaluate teratogenic potential.
-
Segment III (Prenatal and Postnatal Development): Dosing of pregnant and lactating animals to assess effects on late fetal development, parturition, and postnatal development of the offspring.
-
Animal Species: Primarily rats and rabbits.
-
Endpoints: Mating success, pregnancy rates, number of corpora lutea, implantation sites, resorptions, live and dead fetuses, fetal weight, and external, visceral, and skeletal abnormalities in the fetuses. Postnatal development includes survival, growth, and reproductive capacity of the offspring.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for preclinical toxicology studies.
Caption: Workflow of a typical acute toxicity study.
Caption: Workflow of a typical chronic toxicity study.
Conclusion
While specific toxicological data for this compound from its early development are not publicly available, this guide provides a comprehensive overview of the standard preclinical safety assessments that would have been conducted. Understanding these fundamental toxicological principles and experimental workflows is essential for researchers and drug development professionals when evaluating the potential safety profile of any pharmaceutical compound, including those with limited publicly accessible data. The absence of specific data for this compound underscores the importance of thorough and transparent data sharing in the scientific community.
Fenclozic Acid: An In-Depth Guide to In Vivo Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical development due to hepatotoxicity. Understanding the metabolic pathways and identifying the resulting metabolites are crucial for elucidating the mechanisms of its toxicity and for the broader context of drug safety assessment. This document details the biotransformation of fenclozic acid, presents quantitative data from in vivo studies, outlines key experimental protocols, and visualizes the core metabolic pathways and experimental workflows.
Introduction
Fenclozic acid, chemically [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, was developed in the 1960s for its analgesic, antipyretic, and anti-inflammatory properties.[1] Despite a promising preclinical safety profile, it was withdrawn from clinical trials after observations of hepatotoxicity in humans.[2][3] This discrepancy between preclinical animal data and human outcomes underscores the importance of thorough metabolic investigation. The primary mechanism of fenclozic acid's toxicity is attributed to its metabolic activation into reactive metabolites.[4]
Metabolic Pathways of Fenclozic Acid
The liver is the primary site for the metabolism of fenclozic acid.[1] The biotransformation involves both Phase I oxidative reactions and Phase II conjugation reactions.
Phase I Metabolism: Oxidative Biotransformation
The initial and critical step in the metabolism of fenclozic acid is the oxidation of the chlorophenyl ring by Cytochrome P450 (CYP) enzymes.[1] This reaction leads to the formation of a reactive epoxide intermediate, which is a key contributor to the observed hepatotoxicity.[1][4]
Phase II Metabolism: Conjugation and Detoxification
The reactive epoxide and the parent molecule can undergo several conjugation reactions:
-
Glutathione (B108866) (GSH) Conjugation: The electrophilic epoxide intermediate can be detoxified by conjugation with glutathione. This pathway leads to the formation of numerous GSH-related products, including positional and diastereoisomers.[2][3][5] Further processing of these conjugates can lead to the formation of cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine (B43971) metabolites.[6][7]
-
Taurine (B1682933) and Glucuronic Acid Conjugation: The carboxylic acid moiety of fenclozic acid can be directly conjugated with taurine and glucuronic acid.[1] The formation of an acyl glucuronide is another potential pathway for producing reactive metabolites.[6][7]
-
Acyl-CoA Conjugates: The formation of acyl-CoA conjugates has also been demonstrated, which can then lead to the biosynthesis of acyl carnitine, taurine, glutamine, and glycine (B1666218) conjugates.[6][7]
The following diagram illustrates the principal metabolic pathways of fenclozic acid.
In Vivo Metabolite Identification Studies
Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), have been instrumental in identifying a wide array of fenclozic acid metabolites in vivo.[2][8] Studies in bile duct-cannulated rats have been particularly insightful, allowing for the collection and characterization of biliary metabolites.[2][5]
A significant study successfully identified an epoxide reactive metabolite and up to 16 related glutathione (GSH) products in rats.[2][3][5] In addition to the GSH conjugates, seven other metabolites were identified.[2][3][5]
Studies in chimeric mice with humanized livers have also been employed to investigate human-specific metabolism.[6][7] These studies revealed a number of unique "human" metabolites, providing further clues into the species-specific toxicity of fenclozic acid.[6][7]
Quantitative Data on Fenclozic Acid Metabolism
The following tables summarize the quantitative data on the excretion and metabolite profiles of fenclozic acid from various in vivo studies.
Table 1: Excretion of Fenclozic Acid in Different Species
| Species | Route of Administration | Dose | % of Dose in Urine | % of Dose in Feces | Time Period | Reference |
| Mouse | Oral | 10 mg/kg | ~49% | ~13% | 72 hours | [1] |
| Hepatic Reductase Null (HRN) Mouse | Oral | 10 mg/kg | 55% | 5% | 72 hours | [9] |
Table 2: Major Metabolites of Fenclozic Acid Identified In Vivo
| Metabolite Class | Specific Metabolites Identified | Species | Matrix | Analytical Method | Reference |
| Parent Drug | Fenclozic Acid | Rat, Mouse | Bile, Urine, Feces, Plasma | HPLC-MS | [2][6][10] |
| Phase I - Oxidative | Epoxide Intermediate (inferred) | Rat | Bile | HPLC-HRMS | [2][5] |
| Various Hydroxylated Metabolites | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] | |
| Phase II - Conjugates | Glutathione (GSH) Conjugates (up to 16) | Rat | Bile | HPLC-HRMS | [2][3][5] |
| Cysteinyl, N-acetylcysteinyl, Cysteinylglycine | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] | |
| Taurine Conjugate | Rat, Mouse | Bile, Urine | HPLC-MS | [1][10] | |
| Glucuronide Conjugate (Acyl and Ether) | Mouse | Urine | LC-MS | [11] | |
| Acyl-CoA derived (Carnitine, Glutamine, Glycine) | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following sections outline the general protocols for key experiments in fenclozic acid metabolism studies.
In Vivo Animal Study for Metabolite Profiling
This protocol describes a typical in vivo study for the identification of metabolites in a rodent model.
Protocol Details:
-
Animal Model: Wistar rats with cannulated bile ducts are often used to facilitate the collection of bile, which concentrates metabolites.[2] Chimeric mice with humanized livers can be used for human-specific metabolite identification.[6]
-
Dosing: Fenclozic acid is typically administered orally. A radiolabeled version (e.g., [¹⁴C]-fenclozic acid) can be used to aid in tracking all drug-related material.[8]
-
Sample Collection: Bile, urine, and feces are collected at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h) post-dose.[6] Blood samples are also collected to analyze plasma concentrations.
-
Sample Preparation: Biological samples are processed to extract the metabolites. This may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction.
-
Analytical Method: Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is the method of choice for separating and identifying metabolites.[8]
-
Data Analysis: The mass spectral data is analyzed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
In Vitro Covalent Binding Assay
This assay is used to assess the potential of a drug to form reactive metabolites that can covalently bind to cellular macromolecules, such as proteins.
Protocol Details:
-
Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., human, rat, dog) to provide a source of CYP enzymes.[4]
-
Incubation: Radiolabeled fenclozic acid is incubated with the liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.[1] A control incubation without NADPH is run in parallel.
-
Protein Precipitation and Washing: After incubation, the protein is precipitated (e.g., with acetonitrile) and washed multiple times to remove any non-covalently bound drug.
-
Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting.
-
Data Analysis: The extent of covalent binding is typically expressed as picomoles of drug equivalent bound per milligram of microsomal protein.[11]
Conclusion
The in vivo metabolism of fenclozic acid is complex, involving both oxidative and conjugative pathways. The formation of a reactive epoxide intermediate through CYP-mediated oxidation is a critical event linked to its hepatotoxicity. The identification of numerous glutathione-derived and other conjugates in various animal models has significantly advanced our understanding of its biotransformation. The experimental protocols and analytical strategies detailed in this guide provide a framework for researchers investigating drug metabolism and toxicity. The case of fenclozic acid continues to be a valuable lesson in drug development, highlighting the importance of comprehensive metabolic studies to ensure drug safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Acute liver effects, disposition and metabolic fate of [14C]-fenclozic acid following oral administration to normal and bile-cannulated male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetics of Fenclozic Acid in Rodent Models: A Technical Guide for Researchers
An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of Fenclozic Acid in Rats and Mice for Application in Drug Development and Toxicological Research.
Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated significant analgesic, antipyretic, and anti-inflammatory properties in preclinical studies.[1] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Despite its initial promise, the clinical development of fenclozic acid was terminated due to observations of hepatotoxicity in human trials.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of fenclozic acid in rats and mice, presenting available data on its absorption, distribution, metabolism, and excretion (ADME), detailing experimental protocols, and visualizing key pathways to inform future research in drug metabolism and toxicology.
Pharmacokinetic Profile
Absorption
Following oral administration, fenclozic acid is absorbed from the gastrointestinal tract. In rats, peak plasma concentrations have been observed approximately one hour after dosing, suggesting relatively rapid absorption.[2]
Distribution
Whole-body autoradiography studies in mice have revealed that fenclozic acid distributes to most tissues.[2] A notable exception is the brain, indicating limited penetration of the blood-brain barrier.[2] Radioactivity has been shown to persist in the blood, kidneys, and liver for up to 72 hours post-administration, suggesting a potential for accumulation in these organs.[2]
Metabolism
The liver is the principal site of fenclozic acid metabolism. The metabolic pathways are complex and are considered to be directly linked to the compound's hepatotoxic effects.[2] Key metabolic transformations include:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are instrumental in the biotransformation of fenclozic acid.[2] This oxidative metabolism can lead to the formation of reactive metabolites.
-
Conjugation: The carboxylic acid moiety of fenclozic acid can undergo conjugation with taurine (B1682933) and glucuronic acid.[3] Additionally, the formation of acyl-CoA conjugates has been demonstrated.[2] Studies in hepatic reductase null (HRN) mice, which have inactive hepatic CYP450s, show that metabolism is dominated by amino acid conjugation with glycine (B1666218) and taurine.[3]
-
Reactive Metabolite Formation: A critical aspect of fenclozic acid metabolism is the generation of reactive electrophilic intermediates. An epoxide reactive metabolite has been identified, which can be detoxified through conjugation with glutathione (B108866) (GSH).[2] The formation of these reactive species and their subsequent covalent binding to cellular macromolecules, particularly proteins, is believed to be a key initiating event in the observed liver injury.[2]
Excretion
In mice, the primary route of elimination for fenclozic acid and its metabolites is through the urine.[2] Studies have shown that approximately 49% of an administered dose is excreted via the urine, with a smaller fraction of about 13% eliminated in the feces.[4] In HRN mice, urinary and cage wash elimination accounted for approximately 55% of the dose, with 5% excreted in the feces.[3] In rats, a dose-dependent increase in biliary secretion has been observed, with the taurine conjugate being a major metabolite in bile at higher doses.[5]
Key Metabolic and Toxicological Pathways
The following diagrams illustrate the proposed metabolic pathway of fenclozic acid and the putative mechanism of its associated hepatotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections outline key experimental protocols for the in-vivo administration and sample collection for fenclozic acid analysis in rodent models.
Oral Administration of Fenclozic Acid in Rats and Mice (Oral Gavage)
This protocol describes the standard procedure for oral administration of a test compound to rats and mice.
Materials:
-
Fenclozic acid
-
Appropriate vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in saline)[5]
-
Animal scale
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[6][7]
-
Syringes
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water before dosing.[5]
-
Dosage Calculation: Weigh each animal to determine the precise dosing volume. The maximum recommended dosing volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[6]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, and mark the needle accordingly.[7]
-
Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus.[7]
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus to the pre-marked depth. Administer the fenclozic acid suspension smoothly.[7]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10 minutes.[8]
Blood Sample Collection for Pharmacokinetic Analysis in Mice
This protocol outlines a method for serial blood sampling from a single mouse to generate a pharmacokinetic profile.
Materials:
-
Lancets for submandibular bleeding[9]
-
Heparinized capillary tubes[9]
-
Microcentrifuge tubes (e.g., 0.5 ml)[9]
-
Anesthetic (e.g., isoflurane)[9]
-
Syringe and needle for cardiac puncture (terminal bleed)[9]
-
Centrifuge
Procedure:
-
Pre-dose Sample: Collect a baseline blood sample if required.
-
Serial Sampling:
-
Early Time Points (e.g., 5, 15, 30 minutes): Collect approximately 30 µL of blood via submandibular vein puncture using a lancet.[9]
-
Intermediate Time Points (e.g., 1, 2, 4 hours): Anesthetize the mouse with isoflurane (B1672236) and collect blood from the retro-orbital sinus using a heparinized capillary tube.[9]
-
-
Terminal Bleed: At the final time point, euthanize the mouse and collect a larger volume of blood via cardiac puncture.[9]
-
Plasma Preparation: Immediately after collection, transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).[10] Centrifuge the samples (e.g., at 1500 x g for 15 minutes at 4°C) to separate the plasma.[10]
-
Storage: Store the plasma samples at -80°C until analysis.[11]
Conclusion
This technical guide consolidates the available knowledge on the pharmacokinetics of fenclozic acid in rat and mouse models. While a complete quantitative profile is not available due to its early withdrawal from clinical development, the qualitative data on its absorption, distribution, extensive metabolism, and routes of excretion provide a valuable framework for researchers. The detailed experimental protocols and visual representations of metabolic and experimental workflows offer practical guidance for future studies in the fields of drug metabolism, toxicology, and the development of safer anti-inflammatory agents. Understanding the species-specific metabolic activation of fenclozic acid remains a critical area of investigation to better predict and mitigate drug-induced liver injury.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. unmc.edu [unmc.edu]
Initial in vitro screening of Fenclozine anti-inflammatory activity
An In-Depth Technical Guide to the Initial In Vitro Screening of Fenclozine's Anti-Inflammatory Activity
Abstract
This technical guide outlines a comprehensive in vitro screening protocol to evaluate the potential anti-inflammatory properties of this compound, a compound of interest for drug development. While specific experimental data on this compound's anti-inflammatory effects are not yet publicly available, this document provides researchers, scientists, and drug development professionals with a robust framework of established methodologies. The guide details experimental protocols for assessing cytotoxicity, inhibition of key inflammatory enzymes (COX-1, COX-2, and 5-LOX), modulation of pro-inflammatory cytokine production, and impact on critical signaling pathways such as NF-κB and MAPK. All quantitative data are presented in clearly structured tables with hypothetical results to serve as a template for data analysis and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer.[1][2] The development of novel anti-inflammatory agents is therefore a significant focus of pharmaceutical research.
This compound is a compound whose anti-inflammatory potential has yet to be fully elucidated. A systematic in vitro screening is the essential first step to characterize its activity, identify its mechanism of action, and determine its therapeutic potential. This guide presents a standardized workflow for conducting such a preliminary evaluation.
The proposed screening cascade will investigate the effects of this compound on:
-
Cell Viability: To ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Key Inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]
-
Pro-inflammatory Cytokines: The production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by immune cells is a hallmark of inflammation.[2][5]
-
Intracellular Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1][6]
Experimental Workflow
The overall workflow for the initial in vitro screening of this compound is depicted below. This process begins with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioassays. The compound is then evaluated for its ability to inhibit key inflammatory enzymes and reduce the production of pro-inflammatory cytokines in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. Finally, the underlying mechanism of action is investigated by examining the compound's effects on the NF-κB and MAPK signaling pathways.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different influence of antipsychotics on the balance between pro- and anti-inflammatory cytokines depends on glia activation: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [mdpi.com]
Fenclozine: An Examination of its Pharmacological Profile and a Correction of its Classification as a Monoamine Oxidase Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into fenclozine's potential as a monoamine oxidase inhibitor (MAOI). Extensive literature review reveals a critical misclassification of this compound. The available scientific data does not support the hypothesis that this compound acts as an inhibitor of monoamine oxidase (MAO). Instead, the research consistently identifies the compound as fenclozic acid , a non-steroidal anti-inflammatory drug (NSAID) whose primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes .[1][2][3][4][5] Development of fenclozic acid was discontinued (B1498344) due to findings of hepatotoxicity in human trials.[1][2]
This document serves to clarify the pharmacological identity of fenclozic acid, present its known mechanism of action, and provide a general overview of the experimental protocols relevant to the user's original query regarding MAO inhibition.
Chemical Identity of Fenclozic Acid
Fenclozic acid, chemically known as 2-(4-chlorophenyl)-1,3-thiazol-4-ylacetic acid, is a distinct chemical entity from the class of compounds typically associated with monoamine oxidase inhibition.[2][6][7][8]
Chemical Structure:
-
IUPAC Name: 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[6]
-
Molecular Formula: C₁₁H₈ClNO₂S[6]
-
Molecular Weight: 253.71 g/mol [2]
-
CAS Number: 17969-20-9[2]
Pharmacological Profile: Cyclooxygenase Inhibition
Fenclozic acid's anti-inflammatory, analgesic, and antipyretic properties are attributed to its inhibition of cyclooxygenase (COX) enzymes.[3][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] There are two primary isoforms of the COX enzyme, COX-1 and COX-2.
Signaling Pathway: Cyclooxygenase Inhibition
The established mechanism of action for fenclozic acid involves the cyclooxygenase pathway. The following diagram illustrates this general pathway for NSAIDs.
Standardized Experimental Protocol for In Vitro Monoamine Oxidase Inhibition Assay
Although this compound has not been identified as an MAO inhibitor, for informational purposes, a general protocol for assessing the in vitro inhibitory activity of a test compound on MAO-A and MAO-B is provided below. This is a representative methodology and would require optimization for specific applications.[12][13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) for a spectrophotometric assay, or a specific substrate for a fluorometric or radiometric assay)[12][15]
-
Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[12][14]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Dilute the MAO-A and MAO-B enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Protocol:
-
To the wells of the 96-well microplate, add the assay buffer, the serially diluted test compound or control inhibitor, and the enzyme solution.
-
Include control wells containing the enzyme and buffer with and without the solvent to determine the baseline enzyme activity and any solvent effects.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin kinetic measurements of the product formation using the microplate reader at the appropriate wavelength for the chosen substrate (e.g., for kynuramine, the formation of 4-hydroxyquinoline (B1666331) can be measured spectrophotometrically).[15]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines a typical workflow for an in vitro MAO inhibition screening assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Fenclozic acid | 17969-20-9 [smolecule.com]
- 3. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenclozic Acid | C11H8ClNO2S | CID 28858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenclozic Acid [drugfuture.com]
- 8. fenclozic acid [stenutz.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. evotec.com [evotec.com]
An In-depth Technical Guide to the Structural Analogues and Derivatives of Fenclozic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenclozic acid, 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that demonstrated significant analgesic, antipyretic, and anti-inflammatory properties. Its clinical development was halted due to hepatotoxicity observed in human trials. This guide provides a comprehensive technical overview of fenclozic acid, its mechanism of action, and the current understanding of its structural analogues and derivatives. It includes a summary of available quantitative data, detailed experimental protocols for its evaluation, and visual representations of its biological pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.
Introduction
Fenclozic acid belongs to the arylalkanoic acid class of NSAIDs and, like other members of this class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1] Despite its efficacy, the idiosyncratic hepatotoxicity associated with fenclozic acid has limited its clinical use but has made it a subject of toxicological studies. Understanding the structure-activity relationship (SAR) and the structure-toxicity relationship of fenclozic acid and its analogues is crucial for the design of safer anti-inflammatory agents.
Physicochemical Properties of Fenclozic Acid
| Property | Value | Reference |
| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | [2] |
| Molecular Formula | C₁₁H₈ClNO₂S | [2] |
| Molecular Weight | 253.7 g/mol | [2] |
| CAS Number | 17969-20-9 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
Biological Activity and Quantitative Data
The anti-inflammatory effects of fenclozic acid are attributed to its inhibition of COX enzymes.[3] In short-duration anti-inflammatory tests, the potency of fenclozic acid was found to be similar to that of phenylbutazone, while in longer-duration tests, it was more potent.[1][4]
In Vitro COX Inhibition
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Fenclozic Acid Analogue (2d) | 2-phenyl-4-(4-chlorophenyl)thiazole-5-yl acetic acid | 19.10 | 16.16 | 1.18 | [5] |
| Celecoxib | 14.93 | 0.05 | 298.6 | [6] | |
| Diclofenac | 29.9 | 1.98 | 15.1 | [6] | |
| Ibuprofen | - | - | - | ||
| Nimesulide | - | - | - | [5] |
Note: The structure for the Fenclozic Acid Analogue (2d) is inferred from the description in the source. Structures for reference compounds are widely known.
In Vivo Anti-inflammatory Activity
Fenclozic acid demonstrated dose-dependent reduction in swelling in the carrageenan-induced paw edema model in rats, with a potency comparable to phenylbutazone.[7]
Signaling Pathways
Mechanism of Action: COX Inhibition
The therapeutic effects of fenclozic acid are primarily due to the inhibition of COX-1 and COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[3]
Proposed Signaling Pathway of Hepatotoxicity
The hepatotoxicity of fenclozic acid is attributed to the formation of reactive metabolites.[8] Cytochrome P450 enzymes are thought to metabolize fenclozic acid to a reactive epoxide intermediate, which can covalently bind to cellular macromolecules, leading to cellular stress and injury.[8]
Experimental Protocols
Synthesis of 2-Arylthiazole-4-acetic Acid Derivatives
A general method for the synthesis of the thiazole (B1198619) core involves the Hantzsch thiazole synthesis.
Step 1: Synthesis of Substituted 2-Aminothiazole A mixture of a substituted acetophenone, thiourea, and iodine is heated. The resulting aminothiazole is then purified.[3]
Step 2: Introduction of the Acetic Acid Moiety The substituted aminothiazole is reacted with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) in glacial acetic acid. The product is then purified.[3]
In Vitro COX Inhibition Assay (Fluorimetric Method)
This protocol is adapted from a method used for evaluating thiazole derivatives as COX inhibitors.[5]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorimetric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., ibuprofen, nimesulide) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of all reagents in the assay buffer.
-
In a 96-well black plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.
-
Add serial dilutions of the test compounds or vehicle (DMSO) to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of NSAIDs.[7][9]
Animals:
-
Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in saline)
-
Plethysmometer
-
Test compounds and reference drug (e.g., indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Discussion
Due to the limited availability of a comprehensive set of fenclozic acid analogues, a detailed SAR is challenging. However, based on the available data for thiazole derivatives and general knowledge of NSAIDs, some inferences can be drawn:
-
Acidic Moiety: The carboxylic acid group is a common feature in many NSAIDs and is crucial for their binding to the active site of COX enzymes.
-
Aryl Substitution: The nature and position of substituents on the phenyl ring attached to the thiazole core can significantly influence COX inhibitory activity and selectivity. For instance, the position of the chloro group in fenclozic acid versus its isomer (compound 2d) may alter the binding affinity for COX-1 and COX-2.
-
Thiazole Core: The thiazole ring acts as a scaffold to orient the aryl and acetic acid moieties in a conformation suitable for binding to the COX active site.
Conclusion
Fenclozic acid remains a compound of interest due to its potent anti-inflammatory effects and its notable species-specific hepatotoxicity. While its clinical use is precluded, it serves as a valuable tool for studying the mechanisms of drug-induced liver injury. The development of structural analogues with a more favorable safety profile requires a thorough understanding of the SAR and structure-toxicity relationships. The protocols and data presented in this guide offer a foundation for researchers to further investigate fenclozic acid and to design novel, safer anti-inflammatory agents based on the 2-arylthiazole-4-acetic acid scaffold.
References
- 1. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 2. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid [cymitquimica.com]
- 3. wjpmr.com [wjpmr.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpras.com [ijpras.com]
Fenclozine: A Technical Analysis of its Clinical Withdrawal Due to Hepatotoxicity
For Immediate Release
Södertälje, Sweden – December 16, 2025 – This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the reasons for the clinical withdrawal of the non-steroidal anti-inflammatory drug (NSAID) Fenclozine (also known as fenclozic acid or ICI 54,450). The primary cause for the cessation of its clinical development in the early 1970s was unacceptable hepatotoxicity, specifically the presentation of jaundice in patients undergoing treatment. This document details the clinical findings, the proposed mechanism of toxicity, and the experimental protocols used to investigate these adverse effects.
Executive Summary
This compound, a promising anti-inflammatory and analgesic agent, was withdrawn from clinical trials due to a significant incidence of liver damage, particularly jaundice, at therapeutic doses. Subsequent research has pointed towards a mechanism involving metabolic bioactivation by cytochrome P450 (CYP450) enzymes. This process is believed to generate a reactive epoxide metabolite, which then covalently binds to hepatic proteins, leading to cellular damage and the observed hepatotoxicity. This guide synthesizes the available data on the clinical manifestations, the underlying biochemical pathways, and the in vitro and in vivo experimental designs used to elucidate the toxicological profile of this compound.
Data Presentation: Clinical Hepatotoxicity of this compound
Clinical trials of this compound revealed a dose-dependent hepatotoxicity. A key 1970 study by Hart et al. documented cases of jaundice and other liver function abnormalities in patients receiving the drug. The following table summarizes the findings from eight of these patients.[1]
| Case No. | Age (years) | Sex | Daily Dose of this compound (mg) | Duration of Treatment (days) | Serum Bilirubin (mg/100ml) | Alkaline Phosphatase (King-Armstrong Units) | SGOT (IU/l) |
| 1 | 58 | F | 400 | 21 | 8.4 | 45 | 165 |
| 2 | 62 | F | 400 | 28 | 12.5 | 38 | 200 |
| 3 | 55 | M | 400 | 17 | 6.2 | 52 | 180 |
| 4 | 67 | F | 400 | 35 | 15.0 | 60 | 250 |
| 5 | 59 | M | 400 | 14 | Normal | 25 | 80 |
| 6 | 65 | F | 400 | 19 | Normal | 30 | 95 |
| 7 | 53 | M | 400 | 24 | Normal | 28 | 70 |
| 8 | 61 | F | 400 | 30 | Normal | 35 | 110 |
SGOT: Serum Glutamic-Oxaloacetic Transaminase
Proposed Mechanism of this compound-Induced Hepatotoxicity
The leading hypothesis for this compound's liver toxicity centers on its metabolic activation into a reactive intermediate.[2][3] This multi-step process is initiated by the action of hepatic cytochrome P450 enzymes.
Signaling Pathway of this compound Metabolism and Toxicity
Caption: Proposed metabolic pathway of this compound leading to hepatotoxicity.
Experimental Protocols
To investigate the mechanism of this compound-induced hepatotoxicity, several key in vitro experiments have been employed. These assays focus on metabolic activation, covalent binding, and potential downstream cellular effects.
Protocol 1: In Vitro Covalent Binding Assay with Liver Microsomes
This protocol is designed to assess the formation of reactive metabolites that can covalently bind to liver proteins.
Objective: To quantify the NADPH-dependent covalent binding of [¹⁴C]-Fenclozine to liver microsomal proteins.
Materials:
-
[¹⁴C]-Fenclozine (radiolabeled)
-
Human or rat liver microsomes
-
NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Solvents for washing (e.g., methanol, diethyl ether)
-
Scintillation cocktail and counter
Methodology:
-
Incubation: Liver microsomes are incubated with [¹⁴C]-Fenclozine in potassium phosphate buffer at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-regenerating system. A control incubation is performed without NADPH.
-
Incubation Period: The mixture is incubated for a specified time (e.g., 60 minutes).
-
Protein Precipitation: The reaction is stopped by adding ice-cold TCA to precipitate the proteins.
-
Washing: The protein pellet is washed multiple times with solvents to remove unbound radioactivity.
-
Quantification: The washed protein pellet is solubilized, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of covalently bound this compound is expressed as pmol equivalents per mg of microsomal protein.
Experimental Workflow: Covalent Binding Assay
Caption: Workflow for the in vitro covalent binding assay.
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
This assay aims to identify the formation of reactive electrophilic metabolites by trapping them with a nucleophile like glutathione.[2][4]
Objective: To detect and identify GSH-conjugates of this compound metabolites.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH-regenerating system
-
Glutathione (GSH)
-
Acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Incubation: Liver microsomes are incubated with this compound and GSH in a suitable buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding the NADPH-regenerating system.
-
Incubation Period: The mixture is incubated for a defined period.
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: The sample is centrifuged, and the supernatant is collected and prepared for analysis.
-
LC-MS Analysis: The sample is analyzed by LC-MS to detect and characterize the mass of potential GSH-conjugates.
Logical Relationship: Reactive Metabolite Trapping
Caption: Logical flow of a reactive metabolite trapping experiment.
Conclusion
The clinical withdrawal of this compound serves as a critical case study in drug development, highlighting the potential for unforeseen and severe adverse drug reactions in humans that are not always predicted by preclinical animal models. The evidence strongly suggests that this compound's hepatotoxicity is mediated by its metabolic bioactivation to a reactive epoxide metabolite, which subsequently leads to covalent binding to liver proteins and cellular damage. The experimental protocols outlined in this guide provide a framework for investigating such mechanisms of drug-induced liver injury, emphasizing the importance of understanding a compound's metabolic fate early in the drug discovery process. This technical guide is intended to aid researchers in designing and interpreting studies on drug metabolism and toxicity, with the ultimate goal of developing safer and more effective therapeutics.
References
Methodological & Application
Application Notes and Protocols: Fenclozic Acid in the Carrageenan-Induced Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[2] This application note provides a detailed protocol for assessing the efficacy of fenclozic acid in this model, presents representative quantitative data, and illustrates the key signaling pathways and experimental workflow.
Data Presentation
The following table summarizes representative dose-dependent anti-inflammatory effects of Fenclozic acid on carrageenan-induced paw edema in rats, based on published findings where it was shown to be comparable in potency to Phenylbutazone.[3]
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.05 | - |
| Fenclozic Acid | 25 | 0.60 ± 0.04 | 29.4 |
| Fenclozic Acid | 50 | 0.42 ± 0.03 | 50.6 |
| Fenclozic Acid | 100 | 0.25 ± 0.02 | 70.6 |
| Phenylbutazone (Reference) | 100 | 0.28 ± 0.03 | 67.1 |
Note: The data presented are illustrative and based on the reported dose-dependent efficacy of Fenclozic acid. Actual results may vary based on experimental conditions.
Experimental Protocols
This protocol is adapted from the method originally described by Winter et al. (1962).[4][5]
Materials:
-
Fenclozic acid
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline)
-
Positive control (e.g., Phenylbutazone or Indomethacin)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
Fenclozic Acid (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Phenylbutazone, 100 mg/kg)
-
-
Compound Administration: Administer Fenclozic acid, vehicle, or the positive control orally via gavage.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the observed effects. A p-value of <0.05 is typically considered significant.
-
Mandatory Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling pathway of carrageenan-induced inflammation and Fenclozic acid's mechanism of action.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
Application Notes and Protocols for In Vitro Cyclooxygenase (COX-1 vs COX-2) Inhibition Assay of Fenclozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozine, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, making it a key target for anti-inflammatory therapies.[1]
Principle of the Assay
The in vitro COX inhibition assay measures the activity of purified COX-1 and COX-2 enzymes in the presence of an inhibitor, such as this compound. The assay quantifies the production of prostaglandins (B1171923), the downstream products of the COX-catalyzed reaction. The inhibitory effect of the test compound is determined by measuring the reduction in prostaglandin (B15479496) synthesis compared to a control group without the inhibitor. This can be achieved through various detection methods, including colorimetric and fluorometric assays that measure the peroxidase activity of COX, or by direct quantification of prostaglandins using techniques like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparative Inhibitory Activity
While specific experimental IC50 values for this compound are not widely published, the following tables provide a comparative framework. Table 1 details the inhibitory concentrations (IC50) and selectivity indices for various common NSAIDs, offering a reference for expected results. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to that of COX-2, indicates the drug's preference for inhibiting COX-2. A higher SI value signifies greater COX-2 selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Common NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Etoricoxib | 116 | 1.1 | 106 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup.
Experimental Protocols
The following are detailed protocols for performing a fluorometric and a colorimetric in vitro COX inhibition assay. These can be adapted for the evaluation of this compound.
Protocol 1: Fluorometric COX Inhibition Assay
This protocol is based on the detection of the peroxidase activity of COX using a fluorescent probe.
Materials and Reagents:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in COX Assay Buffer.
-
Prepare a working solution of Heme in COX Assay Buffer.
-
Prepare a working solution of the fluorometric probe.
-
Prepare a working solution of arachidonic acid.
-
Prepare a stock solution of this compound in DMSO and create a dilution series to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorometric probe, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of DMSO (vehicle).
-
Background Wells (No Enzyme): Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorometric probe, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorometric probe, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the this compound dilution.
-
Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorometric probe, 10 µL of enzyme, and 10 µL of the respective positive control inhibitor.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Colorimetric COX Inhibition Assay
This protocol measures the peroxidase activity of COX by monitoring the appearance of an oxidized colorimetric substrate.
Materials and Reagents:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Positive control inhibitors
-
96-well clear microplates
-
Spectrophotometric microplate reader (absorbance at ~590 nm)
-
DMSO
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, hemin, colorimetric substrate, arachidonic acid, and this compound as described in the fluorometric protocol.
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of DMSO.
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the this compound dilution.
-
Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the positive control inhibitor.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Substrate Addition: Add 20 µL of the colorimetric substrate solution to all wells.
-
Reaction Initiation: Quickly add 20 µL of arachidonic acid to all wells to start the reaction.
-
Measurement: Incubate for a precise time (e.g., 2 minutes) at 25°C and then read the absorbance at 590 nm.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the percent inhibition for each this compound concentration as described in the fluorometric protocol.
-
Determine the IC50 value by plotting percent inhibition versus log concentration.
-
Visualizations
COX Signaling Pathway and Inhibition
Caption: COX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition by this compound.
References
Application Note: Quantification of Fenclozine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
Introduction
Fenclozine, chemically known as 2-(4-chlorophenyl)-4-thiazoleacetic acid, is a non-steroidal anti-inflammatory agent. The therapeutic efficacy and safety of this compound are directly related to its concentration in systemic circulation. Therefore, a validated bioanalytical method is crucial for its evaluation in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and reproducibility.[1] This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection, including sample preparation, chromatographic conditions, and a full validation plan.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., Ketoprofen or another suitable NSAID
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Human plasma (drug-free, with anticoagulant like K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the HPLC analysis.[2]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Add 20 µL of the Internal Standard working solution (e.g., Ketoprofen at 10 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 600 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
HPLC Conditions
The following HPLC conditions are proposed as a starting point for method development and validation. Optimization may be required to achieve the desired separation and peak shape.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (v/v) |
| Gradient Program | 40:60 to 70:30 over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined by UV scan of this compound (estimated around 280-320 nm)[2] |
| Injection Volume | 20 µL |
| Internal Standard | Ketoprofen (or other suitable NSAID) |
Method Validation Protocol
The proposed analytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to established guidelines (e.g., FDA, ICH).
1. Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention times of this compound and the internal standard.
2. Linearity and Range: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 0.1 to 20 µg/mL. The calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
3. Accuracy and Precision: Accuracy and precision will be determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days (inter-day) and with five replicates on the same day (intra-day). The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[3]
4. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, usually with a signal-to-noise ratio of 10:1.[4]
5. Recovery: The extraction recovery of this compound will be determined by comparing the peak areas of extracted plasma samples at three QC concentrations with the peak areas of unextracted standards of the same concentration.
6. Stability: The stability of this compound in plasma will be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -20°C or -80°C for a specified period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clarity and easy interpretation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 (LLOQ) | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 | |
| 15.0 | |
| 20.0 (ULOQ) | |
| r² | |
| Equation | y = mx + c |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.1 | ||||
| Low | 0.3 | ||||
| Medium | 8.0 | ||||
| High | 16.0 |
Table 3: Recovery and Stability Data
| Parameter | Low QC | Medium QC | High QC | Acceptance Criteria |
| Recovery (%) | Consistent and reproducible | |||
| Freeze-Thaw Stability (% Bias) | Within ±15% | |||
| Short-Term Stability (% Bias) | Within ±15% | |||
| Long-Term Stability (% Bias) | Within ±15% | |||
| Post-Preparative Stability (% Bias) | Within ±15% |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: Workflow for this compound quantification in plasma.
Method Validation Logic
The logical relationship between the different components of the method validation process is illustrated below.
Caption: Key parameters of the bioanalytical method validation.
Conclusion
The proposed HPLC-UV method provides a framework for the reliable quantification of this compound in human plasma. The use of a simple protein precipitation technique makes it suitable for high-throughput analysis. Comprehensive validation of this method is mandatory to ensure that the generated data is accurate and precise for its use in pharmacokinetic and other clinical studies. The provided protocols and data tables serve as a guide for researchers and scientists in the field of drug development and analysis.
References
- 1. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for determination of diclofenac in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostaglandin Synthesis Pathways Using Fenclozine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozine, also known as fenclozic acid, is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1][2] Although its clinical development was halted due to hepatotoxicity, this compound remains a valuable tool for in vitro and preclinical research aimed at elucidating the complex pathways of prostaglandin (B15479496) synthesis.[3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation and pain.[3] These application notes provide detailed protocols for utilizing this compound to study prostaglandin synthesis and offer a comparative analysis with other common NSAIDs.
Mechanism of Action
This compound exerts its effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including the maintenance of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli such as cytokines.[3] The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[3]
The anti-inflammatory effects of this compound are attributed to its inhibition of COX-2, while its potential side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3] The balance of inhibition between these two isoforms is a crucial determinant of an NSAID's efficacy and safety profile.[3]
Data Presentation
Table 1: Comparative Potency of this compound and Other NSAIDs
| Compound | Target(s) | Relative Potency/IC50 (µM) |
| This compound | COX-1/COX-2 | Potency is similar to phenylbutazone (B1037) in short-duration tests and greater than phenylbutazone in longer-duration tests.[1][2] |
| Phenylbutazone | COX-1/COX-2 | - |
| Indomethacin | COX-1/COX-2 | IC50 COX-1: ~0.1 µMIC50 COX-2: ~0.1 µM |
| Ibuprofen | COX-1/COX-2 | IC50 COX-1: ~13 µMIC50 COX-2: ~344 µM |
| Celecoxib | COX-2 | IC50 COX-1: ~7.6 µMIC50 COX-2: ~0.04 µM |
| Rofecoxib | COX-2 | IC50 COX-1: >100 µMIC50 COX-2: ~0.018 µM |
Note: IC50 values for comparator NSAIDs are approximate and can vary depending on the assay conditions. The information on this compound's potency is based on in vivo animal studies.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on prostaglandin synthesis.
Protocol 1: In Vitro COX Inhibition Assay (Enzyme-Based)
This protocol determines the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Plate reader
-
DMSO (solvent for this compound)
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the reaction buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme to each well.
-
Inhibitor Addition: Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
PGE2 Measurement: Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2: Cell-Based Prostaglandin Synthesis Assay
This protocol assesses the ability of this compound to inhibit prostaglandin production in a cellular context, for example, using macrophages or fibroblasts.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages, 3T3 fibroblasts)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (optional)
-
Enzyme Immunoassay (EIA) kit for PGE2
-
MTT assay kit for cell viability
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO). Prepare various concentrations of this compound in the cell culture medium. Ensure the final DMSO concentration does not affect cell viability.
-
Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control. Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).
-
Induction of Prostaglandin Synthesis: Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant. If measuring intracellular prostaglandins, wash the cells with PBS and lyse them.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant (or cell lysate) using an EIA kit.
-
Cell Viability Assay: Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Caption: Experimental workflows for assessing this compound's inhibitory effects.
References
- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Fenclozic Acid Efficacy in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[3] Although its clinical development was halted due to hepatotoxicity in humans, fenclozic acid remains a valuable tool for in vitro and preclinical research aimed at understanding the roles of prostaglandins in inflammatory diseases like arthritis.[3][4]
These application notes provide detailed protocols for evaluating the efficacy of fenclozic acid in two widely used animal models of arthritis: Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively assess the therapeutic potential of fenclozic acid and other anti-inflammatory compounds.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Fenclozic acid exerts its anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes.[2][3] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[1][3] By blocking COX-2, fenclozic acid reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain and swelling associated with arthritis.
Animal Models of Arthritis
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established and highly reproducible model of polyarthritis used for the preclinical evaluation of anti-arthritic drugs.[5][6] It is induced by a single injection of Freund's Complete Adjuvant (FCA) and is characterized by robust and easily measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation.[5][6]
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
Fenclozic acid
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer for paw volume measurement
-
Calipers for paw thickness measurement
-
Anesthesia (e.g., isoflurane)
-
Materials for tissue collection and processing
Procedure:
-
Acclimatization: Acclimatize rats to the facility for at least one week before the experiment.
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats lightly.
-
Inject 0.1 mL of FCA subcutaneously into the base of the tail.
-
-
Grouping and Treatment:
-
Randomly divide the rats into the following groups (n=6-8 per group):
-
Normal Control (no FCA, vehicle treatment)
-
Arthritic Control (FCA, vehicle treatment)
-
Fenclozic Acid treated (FCA, various doses of fenclozic acid)
-
Positive Control (FCA, a known anti-arthritic drug like Phenylbutazone)
-
-
Begin treatment on Day 0 and continue daily until the end of the experiment (e.g., Day 28). Administer fenclozic acid orally by gavage.
-
-
Assessment of Arthritis:
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws using a plethysmometer or calipers, respectively, every 2-3 days starting from Day 0.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and erythema of the entire paw and ankle). The maximum score per rat is 16.
-
Body Weight: Record the body weight of each rat every 2-3 days.
-
-
Termination and Sample Collection (e.g., Day 28):
-
At the end of the study, euthanize the rats.
-
Collect blood for serum analysis of inflammatory markers (e.g., C-reactive protein, rheumatoid factor).
-
Dissect the hind paws and fix them in 10% buffered formalin for histopathological examination.
-
Quantitative Data Summary: Fenclozic Acid in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Swelling Inhibition (%) | Reference |
| Fenclozic Acid | 15 | ~40% | Newbould, 1969 |
| Fenclozic Acid | 30 | ~60% | Newbould, 1969 |
| Fenclozic Acid | 60 | ~80% | Newbould, 1969 |
| Phenylbutazone | 15 | ~20% | Newbould, 1969 |
| Phenylbutazone | 30 | ~40% | Newbould, 1969 |
| Phenylbutazone | 60 | ~60% | Newbould, 1969 |
Data is approximated from graphical representations in the cited literature.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used model that shares many immunological and pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.[7][8] It is induced by immunization with type II collagen emulsified in Freund's adjuvant.[7][9]
Experimental Protocol: Collagen-Induced Arthritis in Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Fenclozic acid
-
Vehicle for drug administration
-
Calipers for paw thickness measurement
-
Anesthesia
-
Materials for tissue collection and processing
Procedure:
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA for the primary immunization and IFA for the booster immunization.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Grouping and Treatment:
-
Randomly divide the mice into treatment groups as described for the AIA model.
-
Treatment can be initiated prophylactically (from Day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Begin clinical scoring around day 21 and continue 2-3 times per week. Score each paw on a scale of 0-4 as described for the AIA model.
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
-
Termination and Sample Collection:
-
Terminate the experiment at a predetermined time point (e.g., Day 42-56).
-
Collect blood and tissues for analysis as described for the AIA model.
-
Quantitative Data Summary: Expected Outcomes for an NSAID like Fenclozic Acid in CIA in Mice
| Parameter | Arthritic Control Group (Expected) | Fenclozic Acid Treated Group (Expected) |
| Mean Arthritis Score (0-16) | 8 - 12 | Dose-dependent reduction |
| Paw Thickness (mm) | Significant increase | Dose-dependent reduction |
| Histological Score (Inflammation, Pannus, Erosion) | High scores | Dose-dependent reduction |
| Serum Pro-inflammatory Cytokines (TNF-α, IL-6) | Elevated | Dose-dependent reduction |
Data Presentation and Interpretation
All quantitative data, including paw volume/thickness, arthritis scores, body weight, and biochemical markers, should be presented in clearly structured tables and graphs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the effects of fenclozic acid compared to the arthritic control group. A dose-dependent reduction in the measured parameters is a strong indicator of the compound's anti-arthritic efficacy. Histopathological analysis of the joints will provide crucial information on the protective effects of fenclozic acid against cartilage and bone destruction.
Conclusion
The Adjuvant-Induced Arthritis model in rats and the Collagen-Induced Arthritis model in mice are robust and reliable systems for evaluating the in vivo efficacy of anti-inflammatory compounds like fenclozic acid. The detailed protocols and expected outcomes provided in these application notes offer a comprehensive guide for researchers to conduct these studies. By understanding the underlying mechanism of action and employing standardized experimental procedures, scientists can effectively assess the therapeutic potential of novel drug candidates for the treatment of rheumatoid arthritis.
References
- 1. The Role of COX-2 in Rheumatoid Arthritis Synovial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. Hepatic effects of fenzlozic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. maokangbio.com [maokangbio.com]
- 7. maokangbio.com [maokangbio.com]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. phcogres.com [phcogres.com]
Application Notes and Protocols for Determining Fenclozine's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozine is a compound with potential therapeutic applications, and understanding its interaction with the inflammatory response is crucial for its development as an anti-inflammatory agent. This document provides a comprehensive guide to utilizing cell-based assays to elucidate and quantify the anti-inflammatory effects of this compound. The following protocols detail methods for assessing the impact of this compound on key inflammatory mediators and signaling pathways.
Inflammation is a complex biological response involving the release of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Many anti-inflammatory drugs exert their effects by inhibiting the production of these molecules.[1][2][3] The activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway are pivotal in regulating the expression of pro-inflammatory genes.[4][5][6][7][8] Therefore, investigating the influence of this compound on these pathways can provide insight into its mechanism of action.
These application notes offer detailed protocols for a panel of cell-based assays designed to screen and characterize the anti-inflammatory properties of this compound. The assays cover critical aspects of the inflammatory response, from the production of inflammatory mediators to the activation of central signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | Nitrite (B80452) Concentration (µM) ± SD | % Inhibition of NO Production |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., L-NAME) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| This compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| 0 (Vehicle Control) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on NF-κB Activity in Stimulated Reporter Cells
| This compound Concentration (µM) | Luciferase Activity (RLU) ± SD | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., BAY 11-7082) |
Experimental Protocols
Assay 1: Determination of Nitric Oxide (NO) Production
Principle:
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS).[9][10] The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[9][10][11][12]
Workflow:
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[10]
-
Griess Assay:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Assay 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle:
Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of the inflammatory response.[14] Their production by immune cells like macrophages is a hallmark of inflammation.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of these cytokines in cell culture supernatants.[14][15]
Workflow:
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 as described in the Nitric Oxide Production Assay.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes and carefully collect the supernatants.[15]
-
ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[15]
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding supernatants and standards to antibody-coated plates, followed by incubation with detection antibodies, an enzyme conjugate, and a substrate for color development.[15]
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve provided in the kit.
Assay 3: NF-κB Reporter Gene Assay
Principle:
NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[5][7][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm.[18] Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates gene transcription.[16][18] A reporter gene assay, often using luciferase, can be used to quantify the transcriptional activity of NF-κB.[19]
Signaling Pathway:
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM, FBS, Penicillin-Streptomycin
-
TNF-α or other appropriate stimulus
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., BAY 11-7082).
-
Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL), for 6-8 hours to induce NF-κB activation.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Quantification: Express the data as a percentage of the stimulated control and calculate the IC50 value for this compound.
Assay 4: MAPK Pathway Activation Assay (Western Blot)
Principle:
The MAPK signaling pathway, including ERK, JNK, and p38, plays a critical role in mediating inflammatory responses.[4][6][8][20] Activation of these kinases involves phosphorylation. Western blotting can be used to detect the phosphorylated (activated) forms of these proteins, providing a measure of pathway activation.
Signaling Pathway:
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and/or LPS as described in previous assays for a shorter duration (e.g., 15-60 minutes).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38, ERK, and JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK to assess the effect of this compound on their activation.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Assessment of Fenclozine-Induced Hepatotoxicity
Application Notes
Fenclozine is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical development due to hepatotoxicity. The primary mechanism of this compound-induced liver injury is understood to be metabolic bioactivation by cytochrome P450 (CYP) enzymes. This process generates reactive electrophilic metabolites that can covalently bind to cellular macromolecules, particularly proteins, and deplete intracellular glutathione (B108866) (GSH) stores. These events are key initiators of a toxicity cascade that includes oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte apoptosis and necrosis.[1]
Due to species-specific differences in metabolism, in vitro models using primary human hepatocytes are considered the gold standard for assessing the hepatotoxic potential of this compound and its analogs.[1] Standard immortalized cell lines like HepG2 or THLE may not possess the full metabolic competency to accurately predict this compound's toxicity.[1]
This document provides a comprehensive set of protocols to assess this compound-induced hepatotoxicity in vitro, focusing on key mechanistic events. The assays described herein are designed to be conducted using primary human hepatocytes or other metabolically competent hepatic cell models.
Key Mechanistic Endpoints for In Vitro Assessment:
-
Metabolic Activation and Covalent Binding: Quantifying the formation of reactive metabolites through covalent binding to liver proteins is a direct measure of the initiating toxic event.
-
Glutathione Depletion: Measurement of intracellular GSH levels serves as an indicator of the cell's capacity to detoxify reactive electrophiles.
-
Oxidative Stress: Assessment of reactive oxygen species (ROS) production is crucial, as their accumulation can lead to widespread cellular damage.
-
Mitochondrial Dysfunction: Evaluating mitochondrial health and function is important, as mitochondria are a common target for drug-induced toxicity.
-
Cell Viability and Apoptosis: Determining the extent of cell death and the apoptotic pathways involved provides a definitive measure of hepatotoxicity.
Data Presentation
While specific quantitative data for this compound across all described assays are not extensively available in publicly accessible literature, the following tables provide a template for data presentation and include representative data from general drug-induced liver injury studies where specific this compound data is lacking.
Table 1: Covalent Binding of [¹⁴C]-Fenclozine to Liver Microsomes and Hepatocytes
| Biological System | Incubation Time | Covalent Binding (pmol equivalent/mg protein) | Reference |
| Human Liver Microsomes (+NADPH) | 120 min | Time-dependent binding observed | [2][3] |
| Human Hepatocytes | 180 min | Lower than in microsomes | [2][3] |
| Rat Hepatocytes | 180 min | Covalent binding observed | [2][3] |
| Dog Hepatocytes | 180 min | Covalent binding observed | [2][3] |
| Mouse Liver (in vivo) | 72 h | < 50 | [4] |
Note: Specific quantitative values for human liver microsomes and hepatocytes are not detailed in the primary literature, but NADPH-dependent binding was confirmed.
Table 2: Cytotoxicity of this compound in Primary Human Hepatocytes (Hypothetical Data)
| Parameter | This compound Concentration | Result |
| IC50 (Cell Viability) | Varies | Not Available |
Table 3: Biomarkers of this compound-Induced Hepatotoxicity in vitro (Hypothetical Data)
| Assay | Endpoint | This compound Treatment | Fold Change vs. Control |
| GSH Depletion | Intracellular GSH | Concentration-dependent | Not Available |
| Oxidative Stress (DCFH-DA) | ROS Production | Concentration-dependent | Not Available |
| Apoptosis (Caspase-3/7) | Caspase Activity | Concentration-dependent | Not Available |
| Cell Viability (ATP) | Intracellular ATP | Concentration-dependent | Not Available |
Experimental Protocols
Covalent Binding Assay using Radiolabeled this compound
Objective: To quantify the extent of NADPH-dependent covalent binding of this compound's reactive metabolites to proteins in human liver microsomes and hepatocytes.
Materials:
-
[¹⁴C]-Fenclozic acid
-
Human liver microsomes
-
Cryopreserved primary human hepatocytes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer
-
Acetonitrile (ice-cold)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol for Liver Microsomes:
-
Prepare a reaction mixture containing human liver microsomes (1 mg/mL protein) in phosphate buffer.
-
Add [¹⁴C]-Fenclozic acid to a final concentration of 10 µM.
-
Initiate the reaction by adding the NADPH regenerating system. For a negative control, omit the NADPH system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots and stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Precipitate the protein by adding TCA to a final concentration of 10%.
-
Pellet the protein by centrifugation and wash multiple times with a solvent mixture (e.g., 80% methanol) to remove unbound radioactivity.
-
Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Quantify the radioactivity in an aliquot of the dissolved protein using a scintillation counter.
-
Express the results as pmol equivalents of this compound bound per mg of protein.
Protocol for Hepatocytes:
-
Plate cryopreserved primary human hepatocytes and allow them to attach.
-
Treat the cells with 10 µM [¹⁴C]-Fenclozic acid.
-
Incubate at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 60, 120, 180 minutes), harvest the cells and precipitate the protein using ice-cold acetonitrile.
-
Follow steps 7-11 from the microsome protocol to quantify covalent binding.
Glutathione (GSH) Depletion Assay
Objective: To measure the decrease in intracellular GSH levels in hepatocytes following exposure to this compound.
Materials:
-
Primary human hepatocytes
-
This compound
-
GSH assay kit (e.g., based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB))
-
Lysis buffer
-
96-well microplate and reader
Protocol:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the GSH assay by adding the DTNB reagent and measuring the absorbance at the appropriate wavelength (typically 405-415 nm).
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in each sample and normalize to the protein content of the well.
-
Express the results as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Production Assay
Objective: To quantify the generation of intracellular ROS in hepatocytes treated with this compound using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
Materials:
-
Primary human hepatocytes
-
This compound
-
DCFH-DA probe
-
Phenol (B47542) red-free culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed hepatocytes in black, clear-bottom 96-well plates.
-
After cell attachment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add various concentrations of this compound in phenol red-free medium to the wells. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) to obtain a kinetic reading of ROS production.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Caspase-3/7 Activity Assay for Apoptosis
Objective: To measure the activation of executioner caspases 3 and 7 as a marker of apoptosis in this compound-treated hepatocytes.
Materials:
-
Primary human hepatocytes
-
This compound
-
Luminescent or fluorescent caspase-3/7 assay kit (containing a proluminescent or fluorogenic DEVD substrate)
-
White or black 96-well plates (depending on the assay kit)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Seed hepatocytes in the appropriate 96-well plate.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well as per the manufacturer's protocol.
-
Incubate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
ATP Assay for Cell Viability
Objective: To assess cell viability by quantifying the intracellular ATP content in hepatocytes treated with this compound.
Materials:
-
Primary human hepatocytes
-
This compound
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed hepatocytes in opaque-walled 96-well plates.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Express the results as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for assessing this compound hepatotoxicity.
References
Application Notes and Protocols: Synthesis and Metabolic Studies of Radiolabeled Fenclozic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), was developed for the treatment of rheumatoid arthritis.[1] Despite showing promise, it was withdrawn from clinical development due to hepatotoxicity observed in humans at higher doses.[1] Understanding the metabolic fate of fenclozic acid is crucial for elucidating the mechanisms of its toxicity. Radiolabeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing quantitative data on the disposition of a drug and its metabolites.[2] This document provides a detailed protocol for the synthesis of [14C]-fenclozic acid and its application in metabolic studies.
Synthesis of [14C]-Fenclozic Acid
The synthesis of radiolabeled fenclozic acid, specifically with Carbon-14, is crucial for its use as a tracer in metabolic studies.[3] A common strategy for introducing a 14C label into a carboxylic acid-containing molecule is through carboxylation of a suitable precursor with [14C]CO2.[4]
Proposed Synthesis Protocol:
A plausible synthetic route for [14C]-fenclozic acid would involve the preparation of a Grignard or organolithium reagent from a halogenated precursor, followed by quenching with [14C]CO2.
Step 1: Preparation of the Grignard Reagent
The synthesis would start from 4-bromo-2-(4-chlorophenyl)thiazole. This precursor can be synthesized through established methods. The Grignard reagent is then formed by reacting the bromo-precursor with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).
Step 2: Carboxylation with [14C]CO2
[14C]CO2, generated from a suitable source like Ba[14C]O3, is then bubbled through the solution of the Grignard reagent. This reaction introduces the 14C-label into the carboxylic acid group of fenclozic acid.
Step 3: Work-up and Purification
The reaction is quenched with an acid (e.g., HCl) to protonate the carboxylate salt. The crude [14C]-fenclozic acid is then extracted with an organic solvent and purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of [14C]-Fenclozic Acid.
Metabolic Studies of [14C]-Fenclozic Acid
In vivo and in vitro studies using radiolabeled fenclozic acid are essential to understand its metabolic pathways and potential for toxicity.
Experimental Protocols
1. In Vivo Distribution and Excretion Study in Rodents
This protocol outlines a typical mass balance study to determine the absorption, distribution, and excretion of [14C]-fenclozic acid.
-
Dosing: A solution of [14C]-fenclozic acid is administered orally or intravenously to rodents (e.g., rats or mice).
-
Sample Collection: Urine and feces are collected at predetermined time points over a period (e.g., 72 hours) using metabolic cages. At the end of the study, tissues (liver, kidney, plasma, etc.) are collected.
-
Quantification of Radioactivity: The amount of radioactivity in urine, homogenized feces, and tissue samples is determined by liquid scintillation counting (LSC).
-
Whole-Body Autoradiography: At selected time points, animals can be euthanized and subjected to whole-body autoradiography to visualize the distribution of radioactivity across all tissues.[5]
2. In Vitro Metabolic Stability and Metabolite Identification
This protocol uses liver microsomes or hepatocytes to identify metabolic pathways.
-
Incubation: [14C]-fenclozic acid is incubated with liver microsomes (from human or animal species) or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[6]
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The samples are then analyzed by liquid chromatography coupled with mass spectrometry (LC-MS) and a radioactivity detector to separate and identify the parent drug and its metabolites.
-
Covalent Binding Assay: To assess the formation of reactive metabolites, a covalent binding assay can be performed by precipitating proteins after incubation and measuring the radioactivity irreversibly bound to them.[7]
Data Presentation
Table 1: Quantitative Data on the Distribution and Excretion of [14C]-Fenclozic Acid in Mice
| Parameter | Result | Reference |
| Route of Administration | Oral | [5] |
| Dose | 10 mg/kg | [5] |
| Urinary Excretion (% of dose) | ~49% | [5] |
| Fecal Excretion (% of dose) | ~13% | [5] |
| Tissues with Persistent Radioactivity (up to 72h) | Blood, Kidney, Liver | [5][6] |
| Covalent Binding to Liver Proteins | < 50 pmol eq./mg protein | [5] |
Metabolic Pathways of Fenclozic Acid
The metabolism of fenclozic acid is extensive and involves both oxidation and conjugation pathways.[5] The formation of a reactive epoxide intermediate via cytochrome P450 (CYP) enzymes is a key step linked to its hepatotoxicity.[6][8] This reactive metabolite can covalently bind to cellular macromolecules or be detoxified by conjugation with glutathione (B108866) (GSH).[8]
Caption: Proposed metabolic pathway of Fenclozic Acid.
Experimental Workflow for a Typical In Vivo Metabolic Study
The following diagram illustrates the logical flow of an in vivo study using radiolabeled fenclozic acid.
Caption: Workflow for an in vivo metabolic study.
References
- 1. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. selcia.com [selcia.com]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Use of Fenclozine as a reference compound in NSAID research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozine, developed in the 1960s, is a non-steroidal anti-inflammatory drug (NSAID) that demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1][2] Chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, its active form is Fenclozic acid.[1][2] Despite its promising preclinical profile, clinical development was halted due to hepatotoxicity observed in humans.[2] This unique profile makes this compound an important reference compound in NSAID research, particularly for comparative studies of efficacy and safety.
This document provides detailed application notes and experimental protocols for utilizing this compound as a reference compound in the evaluation of new NSAID candidates.
Pharmacological Profile
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] In preclinical models, this compound's potency in short-duration tests was found to be comparable to that of Phenylbutazone, a classic NSAID.[1][3] However, in studies of longer duration, this compound proved to be more potent than Phenylbutazone.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in key preclinical models, with Phenylbutazone included for comparison.
Table 1: Anti-Inflammatory Activity
| Compound | Animal Model | Species | Administration Route | ED₅₀ (mg/kg) | Reference |
| This compound | Carrageenan-induced Paw Edema | Rat | Oral | ~50 | [3] |
| Phenylbutazone | Carrageenan-induced Paw Edema | Rat | Oral | ~50 | [3] |
Table 2: Analgesic Activity
| Compound | Animal Model | Species | Administration Route | Potency Comparison | Reference |
| This compound | Acetic Acid-induced Writhing | Mouse | Oral | Similar to Phenylbutazone | [3] |
| Phenylbutazone | Acetic Acid-induced Writhing | Mouse | Oral | - | [3] |
Table 3: Ulcerogenic Potential
| Compound | Animal Model | Species | Administration Route | Ulcerogenic Potential | Reference |
| This compound | - | Rat | Oral | Less potent than Phenylbutazone | [3] |
| Phenylbutazone | - | Rat | Oral | - | [3] |
Signaling Pathway
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Activity)
This protocol is adapted from the method described by Winter et al. (1962) and utilized in the evaluation of this compound.[3]
Objective: To assess the in vivo anti-inflammatory activity of a test compound compared to this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound and this compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (reference), and Test Compound(s) at various doses.
-
Administer the vehicle, this compound (e.g., 50 mg/kg), or test compound orally by gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume/thickness immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (Vₜ) using a plethysmometer or calipers.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vₜ - V₀. The ED₅₀ value can then be determined from the dose-response curve.
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This protocol is a standard method for evaluating peripherally acting analgesics.[3]
Objective: To assess the in vivo analgesic activity of a test compound compared to this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound and this compound
-
Vehicle (e.g., normal saline)
-
0.6% (v/v) Acetic acid solution
-
Intraperitoneal injection needles
-
Observation chambers
Procedure:
-
Fast the mice for 2-3 hours before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (reference), and Test Compound(s) at various doses.
-
Administer the vehicle, this compound, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for oral), administer 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of the body and extension of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED₅₀ value can be determined from the dose-response curve.
Gastric Ulceration Model in Rats (Ulcerogenic Potential)
This protocol assesses the potential of a test compound to induce gastric ulcers, a common side effect of NSAIDs.
Objective: To evaluate the ulcerogenic potential of a test compound compared to this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound and this compound
-
Vehicle
-
Dissecting microscope or magnifying lens
-
Formalin solution (10%)
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (reference), and Test Compound(s) at various doses.
-
Administer the vehicle, this compound, or test compound orally. High doses are often used in this assay to induce ulceration.
-
Four to six hours after administration, euthanize the rats.
-
Remove the stomach, open it along the greater curvature, and gently wash with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers, erosions, or hemorrhages under a dissecting microscope.
-
Score the ulcers based on their number and severity. A common scoring system is: 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = ulcers >3 mm; 4 = ulcers >5 mm; 5 = perforated ulcers.
-
The Ulcer Index for each stomach is the sum of the scores.
Data Analysis: Calculate the mean Ulcer Index for each group. The percentage of ulceration can also be calculated.
Experimental Workflow Visualization
References
- 1. INHIBITION OF PHENYLQUINONE-INDUCED WRITHING BY NARCOTIC ANTAGONISTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Analgesic Properties of Fenclozine
Introduction
Fenclozine is a compound with known anti-inflammatory, analgesic, and antipyretic properties.[1][2] These characteristics suggest its potential as a therapeutic agent for pain management. This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the analgesic efficacy and elucidate the mechanism of action of this compound. The protocols outlined herein cover a range of in vivo and in vitro assays designed to characterize the compound's activity from behavioral responses to molecular interactions.
Potential Signaling Pathway for this compound's Analgesic Action
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][4][5][6][7] Given this compound's reported anti-inflammatory effects, a likely signaling pathway for its analgesic properties involves the arachidonic acid cascade.
Experimental Workflow
A systematic approach is crucial for the evaluation of this compound's analgesic properties. The following workflow outlines a logical progression from in vivo screening to in vitro mechanism of action studies.
In Vivo Analgesic Assays
In vivo models are essential for assessing the physiological effects of a compound on pain perception in a whole organism. The following are standard preclinical models for evaluating analgesic drugs.[8][9][10]
Hot Plate Test
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[11][12][13][14]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.
-
Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g. Animals should be acclimatized to the laboratory environment for at least one week prior to testing.
-
Procedure:
-
Maintain the hot plate temperature at a constant 55 ± 0.5°C.[13]
-
Administer this compound or the vehicle control (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control, such as morphine (10 mg/kg, i.p.), should also be included.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[11][12]
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for screening centrally acting analgesics.[15][16]
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[17]
-
Animals: Male or female rats (e.g., Wistar) weighing 150-200g.
-
Procedure:
-
Gently restrain the rat and place its tail in the groove of the apparatus.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the rat flicks its tail away from the heat source.[15][17]
-
Record the tail-flick latency. A cut-off time (e.g., 10-12 seconds) is necessary to avoid tissue damage.
-
Administer this compound, vehicle, and a positive control (e.g., morphine) as described for the hot plate test.
-
Measure tail-flick latency at various time points post-administration.
-
-
Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.
Formalin Test
The formalin test is a model of tonic chemical nociception that can differentiate between analgesic actions on acute and inflammatory pain.[18][19][20][21]
Protocol:
-
Apparatus: A transparent observation chamber.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., morphine for both phases, indomethacin (B1671933) for the late phase) prior to the formalin injection.
-
Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of the hind paw.[18]
-
Immediately place the animal in the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.[19][20]
-
-
Data Analysis: Compare the duration of licking/biting in the this compound-treated groups to the vehicle control group for both phases.
Table 1: Representative Data Structure for In Vivo Analgesic Assays
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) | Tail-Flick Latency (s) | Formalin Test - Early Phase (s) | Formalin Test - Late Phase (s) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Varies | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
In Vitro Mechanistic Assays
In vitro assays are crucial for determining the molecular targets of this compound and elucidating its mechanism of action.
Cyclooxygenase (COX) Inhibition Assay
This assay determines whether this compound inhibits the activity of COX-1 and COX-2 enzymes.[3][4][5][6][7]
Protocol:
-
Assay Kits: Commercially available COX activity assay kits (fluorometric or colorimetric) can be used.[4][5][6][7] These kits typically provide purified COX-1 and COX-2 enzymes, a probe, and other necessary reagents.
-
Procedure:
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the various concentrations of this compound or a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
Opioid Receptor Binding/Activation Assay
These assays can determine if this compound interacts with opioid receptors.
Protocol:
-
Cell Lines: Use cell lines stably expressing specific opioid receptors (e.g., µ, δ, κ).[22][23][24]
-
Binding Assay (Competitive):
-
Incubate membranes from the opioid receptor-expressing cells with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ-opioid receptors) and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
-
-
Functional Assay (e.g., Calcium Mobilization):
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium levels using a fluorescence plate reader.[22][23][24] An increase in signal in the presence of an agonist indicates receptor activation.
-
-
Data Analysis: For binding assays, determine the Ki value. For functional assays, generate dose-response curves and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Transient Receptor Potential (TRP) Channel Activity Assay
This assay can investigate if this compound modulates the activity of TRP channels, which are involved in sensing various noxious stimuli.[25]
Protocol:
-
Cell Lines: Use cell lines (e.g., HEK293) transiently or stably expressing specific TRP channels (e.g., TRPV1, TRPA1).
-
Functional Assay (e.g., Calcium Imaging):
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Activate the TRP channels using a specific agonist (e.g., capsaicin (B1668287) for TRPV1, mustard oil for TRPA1).
-
Measure the influx of calcium via fluorescence microscopy or a plate reader.
-
-
Data Analysis: Determine if this compound inhibits or potentiates the agonist-induced activation of the TRP channels and calculate the IC50 or EC50 values.
Table 2: Representative Data Structure for In Vitro Mechanistic Assays
| Assay | Target | Parameter | This compound Value | Positive Control Value |
| COX Inhibition | COX-1 | IC50 (µM) | Mean ± SEM | Mean ± SEM |
| COX-2 | IC50 (µM) | Mean ± SEM | Mean ± SEM | |
| Opioid Receptor Binding | µ-Opioid Receptor | Ki (nM) | Mean ± SEM | Mean ± SEM |
| δ-Opioid Receptor | Ki (nM) | Mean ± SEM | Mean ± SEM | |
| κ-Opioid Receptor | Ki (nM) | Mean ± SEM | Mean ± SEM | |
| TRP Channel Activity | TRPV1 | IC50/EC50 (µM) | Mean ± SEM | Mean ± SEM |
| TRPA1 | IC50/EC50 (µM) | Mean ± SEM | Mean ± SEM |
Conclusion
The comprehensive experimental design detailed in these application notes and protocols will enable a thorough investigation of the analgesic properties of this compound. By combining in vivo behavioral studies with in vitro mechanistic assays, researchers can effectively determine the efficacy, potency, and molecular targets of this compound, providing a solid foundation for its potential development as a novel analgesic agent.
References
- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 8. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Hot plate test [panlab.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Human | Sigma-Aldrich [sigmaaldrich.com]
- 25. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fenclozine Binding to Cyclooxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozine, and its related compound fenclozic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding the binding characteristics of this compound to the two primary COX isoforms, COX-1 and COX-2, is crucial for elucidating its mechanism of action, potency, and selectivity. COX-1 is constitutively expressed in most tissues and is involved in physiological processes, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] The balance of inhibition between these two isoforms is a critical determinant of an NSAID's efficacy and safety profile.[1]
These application notes provide detailed protocols for measuring the binding and inhibitory activity of this compound against COX-1 and COX-2. The methodologies described include a fluorometric-based enzyme inhibition assay for in vitro screening and a human whole blood assay, which provides a more physiologically relevant environment for assessing COX inhibition.
Signaling Pathway of Cyclooxygenase
The COX enzymes play a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923). This pathway is a primary target for NSAIDs like this compound.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing experimental data for this compound and includes literature values for common reference NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Data for reference compounds are sourced from literature and may vary based on experimental conditions.[2]
Experimental Protocols
Two primary methods for assessing the binding and inhibition of this compound to COX enzymes are detailed below.
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, to determine the extent of enzyme inhibition.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: General workflow for the in vitro fluorometric COX inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions at various concentrations to determine the IC50 value.
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Prepare the reaction mixture containing the assay buffer, heme, and the fluorometric probe.[3]
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of the reaction mixture.
-
Add a small volume of the this compound dilutions to the test wells. For control wells, add the same volume of DMSO.
-
Include wells for a known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., Celecoxib) as positive controls.[3]
-
Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[3]
-
-
Data Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the production of prostaglandins (PGE2) or thromboxane (B8750289) (TXB2) in human whole blood, providing a more physiologically relevant assessment of COX inhibition.[4][5]
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
This compound and reference inhibitors
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 for COX-1 stimulation (optional, for platelet-rich plasma)
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2
-
Centrifuge
-
Incubator (37°C)
Procedure:
For COX-2 Inhibition (LPS-induced PGE2 production):
-
Aliquot whole blood into sterile tubes.
-
Add LPS to induce COX-2 expression (e.g., 10 µg/mL).
-
Incubate for 24 hours at 37°C.[3]
-
Add various concentrations of this compound or DMSO (vehicle control) to the blood samples.
-
Incubate at 37°C for 1 hour.[3]
-
Centrifuge the tubes to separate the plasma.
-
Measure the PGE2 concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.
For COX-1 Inhibition (serum TXB2 production):
-
Aliquot fresh, non-anticoagulated whole blood into tubes containing various concentrations of this compound or DMSO.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet aggregation and TXB2 production via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the TXB2 concentration in the serum using a specific EIA kit.
Data Analysis:
-
Calculate the percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 values as described in Protocol 1.[3]
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and inhibitor concentrations, for their specific experimental setup. All work with human blood must be conducted in accordance with appropriate ethical guidelines and safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fenclozic Acid: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID), demonstrated significant analgesic, antipyretic, and anti-inflammatory properties in early preclinical studies.[1] Developed in the 1960s, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[1][2] Despite its initial promise, the clinical development of fenclozic acid was halted due to observations of hepatotoxicity in humans.[1] This document provides a comprehensive overview of the administration and dosage of fenclozic acid for preclinical research, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to serve as a technical resource.
Data Presentation
In Vivo Efficacy and Dosage
The following tables summarize the effective dose ranges of fenclozic acid in various preclinical models.
| Anti-inflammatory Activity | ||||
| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Efficacy |
| Carrageenan-induced Paw Edema | Rat | Oral | 25 - 100 | Dose-dependent reduction in paw edema.[3][4] |
| Adjuvant-induced Arthritis | Rat | Oral | Not specified | Approximately equipotent to phenylbutazone.[3][5] |
| Analgesic Activity | ||||
| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Efficacy |
| Acetic Acid-induced Writhing | Mouse | Not specified | Not specified | Effective in reducing writhing.[3][5] |
| Antipyretic Activity | ||||
| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Efficacy |
| Brewer's Yeast-induced Pyrexia | Rat | Oral | Not specified | Effective in reducing pyrexia.[4] |
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for fenclozic acid in preclinical species is limited. The following table provides available information.
| Species | Administration Route | Tmax (hours) | Cmax | t1/2 (hours) |
| Rat | Oral | ~1 | Not specified | Not specified |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life.
Signaling Pathways
Mechanism of Action: COX Inhibition
Fenclozic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Proposed Hepatotoxicity Pathway
The hepatotoxicity of fenclozic acid is attributed to the formation of reactive metabolites through oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] This leads to the formation of a reactive epoxide intermediate which can bind to cellular macromolecules, causing cellular stress and injury.[1][6]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods to evaluate the acute anti-inflammatory activity of fenclozic acid.[4]
1. Animals: Male Wistar or Sprague-Dawley rats (150-200 g). 2. Materials:
- Fenclozic acid
- Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in saline)
- Carrageenan (1% w/v suspension in sterile saline)
- Plethysmometer
- Oral gavage needles
3. Experimental Procedure:
- Fast rats overnight with free access to water.
- Divide animals into groups (n=6-8 per group):
- Vehicle control group
- Fenclozic acid treatment groups (e.g., 25, 50, 100 mg/kg)
- Positive control group (e.g., Indomethacin 5-10 mg/kg)
- Administer fenclozic acid or vehicle orally via gavage.
- One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
- Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ).
4. Data Analysis:
- Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.
- Express results as mean ± SEM.
- Analyze data using one-way ANOVA followed by a suitable post-hoc test.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Acclimatization" [label="Animal Acclimatization\n(Male Wistar/Sprague-Dawley rats)"];
"Fasting" [label="Overnight Fasting"];
"Grouping" [label="Group Allocation\n(Vehicle, Fenclozic Acid, Positive Control)"];
"Dosing" [label="Oral Administration\n(Fenclozic Acid/Vehicle/Control)"];
"Inflammation_Induction" [label="Carrageenan Injection\n(0.1 mL, 1% into hind paw)"];
"Measurement" [label="Paw Volume Measurement\n(Plethysmometer at T0, T1, T2, T3, T4, T5h)"];
"Data_Analysis" [label="Data Analysis\n(% Inhibition, ANOVA)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Animal_Acclimatization";
"Animal_Acclimatization" -> "Fasting";
"Fasting" -> "Grouping";
"Grouping" -> "Dosing";
"Dosing" -> "Inflammation_Induction" [label="1 hour post-dosing"];
"Inflammation_Induction" -> "Measurement";
"Measurement" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This protocol evaluates the peripheral analgesic activity of fenclozic acid.
1. Animals: Male Swiss albino mice (20-25 g). 2. Materials:
- Fenclozic acid
- Vehicle (e.g., 0.5% CMC in saline)
- Acetic acid (0.6% v/v in saline)
- Positive control (e.g., Aspirin, 100 mg/kg)
- Oral gavage needles
- Observation chambers
3. Experimental Procedure:
- Acclimatize mice for at least one week.
- Divide animals into groups (n=8-10 per group).
- Administer fenclozic acid, vehicle, or positive control orally.
- After 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
- Immediately place each mouse in an observation chamber.
- Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-30 minute period.
4. Data Analysis:
- Calculate the mean number of writhes for each group.
- Determine the percentage inhibition of writhing for the treated groups compared to the control group.
- Analyze data using a suitable statistical test.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Acclimatization" [label="Animal Acclimatization\n(Male Swiss albino mice)"];
"Grouping" [label="Group Allocation\n(Vehicle, Fenclozic Acid, Positive Control)"];
"Dosing" [label="Oral Administration\n(Fenclozic Acid/Vehicle/Control)"];
"Pain_Induction" [label="Acetic Acid Injection\n(0.6% IP)"];
"Observation" [label="Observation Period\n(Count writhes for 20-30 min)"];
"Data_Analysis" [label="Data Analysis\n(Mean writhes, % Inhibition)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Animal_Acclimatization";
"Animal_Acclimatization" -> "Grouping";
"Grouping" -> "Dosing";
"Dosing" -> "Pain_Induction" [label="30-60 min post-dosing"];
"Pain_Induction" -> "Observation" [label="5 min post-injection"];
"Observation" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats
This protocol is used to assess the antipyretic properties of fenclozic acid.[4]
1. Animals: Male Wistar rats (150-200 g). 2. Materials:
- Fenclozic acid
- Vehicle (e.g., 0.5% CMC in saline)
- Brewer's yeast (15% w/v suspension in sterile saline)
- Digital thermometer with a rectal probe
- Oral gavage needles
3. Experimental Procedure:
- Record the basal rectal temperature of each rat.
- Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension into the back, below the nape of the neck.
- 18-24 hours after yeast injection, record the rectal temperature again to confirm fever induction (increase of at least 0.5°C).
- Divide febrile animals into groups.
- Administer fenclozic acid or vehicle orally.
- Record rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
4. Data Analysis:
- Calculate the mean reduction in rectal temperature for each group at each time point compared to the pre-drug pyretic temperature.
- Analyze data using a suitable statistical test, such as a two-way ANOVA with repeated measures.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Basal_Temp" [label="Record Basal Rectal Temperature"];
"Fever_Induction" [label="Brewer's Yeast Injection (15% SC)"];
"Fever_Confirmation" [label="Confirm Fever (18-24h post-injection)"];
"Grouping" [label="Group Allocation"];
"Dosing" [label="Oral Administration (Fenclozic Acid/Vehicle)"];
"Temp_Monitoring" [label="Monitor Rectal Temperature (1, 2, 3, 4h post-dosing)"];
"Data_Analysis" [label="Data Analysis (Mean Temp Reduction, ANOVA)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Basal_Temp";
"Basal_Temp" -> "Fever_Induction";
"Fever_Induction" -> "Fever_Confirmation";
"Fever_Confirmation" -> "Grouping";
"Grouping" -> "Dosing";
"Dosing" -> "Temp_Monitoring";
"Temp_Monitoring" -> "Data_Analysis";
"Data_Analysis" -> "End";
}```
Brewer's Yeast-Induced Pyrexia Workflow
In Vitro COX Inhibition Assay
This protocol determines the inhibitory activity of fenclozic acid on purified COX-1 and COX-2 enzymes.
1. Materials:
* Purified COX-1 and COX-2 enzymes
* Fenclozic acid
* Arachidonic acid (substrate)
* Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
* Cofactors (e.g., hematin, glutathione)
* Enzyme immunoassay (EIA) kit for PGE₂ or other prostaglandins
* 96-well plates
* Incubator and plate reader
2. Experimental Procedure:
1. Prepare a stock solution of fenclozic acid in a suitable solvent (e.g., DMSO).
2. Prepare serial dilutions of fenclozic acid in the reaction buffer.
3. In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme to each well.
4. Add the fenclozic acid dilutions to the wells and pre-incubate at 37°C for a specified time (e.g., 15 minutes).
5. Initiate the enzymatic reaction by adding arachidonic acid to each well.
6. Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
7. Stop the reaction and measure the concentration of PGE₂ using an EIA kit.
3. Data Analysis:
* Calculate the percentage of inhibition of PGE₂ production for each concentration of fenclozic acid.
* Determine the IC₅₀ value.
In Vitro Covalent Binding Assay in Liver Microsomes
This protocol assesses the potential of fenclozic acid to form reactive metabolites that covalently bind to liver proteins.
1. Materials:
* Liver microsomes (from human, rat, or dog)
* Radiolabeled [¹⁴C]-fenclozic acid
* NADPH-regenerating system
* Buffer solution (e.g., potassium phosphate (B84403) buffer)
* Organic solvent (e.g., acetonitrile)
* Scintillation counter
2. Experimental Procedure:
1. Prepare a reaction mixture containing liver microsomes, radiolabeled fenclozic acid, and buffer.
2. Prepare two sets of incubations: one with and one without an NADPH-regenerating system.
3. Pre-incubate the mixture at 37°C.
4. Initiate the reaction by adding the NADPH-regenerating system to the appropriate tubes.
5. Incubate for a specified time (e.g., 60 minutes).
6. Stop the reaction by adding a cold organic solvent.
7. Centrifuge to pellet the precipitated protein.
8. Wash the protein pellet multiple times to remove unbound radioactivity.
9. Solubilize the final protein pellet.
10. Determine the protein concentration.
11. Quantify the radioactivity using liquid scintillation counting.
3. Data Analysis:
* Express the results as pmol equivalents of fenclozic acid bound per mg of protein.
Conclusion
Fenclozic acid serves as a valuable tool compound for preclinical research into the mechanisms of NSAID-induced efficacy and toxicity. The provided data and protocols offer a framework for investigating its anti-inflammatory, analgesic, and antipyretic properties, as well as the metabolic pathways leading to its hepatotoxic effects. These application notes are intended to support researchers in the design and execution of robust preclinical studies.
References
- 1. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Fenclozic Acid for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals who are working with fenclozic acid and facing challenges with its aqueous solubility for in vivo studies. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is fenclozic acid difficult to dissolve in aqueous solutions?
A1: Fenclozic acid is a weak acidic compound with a carboxylic acid functional group. Its low aqueous solubility is characteristic of many organic acids. The solubility of such weak acids is highly dependent on the pH of the solution. In acidic to neutral environments, fenclozic acid exists predominantly in its non-ionized, less soluble form. To improve its solubility, it is often necessary to formulate it in a way that promotes its ionized, more polar, and thus more water-soluble state.
Q2: What are the primary strategies to improve the aqueous solubility of fenclozic acid for in vivo experiments?
A2: Several methods can be employed to enhance the solubility of fenclozic acid. The choice of method often depends on the desired concentration, the route of administration, and the specific requirements of the in vivo model. The main strategies include:
-
Co-solvency: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.
-
pH Adjustment: Increasing the pH of the formulation to deprotonate the carboxylic acid group of fenclozic acid, thereby increasing its solubility.
-
Salt Formation: Converting fenclozic acid into a more soluble salt form, such as sodium fenclozate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the fenclozic acid molecule within a cyclodextrin molecule to form a more soluble inclusion complex.
-
Solid Dispersions: Dispersing fenclozic acid in a solid, hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the particle size of fenclozic acid to the nanometer range, which increases the surface area for dissolution.
Troubleshooting Guide
Problem: Fenclozic acid precipitates out of my formulation.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solubilizing Capacity | - Increase the proportion of the organic co-solvent (e.g., PEG300, DMSO).- Consider using a different co-solvent or a combination of solubilizing techniques (e.g., co-solvency and pH adjustment).- For cyclodextrin-based formulations, increase the concentration of the cyclodextrin. |
| pH is too low | - Adjust the pH of the formulation to a more alkaline value (e.g., pH 7.4 or higher) using a suitable buffer or base. Ensure the final pH is compatible with the in vivo model. |
| Temperature Effects | - Gently warm the solution while stirring to aid dissolution. Be cautious of temperature-sensitive components in your formulation. Ensure the solution remains stable at the temperature of administration. |
| Incorrect Salt Formation | - Ensure complete conversion to the salt form by using the correct stoichiometry of the base during the salt formation process. |
Problem: The prepared formulation is too viscous for administration.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Excipients | - If using polymers or high concentrations of PEG, try to reduce their concentration while ensuring the drug remains solubilized.- Consider using a less viscous co-solvent. |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes the achievable aqueous solubility of fenclozic acid using various methods. Please note that some values are estimations based on data from structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) and should be experimentally verified.
| Method | Formulation Components | Achievable Concentration (mg/mL) | Remarks |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | A commonly used and effective formulation for in vivo studies, resulting in a clear solution. |
| pH Adjustment | Aqueous buffer | Estimated > 1.0 at pH 7.4 | As a weak acid, solubility significantly increases at higher pH. The exact value needs experimental determination. |
| Salt Formation | Sodium Fenclozate in water | Estimated > 10.0 | Salt forms of acidic drugs typically show a significant increase in aqueous solubility. The value is an estimation and should be confirmed experimentally. |
| Cyclodextrin Complexation | Fenclozic acid with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Estimated 1.0 - 5.0 | The degree of solubility enhancement depends on the type and concentration of cyclodextrin used. |
| Solid Dispersion | Fenclozic acid with a hydrophilic polymer (e.g., PVP, PEG) | Estimated > 1.0 | This method can lead to a significant increase in the dissolution rate and apparent solubility. |
| Nanosuspension | Fenclozic acid nanoparticles in an aqueous vehicle | Estimated > 1.0 | Reducing particle size to the nanometer range increases the surface area and dissolution velocity. |
Experimental Protocols
Protocol 1: Preparation of Fenclozic Acid Formulation using a Co-solvent System
This protocol describes the preparation of a 2.5 mg/mL solution of fenclozic acid in a co-solvent system suitable for in vivo studies.
Materials:
-
Fenclozic Acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of fenclozic acid in DMSO at a concentration of 25 mg/mL.
-
In a sterile container, add the required volume of the fenclozic acid stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a uniform solution is obtained.
-
Finally, add the saline solution to reach the desired final volume and mix until the solution is clear.
Example for 1 mL of 2.5 mg/mL Fenclozic Acid Formulation:
-
100 µL of 25 mg/mL fenclozic acid in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: General Method for pH Adjustment to Enhance Solubility
This protocol outlines a general procedure to determine the pH-dependent solubility of fenclozic acid.
Materials:
-
Fenclozic Acid
-
Buffer solutions of various pH values (e.g., pH 4.5, 6.8, 7.4)
-
Stirring plate and stir bars
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of fenclozic acid to a known volume of each buffer solution.
-
Stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, filter the suspensions to remove any undissolved solid.
-
Analyze the concentration of fenclozic acid in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of fenclozic acid as a function of pH.
Protocol 3: General Protocol for Salt Formation
This protocol provides a general method for the synthesis of the sodium salt of fenclozic acid to improve its aqueous solubility.
Materials:
-
Fenclozic Acid
-
Sodium hydroxide (B78521) (NaOH)
-
A suitable organic solvent (e.g., ethanol)
-
Stirring plate and stir bars
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Dissolve fenclozic acid in the chosen organic solvent.
-
Add one molar equivalent of sodium hydroxide (as a solution in water or the same organic solvent) dropwise to the fenclozic acid solution while stirring.
-
Continue stirring for a sufficient period to ensure the reaction is complete.
-
The sodium salt of fenclozic acid may precipitate out of the solution. If it does, it can be collected by filtration.
-
If the salt remains in solution, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to obtain the solid salt.
-
The resulting salt can be washed with a non-polar solvent to remove any unreacted fenclozic acid and then dried.
Visualizations
Fenclozic Acid Solubilization Workflow
Caption: Workflow for improving fenclozic acid solubility.
Mechanism of Action: COX Inhibition by Fenclozic Acid
Caption: Fenclozic acid inhibits COX-1 and COX-2 enzymes.
Technical Support Center: Overcoming Fenclozine Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with fenclozine precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the aqueous buffer?
A1: this compound, like many organic compounds, can be poorly soluble in aqueous solutions. Precipitation, the formation of a solid from a solution, can be triggered by several factors.[1][2] These include:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its maximum solubility in the specific buffer system you are using.
-
pH of the Buffer: The solubility of ionizable compounds is often pH-dependent. If this compound is a weak acid or base, its solubility will change with the pH of the buffer. For weak acids, solubility generally increases at a higher pH.[3][4]
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of this compound through common ion effects or changes in ionic strength.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (often dissolved in an organic solvent like DMSO) into an aqueous buffer can cause it to precipitate immediately.[5]
Q2: How can I increase the solubility of this compound in my aqueous buffer?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[3][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent, such as DMSO, ethanol, or PEG300, to the aqueous buffer can increase the solubility of hydrophobic compounds.[3]
-
Addition of Surfactants: Surfactants like Tween-80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1][4]
-
Employing Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, enhancing their solubility in aqueous solutions.[3]
-
Use of Polymeric Precipitation Inhibitors: Polymers such as HPMC or PVP can help maintain a supersaturated state and inhibit crystal growth.[6]
Q3: I'm using a DMSO stock of this compound. What is the best way to dilute it into my aqueous buffer to avoid precipitation?
A3: To avoid "solvent shock" and precipitation when diluting a DMSO stock, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing During Addition: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This promotes rapid mixing and dispersion.
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 1%, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Troubleshooting Workflow
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
Optimizing Fenclozine dosage to minimize off-target effects
Disclaimer: Fenclozine is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical development. Detailed public information regarding its specific off-target binding profile and optimized dosage is limited. The following guidance is based on the general principles of NSAID pharmacology and the known off-target effects of this drug class. Researchers are strongly advised to conduct comprehensive in vitro and in vivo studies to determine the specific characteristics of this compound.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound dosage to minimize off-target effects during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound and similar NSAIDs.
| Observed Issue | Potential Cause | Recommended Action |
| High in vitro cytotoxicity at effective concentrations | Off-target effects on cell viability pathways. Since this compound was withdrawn due to hepatotoxicity, this is a critical concern. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity). 2. Compare the cytotoxic concentration to the effective concentration for on-target activity (e.g., COX-2 inhibition). 3. If the therapeutic window is narrow, consider synthesizing and testing structural analogs of this compound to identify compounds with a better safety profile. |
| Inconsistent on-target activity (COX inhibition) | Issues with experimental setup, compound stability, or assay conditions. | 1. Verify the concentration and purity of the this compound stock solution. 2. Ensure the experimental conditions (e.g., pH, incubation time, substrate concentration) are optimal for the COX inhibition assay. 3. Include appropriate positive and negative controls in your assay (e.g., other known NSAIDs). |
| Unexpected physiological effects in animal models (e.g., gastrointestinal distress, renal issues) | Inhibition of COX-1, a common off-target effect of NSAIDs, which is involved in protecting the gastric mucosa and maintaining renal blood flow.[1] | 1. Assess the in vivo selectivity of this compound for COX-2 over COX-1. 2. Lower the dose to a level that maintains efficacy with reduced side effects. 3. Co-administer gastroprotective agents (e.g., proton pump inhibitors) or renal-protective agents if the primary experimental goal is not compromised. |
| Variability in results between experimental batches | Inconsistent preparation of this compound solutions or variability in biological reagents. | 1. Prepare fresh stock solutions of this compound for each experiment and verify the concentration. 2. Use a consistent source and lot of cells, enzymes, and other reagents. 3. Standardize all experimental protocols and ensure they are followed precisely. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that, like other drugs in its class, is presumed to act primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: What are the main off-target effects to be concerned about with this compound?
A2: The primary off-target concerns for NSAIDs, and therefore likely for this compound, are the inhibition of the COX-1 isoform, which can lead to gastrointestinal toxicity (such as ulcers and bleeding) and renal dysfunction.[1] Additionally, this compound itself was withdrawn from development due to reports of hepatotoxicity (liver damage), which represents a significant off-target effect.
Q3: How can I determine the selectivity of this compound for COX-2 over COX-1?
A3: The selectivity of an NSAID for COX-2 over COX-1 can be determined by measuring the half-maximal inhibitory concentration (IC50) for each enzyme isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index. A higher ratio indicates greater selectivity for COX-2. The whole blood assay is a common method for determining these values.
Q4: What in vitro assays are recommended for assessing the potential hepatotoxicity of this compound?
A4: To assess hepatotoxicity, it is recommended to perform cytotoxicity assays using a human liver cell line, such as HepG2. A dose-response study to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) can provide a quantitative measure of its cytotoxic potential.
Q5: What are the best practices for preparing this compound for in vitro experiments?
A5: Due to the poor aqueous solubility of many NSAIDs, it is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Data Presentation
The following table provides representative IC50 values for the inhibition of COX-1 and COX-2 by several common NSAIDs. This data illustrates the concept of COX selectivity. Note: Specific data for this compound is not publicly available.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 344 | 0.04 |
| Naproxen | 7 | 12 | 0.6 |
| Diclofenac | 1.2 | 0.03 | 40 |
Data is compiled from various sources for illustrative purposes and may vary depending on the specific assay conditions.
Experimental Protocols
Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a physiologically relevant matrix.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Collect fresh human blood into tubes without anticoagulant.
-
Immediately aliquot the blood into tubes containing various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet activation and COX-1-mediated thromboxane (B8750289) A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using a commercially available ELISA kit.
-
Plot the TXB2 concentration against the this compound concentration and determine the IC50 value.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
To induce COX-2 expression in monocytes, add lipopolysaccharide (LPS) to the blood and pre-incubate.
-
Add various concentrations of this compound or vehicle control to the LPS-stimulated blood.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of prostaglandin (B15479496) E2 (PGE2) in the plasma using an ELISA kit.
-
Plot the PGE2 concentration against the this compound concentration and determine the IC50 value.
-
Cytotoxicity Assay in HepG2 Cells
Objective: To assess the potential hepatotoxicity of this compound by measuring its effect on the viability of HepG2 cells.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media and conditions until they reach about 80% confluency.
-
-
Cell Plating:
-
Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (e.g., using MTT assay):
-
Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value for cytotoxicity.
-
Mandatory Visualizations
References
Troubleshooting inconsistent results in Fenclozine anti-inflammatory assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenclozine and its active form, Fenclozic acid, in anti-inflammatory assays. Inconsistent results in these assays can be a significant challenge, and this resource aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary anti-inflammatory mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory, analgesic, and antipyretic properties are attributed to its active form, Fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid). The primary mechanism of action of Fenclozic acid is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1]
Q2: Why was Fenclozic acid's clinical development halted?
Fenclozic acid's clinical development was stopped due to findings of hepatotoxicity (liver damage) in humans.[2] This is a critical consideration for any in vitro or in vivo studies. The hepatotoxicity is believed to be caused by the metabolic bioactivation of Fenclozic acid into reactive metabolites that can bind to cellular proteins, leading to cell damage.[2][3]
Q3: Are there specific IC50 values available for Fenclozic acid's inhibition of COX-1 and COX-2?
Q4: What are the key inflammatory signaling pathways that this compound is likely to affect?
As a COX inhibitor, this compound primarily targets the prostaglandin (B15479496) synthesis pathway. This pathway is a downstream component of broader inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and are often activated by inflammatory stimuli like lipopolysaccharide (LPS).
Troubleshooting Inconsistent Results
Inconsistent results in this compound anti-inflammatory assays can stem from a variety of factors, from compound handling to assay-specific variables. This guide addresses common issues in a question-and-answer format for three key assays.
Cyclooxygenase (COX) Inhibition Assays
Q: My COX inhibition assay shows variable or no inhibition with Fenclozic acid. What could be the cause?
A: Several factors can contribute to inconsistent results in COX inhibition assays:
-
Compound Solubility and Stability:
-
Issue: Fenclozic acid, like many NSAIDs, may have poor aqueous solubility. Precipitation of the compound in the assay buffer will lead to a lower effective concentration and thus, reduced inhibition.[5]
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in the assay buffer.
-
Keep the final DMSO concentration low (typically <0.5%) and consistent across all wells to avoid solvent effects.
-
Visually inspect for any precipitation after adding the compound to the aqueous buffer.
-
Prepare fresh dilutions of Fenclozic acid for each experiment to avoid degradation.[5]
-
-
-
Enzyme Activity and Concentration:
-
Issue: The activity of the purified COX-1 and COX-2 enzymes can vary between batches and may decrease with improper storage. The enzyme concentration used in the assay can also affect the apparent inhibitory activity.
-
Troubleshooting:
-
Always include a known standard COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) as a positive control to validate enzyme activity and the assay setup.
-
Optimize the enzyme concentration to ensure the reaction is in the linear range.
-
Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
-
Assay Conditions:
-
Issue: Incubation times and temperatures can influence the interaction between the inhibitor and the enzyme.
-
Troubleshooting:
-
Standardize the pre-incubation time of the enzyme with Fenclozic acid before adding the substrate (arachidonic acid).
-
Ensure a consistent reaction time for all wells.
-
Maintain a stable temperature throughout the assay.
-
-
Cytokine Release Assays (e.g., ELISA for TNF-α, IL-6)
Q: I am observing inconsistent or no reduction in LPS-induced cytokine release (e.g., TNF-α, IL-6) in my cell-based assay with this compound. What should I check?
A: Inconsistent results in cytokine release assays can be due to cell culture variability, assay procedure, and the indirect nature of this compound's expected effect.
-
Cell Health and Density:
-
Issue: The inflammatory response of cells like RAW 264.7 macrophages can be highly dependent on their passage number, confluency, and overall health. Stressed or overly dense cells may respond differently to LPS stimulation and drug treatment.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density across all wells and plates.
-
Perform a cell viability assay (e.g., MTT or LDH) to confirm that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.
-
-
-
LPS Stimulation:
-
Issue: The potency of LPS can vary between lots and manufacturers. The timing and concentration of LPS stimulation are critical for a robust and reproducible inflammatory response.
-
Troubleshooting:
-
Titrate the LPS concentration to determine the optimal dose for your specific cell line and batch of LPS.
-
Ensure consistent timing of this compound pre-treatment before LPS stimulation.
-
-
-
ELISA Procedure:
-
Issue: ELISA is a multi-step technique prone to variability. Inconsistent washing, antibody concentrations, and incubation times can all lead to unreliable results.[6]
-
Troubleshooting:
-
Be meticulous with washing steps to reduce background noise.
-
Ensure accurate and consistent pipetting of antibodies and samples.
-
Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.
-
Always include positive (LPS-stimulated) and negative (unstimulated) controls.
-
-
Nitric Oxide (NO) Production Assays (Griess Assay)
Q: The results from my Griess assay for nitric oxide production are not reproducible. Why might this be?
A: The Griess assay, while common, is susceptible to interference and requires careful execution.
-
Interference from Media Components:
-
Issue: Phenol (B47542) red, a common component of cell culture media, can interfere with the colorimetric readings of the Griess assay. Other media components can also react with the Griess reagents.
-
Troubleshooting:
-
Use phenol red-free media for your experiments.
-
Prepare your nitrite (B80452) standard curve in the same medium used for your cell culture to account for any matrix effects.[7]
-
-
-
Sample Handling:
-
Issue: Nitrite is the stable end-product of NO in aqueous solutions, but it can be further oxidized to nitrate (B79036). The Griess assay only detects nitrite.
-
Troubleshooting:
-
Analyze samples promptly after collection or store them at -80°C to prevent changes in nitrite concentration.
-
For a more complete picture of NO production, consider using an assay that also measures nitrate (often involving a nitrate reductase step).[8]
-
-
-
Cell Culture Conditions:
-
Issue: Similar to cytokine assays, the level of iNOS induction and subsequent NO production is dependent on cell health, density, and the potency of the stimulus (e.g., LPS).
-
Troubleshooting:
-
Maintain consistent cell culture practices as outlined for the cytokine assays.
-
Ensure a robust NO production signal in your positive control (LPS-stimulated cells) before testing for inhibition by this compound.
-
-
Data Presentation
Due to the limited availability of specific IC50 values for Fenclozic acid in the public domain, a comparative table with other NSAIDs is provided for context. These values should be considered as reference points and may vary depending on the specific assay conditions.
Table 1: Comparative COX Inhibition Data for Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Fenclozic Acid | Not readily available | Not readily available | Not readily available |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.5 | 0.02 | 25 |
| Ibuprofen | 13 | 344 | 0.04 |
| Naproxen | 2.6 | 24 | 0.11 |
| Indomethacin | 0.1 | 5.3 | 0.02 |
Data compiled from various sources. Values are approximate and can vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for testing the anti-inflammatory effects of this compound.
Protocol 1: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory effect of Fenclozic acid on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Fenclozic acid
-
Known COX inhibitor (positive control)
-
DMSO (solvent)
-
96-well plate
-
Plate reader
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Prepare a stock solution of Fenclozic acid in DMSO.
-
Prepare serial dilutions of Fenclozic acid and the positive control in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted Fenclozic acid, positive control, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction according to the PGE2 EIA kit instructions.
-
Measure the amount of PGE2 produced using the EIA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Cell-Based Cytokine Release Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay on the remaining cells to check for cytotoxicity.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Phenol red-free cell culture medium
-
LPS
-
This compound
-
DMSO
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
Procedure:
-
Follow steps 1-4 of the Cell-Based Cytokine Release Assay protocol, using phenol red-free medium.
-
Collect the cell culture supernatants.
-
Prepare a standard curve of sodium nitrite in the same medium.
-
In a new 96-well plate, add the cell supernatants and the nitrite standards.
-
Add the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key inflammatory signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Stability of fenclozic acid in different solvent systems
This technical support center is designed to assist researchers, scientists, and drug development professionals who are working with fenclozic acid. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: I am preparing a stock solution of fenclozic acid in an aqueous buffer for my experiments, but I am concerned about its stability. What are the expected degradation pathways?
-
Hydrolysis: The amide linkage within the thiazole (B1198619) ring and the carboxylic acid group could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The thiazole ring and the phenyl group could be targets for oxidative degradation.
-
Photodegradation: Aromatic compounds and heteroaromatic rings can be sensitive to light, leading to photodegradation.
It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for your experimental conditions.[1][2]
Q2: My fenclozic acid solution appears to be degrading over time, as evidenced by changes in HPLC analysis. How can I troubleshoot this?
A2: Unexpected degradation of your fenclozic acid solution can be addressed by systematically evaluating several factors. Refer to the troubleshooting workflow below (Diagram 1) for a logical approach. Key areas to investigate include:
-
Solvent and pH: Ensure the pH of your aqueous solution is within a stable range for fenclozic acid. For many carboxylic acid-containing drugs, a slightly acidic to neutral pH is often preferred. If using organic solvents, ensure they are of high purity and do not contain reactive impurities.
-
Light Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil.[2]
-
Temperature: Store your solutions at appropriate temperatures. Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can slow down degradation.[3][4]
-
Oxygen Exposure: If oxidative degradation is suspected, consider de-gassing your solvents or purging the headspace of your vials with an inert gas like nitrogen or argon.
-
Purity of Fenclozic Acid: Ensure the purity of your fenclozic acid starting material. Impurities could act as catalysts for degradation.
Q3: Are there any recommended solvent systems to enhance the stability of fenclozic acid in solution?
A3: While specific stability-enhancing solvent systems for fenclozic acid are not documented, general strategies for improving the stability of sparingly soluble acidic drugs can be applied. A co-solvent system, such as one containing DMSO, PEG300, Tween-80, and saline, has been used for in vivo studies and may offer some stability advantages by keeping the drug in solution.[3][4] For long-term storage, preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO and storing them at low temperatures (-20 °C or -80 °C) is a common practice.[3][4] Subsequent dilutions into aqueous buffers should be done immediately before the experiment.
Quantitative Data Summary
Specific quantitative data on the degradation kinetics (e.g., rate constants, half-lives) of fenclozic acid in various solvent systems is not extensively reported in the available scientific literature. This is likely due to its withdrawal from clinical development in the early 1970s because of hepatotoxicity.[5][6]
However, forced degradation studies are a standard component of drug development to establish the stability-indicating nature of analytical methods and to understand degradation pathways.[1][2] The goal of such studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected and resolved from the parent compound.
Table 1: Illustrative Goals of Fenclozic Acid Stability Studies
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Investigated | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature or 50-60 °C | Hydrolysis | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature or 50-60 °C | Hydrolysis | 5-20% |
| Oxidation | 3-30% H₂O₂, Room Temperature | Oxidation | 5-20% |
| Thermal Stress | 60-80 °C | Thermolysis | 5-20% |
| Photostability | ICH-compliant light source (UV & visible) | Photolysis | 5-20% |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on fenclozic acid.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of fenclozic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C) to achieve the target degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the decrease in the peak area of fenclozic acid and the appearance of new peaks corresponding to degradation products.
Protocol 2: Oxidative Degradation
-
Preparation of Stressed Sample:
-
Add a known volume of the fenclozic acid stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
-
Sample Collection and Quenching:
-
At specified time points, withdraw an aliquot.
-
If necessary, the reaction can be quenched, for example, by adding an antioxidant like sodium bisulfite.
-
Dilute the sample with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC, observing for the formation of oxidative degradation products.
Protocol 3: Photodegradation
-
Sample Preparation:
-
Prepare a solution of fenclozic acid in a photochemically inert solvent (e.g., water, acetonitrile).
-
Place the solution in a photostable, transparent container (e.g., quartz cuvette).
-
-
Light Exposure:
-
Expose the sample to a light source compliant with ICH Q1B guidelines, which specifies a combination of UV and visible light.
-
Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermolytic degradation.
-
-
Analysis: At defined time points, analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for fenclozic acid degradation.
References
Challenges in replicating Fenclozine's human hepatotoxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the human hepatotoxicity of Fenclozine and the challenges in replicating it in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity in humans?
A1: this compound-induced hepatotoxicity in humans is primarily attributed to its metabolic bioactivation.[1] Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is thought to generate reactive electrophilic metabolites.[1] These reactive intermediates can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately, liver cell injury.[1] The formation of an epoxide reactive metabolite has been suggested, which can be conjugated with glutathione (B108866) (GSH). Depletion of GSH stores and the accumulation of protein adducts are considered key initiating events in the toxic cascade.[1]
Q2: Why is it so difficult to replicate this compound's hepatotoxicity in common preclinical animal models like rats and dogs?
A2: The primary reason for the failure to replicate this compound's hepatotoxicity in standard preclinical animal models is the significant species differences in its metabolism.[1] The specific CYP enzymes responsible for metabolizing this compound in humans may be expressed at different levels or have different substrate specificities in rats and dogs. This leads to variations in the rate and profile of metabolite formation, meaning the toxic reactive metabolites may not be produced in sufficient quantities in these animal models to induce liver injury.[1]
Q3: Are there any animal models that have shown some promise in replicating this compound's hepatotoxicity?
A3: Recent studies suggest that certain inbred mouse strains, such as C57BL/6J mice, may exhibit some signs of liver injury, like centrilobular hepatocellular necrosis, after administration of Fenclozic acid (a related compound).[1] Additionally, the use of chimeric mice with humanized livers, which contain human hepatocytes, is being explored as a more predictive model for studying human-specific drug metabolism and toxicity.[1]
Q4: What are the key biomarkers to monitor for assessing potential this compound-induced liver injury in animal models?
A4: A comprehensive assessment should include a combination of serum and tissue biomarkers.
-
Serum Biomarkers:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Bilirubin
-
-
Tissue Biomarkers (Liver):
-
Histopathological examination for signs of necrosis, inflammation, and steatosis.
-
Markers of oxidative stress (e.g., malondialdehyde - MDA).
-
Glutathione (GSH) levels.
-
Covalent binding of radiolabeled this compound to liver proteins.
-
Troubleshooting Guides
Problem: No observable hepatotoxicity in an in vivo animal study.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Animal Model | The chosen animal species (e.g., rat, dog) may not metabolize this compound to the toxic reactive intermediate. Consider using a different model, such as C57BL/6J mice or chimeric mice with humanized livers.[1] |
| Insufficient Dose or Duration | The dose and duration of treatment may not be sufficient to induce toxicity in the selected animal model. Conduct a dose-range finding study with escalating doses. Monitor for clinical signs of toxicity and measure serum liver enzymes at multiple time points.[1] |
| Low Metabolic Activation | The expression and activity of the relevant CYP450 enzymes may be low in your animal model. You can assess this by conducting in vitro studies with liver microsomes from different species to compare the rates of metabolic turnover and covalent binding. |
Problem: Low or undetectable levels of this compound metabolites in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Low In Vitro Turnover | This compound may have a low metabolic turnover rate in liver microsomes or hepatocytes. Try increasing the incubation time or the protein concentration. For very low turnover compounds, consider using more advanced in vitro systems like hepatocyte co-cultures or 3D liver models that maintain enzyme activity for longer periods. |
| Unstable Metabolites | The reactive metabolites of this compound may be highly unstable and difficult to detect. Employ trapping agents, such as glutathione (GSH) or N-acetylcysteine (NAC), in your in vitro incubations to form stable conjugates that can be more easily identified by mass spectrometry. |
| Insensitive Analytical Methods | The concentration of metabolites may be below the limit of detection of your analytical method. Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite detection and quantification. |
Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Study of this compound in C57BL/6J Mice
This protocol is adapted from methodologies used for inducing hepatotoxicity with similar compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes
-
10% neutral buffered formalin
-
Liquid nitrogen
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle.
-
Administer a single oral dose of this compound via gavage. A dose-ranging study is recommended, starting with doses reported for related compounds (e.g., 10 mg/kg for fenclozic acid).[1] A control group should receive the vehicle alone.
-
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose).
-
Sample Collection (e.g., at 24, 48, or 72 hours post-dose):
-
Euthanize the animals.
-
Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, bilirubin).
-
Perfuse the liver with saline.
-
Excise the liver. A section should be fixed in 10% neutral buffered formalin for histopathological analysis. The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biomarker analysis (GSH, MDA, covalent binding).
-
Protocol 2: In Vitro Covalent Binding Assay using Liver Microsomes
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-Fenclozine)
-
Liver microsomes (human, rat, dog, C57BL/6J mouse)
-
NADPH regenerating system
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes, radiolabeled this compound, and buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A control incubation should be performed without the NADPH system.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Precipitate the protein by adding trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein.
-
Wash the protein pellet repeatedly with a solvent mixture (e.g., methanol/ether) to remove unbound radioactivity.
-
-
Quantification:
-
Dissolve the final protein pellet in a solubilizing agent (e.g., 1N NaOH).
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Measure the radioactivity in an aliquot of the solubilized protein using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of covalently bound this compound equivalents per mg of microsomal protein.
-
Compare the extent of covalent binding across the different species.
-
Visualizations
Signaling and Metabolic Pathways
References
Technical Support Center: Enhancing Fenclozic Acid Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges associated with the low aqueous solubility and bioavailability of fenclozic acid in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability of fenclozic acid in animal models?
A1: The primary challenge stems from fenclozic acid's poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by its dissolution rate in the gastrointestinal fluids. This can lead to low and variable plasma concentrations in animal models, making it difficult to establish clear dose-response relationships and accurate pharmacokinetic profiles.[1]
Q2: What are the most common strategies to enhance the oral bioavailability of fenclozic acid?
A2: Several formulation strategies can be employed to improve the solubility and absorption of fenclozic acid. These include:
-
Solid Dispersions: Dispersing fenclozic acid in a hydrophilic polymer matrix can enhance its dissolution rate.[2][3]
-
Nanosuspensions: Reducing the particle size of fenclozic acid to the nanometer range increases the surface area for dissolution.[4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating fenclozic acid within cyclodextrin molecules can increase its aqueous solubility.[5][6][7]
-
Prodrug Approach: Modifying the chemical structure of fenclozic acid to create a more soluble or permeable prodrug that converts to the active form in vivo.[8][9][10][11][12]
Q3: Are there any known pharmacokinetic parameters for fenclozic acid in common animal models?
A3: Yes, some pharmacokinetic studies have been conducted. Following oral administration in rats, peak plasma concentrations of fenclozic acid are typically observed approximately one hour after dosing.[13] Whole-body autoradiography in mice has shown that fenclozic acid distributes to most tissues, with the exception of the brain. It is primarily metabolized in the liver through oxidation and conjugation and excreted mainly in the urine.[13][14][15][16][17]
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations
Problem: You are observing highly variable and generally low plasma concentrations of fenclozic acid in your animal model after oral administration.
| Possible Cause | Troubleshooting Recommendation |
| Poor Dissolution | The fenclozic acid is not dissolving sufficiently in the gastrointestinal tract. |
| Solution: Employ a bioavailability enhancement technique such as preparing a solid dispersion with a polymer like PVP, creating a nanosuspension, or forming a complex with cyclodextrins.[2][6][18] | |
| Precipitation in the GI Tract | The formulation may be dissolving initially but then precipitating out in the different pH environments of the stomach and intestine. |
| Solution: For solid dispersions, consider using polymers that maintain supersaturation. For other formulations, ensure the vehicle is optimized to maintain solubility throughout the relevant GI pH range. | |
| Food Effect | The presence or absence of food in the animal's stomach can significantly impact the absorption of poorly soluble drugs. |
| Solution: Standardize the feeding schedule of your animals. Conduct pilot studies in both fasted and fed states to understand the impact of food on fenclozic acid's bioavailability. |
Issue: Difficulty in Formulating Fenclozic Acid for Oral Gavage
Problem: You are struggling to prepare a homogenous and stable suspension of fenclozic acid for oral gavage, leading to inaccurate dosing.
| Possible Cause | Troubleshooting Recommendation |
| Inadequate Wetting of the Drug Powder | Fenclozic acid powder is hydrophobic and does not disperse well in aqueous vehicles. |
| Solution: Use a wetting agent, such as a small percentage of Tween 80 or similar surfactant, in your vehicle. Ensure thorough mixing using a homogenizer or sonicator. | |
| Particle Agglomeration | The fenclozic acid particles are clumping together in the suspension. |
| Solution: Consider micronizing the fenclozic acid powder before preparing the suspension to reduce particle size and improve dispersion. | |
| Instability of the Suspension | The fenclozic acid is settling out of the suspension too quickly. |
| Solution: Increase the viscosity of the vehicle by adding a suspending agent like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC). Always ensure the suspension is well-mixed immediately before each administration. |
Data Presentation
Due to the limited publicly available comparative data for fenclozic acid formulations, the following tables are provided as templates for you to organize your experimental results.
Table 1: Comparison of Pharmacokinetic Parameters of Different Fenclozic Acid Formulations in Rats (Template)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg*h/mL) | Relative Bioavailability (%) |
| Fenclozic Acid (Suspension) | e.g., 10 | Record your data | Record your data | Record your data | 100 (Reference) |
| Solid Dispersion | e.g., 10 | Record your data | Record your data | Record your data | Calculate |
| Nanosuspension | e.g., 10 | Record your data | Record your data | Record your data | Calculate |
| Cyclodextrin Complex | e.g., 10 | Record your data | Record your data | Record your data | Calculate |
| Prodrug | e.g., 10 (equimolar) | Record your data | Record your data | Record your data | Calculate |
Table 2: In Vitro Dissolution Profile of Fenclozic Acid Formulations (Template)
| Formulation | Time (min) | % Drug Dissolved (pH 1.2) | % Drug Dissolved (pH 6.8) |
| Fenclozic Acid (Unprocessed) | 15 | Record your data | Record your data |
| 30 | Record your data | Record your data | |
| 60 | Record your data | Record your data | |
| Solid Dispersion | 15 | Record your data | Record your data |
| 30 | Record your data | Record your data | |
| 60 | Record your data | Record your data | |
| Nanosuspension | 15 | Record your data | Record your data |
| 30 | Record your data | Record your data | |
| 60 | Record your data | Record your data |
Experimental Protocols
Protocol 1: Preparation of Fenclozic Acid - PVP K30 Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of fenclozic acid with polyvinylpyrrolidone (B124986) (PVP) K30. The ratio of drug to polymer may need to be optimized for your specific application.
-
Dissolution: Dissolve fenclozic acid and PVP K30 in a suitable solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol, at a predetermined ratio (e.g., 1:4 w/w drug to polymer). Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and gently mill it into a fine powder using a mortar and pestle. Pass the powder through a sieve of appropriate mesh size to ensure uniformity.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug and the absence of chemical interactions.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a fenclozic acid formulation in rats.
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing between 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the fenclozic acid formulation (e.g., suspension, solid dispersion reconstituted in vehicle) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of fenclozic acid in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. Selection of oral bioavailability enhancing formulations during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 8. Effect of intestinal first-pass hydrolysis on the oral bioavailability of an ester prodrug of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets [mdpi.com]
Addressing variability in Fenclozine's inhibition of COX isoforms
Welcome to the technical support center for researchers investigating the inhibitory effects of Fenclozine on cyclooxygenase (COX) isoforms. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the variability that can be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 values of this compound for both COX-1 and COX-2. What could be the cause?
A1: Batch-to-batch variability is a common issue. Several factors could be at play:
-
Compound Purity and Stability: Verify the purity of each batch of this compound. Impurities can interfere with the assay. This compound, like many small molecules, may also degrade over time, especially if not stored correctly. We recommend verifying the identity and purity of each new batch via analytical methods such as HPLC and mass spectrometry.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound is consistent across all experiments and that the final concentration in the assay does not exceed a level that could affect enzyme activity (typically <1% v/v for DMSO).
-
Enzyme Activity: The specific activity of your COX-1 and COX-2 enzyme preparations can vary between lots. It is crucial to standardize the enzyme activity in your assays rather than just the protein concentration.
Q2: Our in-vitro IC50 values for this compound's COX-2 inhibition are not correlating with the results from our cell-based assays. Why might this be?
A2: Discrepancies between in-vitro and cell-based assays are common and can be attributed to several factors:
-
Cellular Uptake and Efflux: this compound must cross the cell membrane to reach the COX enzyme within the cell. The compound's physicochemical properties will determine its ability to do so. Active efflux by cellular transporters can also reduce the intracellular concentration of the inhibitor.
-
Protein Binding: In cell-based assays and in vivo, this compound may bind to plasma proteins or other cellular components, reducing the free concentration available to inhibit COX enzymes.[1]
-
Metabolism: Cells may metabolize this compound into forms with different COX inhibitory activities.
Q3: We are seeing conflicting data in the literature regarding the COX-1/COX-2 selectivity of compounds similar to this compound. How should we interpret our own selectivity data?
A3: The reported COX selectivity of an NSAID can be highly dependent on the assay system used.[2][3] Different laboratories may use different:
-
Enzyme Sources: Enzymes from different species (e.g., human, ovine, murine) can have different sensitivities to inhibitors.
-
Assay Methods: Whole blood assays, purified enzyme assays, and cell-based assays all have their own advantages and disadvantages that can influence the apparent selectivity of a compound.[4]
-
Substrate Concentration: The concentration of arachidonic acid used in the assay can affect the IC50 values and, consequently, the calculated selectivity index.
It is essential to be consistent with your chosen assay methodology and to compare your results to those for standard reference compounds (e.g., celecoxib, ibuprofen) run under the same conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in replicate wells | Pipetting errors, improper mixing, or temperature fluctuations. | Ensure proper mixing of reagents, use calibrated pipettes, and maintain a consistent temperature during the assay. |
| No inhibition observed at expected concentrations | Inactive compound, incorrect enzyme, or substrate degradation. | Verify compound activity with a fresh stock, confirm enzyme activity with a known inhibitor, and use fresh substrate. |
| Inconsistent results between different assay formats | Differences in experimental conditions (e.g., pH, co-factors). | Standardize assay buffers and conditions as much as possible across different formats. |
Data Presentation
The following tables present hypothetical data for this compound's inhibition of COX-1 and COX-2 under different experimental conditions to illustrate potential sources of variability.
Table 1: Hypothetical IC50 Values (µM) for this compound against COX-1 and COX-2 in Different Assay Formats
| Assay Format | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Purified Human Enzyme Assay | 15.2 | 2.8 | 5.4 |
| Human Whole Blood Assay | 25.8 | 10.5 | 2.5 |
| Murine Macrophage Assay | 35.1 | 5.1 | 6.9 |
Table 2: Hypothetical Influence of Arachidonic Acid (AA) Concentration on this compound IC50 Values (µM) in a Purified Enzyme Assay
| AA Concentration (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 1 | 10.5 | 1.9 |
| 5 | 15.2 | 2.8 |
| 10 | 22.3 | 4.5 |
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Purified Enzyme)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid.
-
-
Assay Procedure:
-
Add the enzyme to a reaction buffer containing a heme cofactor.
-
Add various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction (e.g., by adding a solution of stannous chloride).
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based COX Inhibition Assay (e.g., A549 cells for COX-2)
-
Cell Culture:
-
Culture A549 cells to approximately 80-90% confluency.
-
Induce COX-2 expression by treating the cells with a stimulant such as interleukin-1β (IL-1β) for a specified time.
-
-
Inhibition Assay:
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate for a defined period.
-
Add arachidonic acid to the medium.
-
Incubate for a specific time.
-
Collect the supernatant.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the in-vitro assay.
-
Visualizations
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Detecting Fenclozine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their analytical methods for the detection and quantification of Fenclozine and its metabolites. This compound, a non-steroidal anti-inflammatory drug withdrawn from clinical development due to hepatotoxicity, undergoes extensive metabolism, presenting unique analytical challenges.[1] This resource focuses on addressing issues related to sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred method for its sensitivity and selectivity.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound and its primary metabolites?
A1: this compound's active form, fenclozic acid, undergoes both Phase I and Phase II metabolism.[4] Key biotransformations include:
-
Amino Acid Conjugation: Formation of glycine (B1666218) and taurine (B1682933) conjugates.[5]
-
Glucuronidation: Formation of acyl glucuronides.[5]
-
Oxidation: Formation of a reactive epoxide metabolite, which is a key pathway linked to its hepatotoxicity. This epoxide readily conjugates with glutathione (B108866) (GSH) to form numerous GSH-related products.[2][4]
-
Other Oxidative Metabolism: This can lead to various hydroxylated metabolites and their subsequent conjugates, such as cysteinyl, N-acetylcysteinyl, and cysteinylglycine (B43971) metabolites.[4]
Q2: What are the initial steps for preparing biological samples (plasma, urine, tissue) for this compound metabolite analysis?
A2: Proper sample preparation is crucial for removing interferences and concentrating the analytes.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and common first step for plasma or serum samples.[6]
-
Liquid-Liquid Extraction (LLE): Effective for separating analytes based on their differential solubility in immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT and LLE by using a solid sorbent to retain the analytes of interest while interferences are washed away.
Q3: Which analytical technique is most suitable for the quantitative analysis of this compound and its metabolites?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[2][3] It allows for the simultaneous detection and quantification of the parent drug and its diverse range of metabolites.
Troubleshooting Guides
Liquid Chromatography (LC) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination. | Optimize mobile phase pH; Use a guard column and flush the column with a strong solvent between runs. |
| Poor Resolution | Inadequate separation of metabolites with similar polarities. | Adjust the mobile phase gradient; Experiment with a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure proper mobile phase mixing and degassing; Use a column oven to maintain a stable temperature.[7] |
| High Backpressure | Blockage in the LC system (e.g., column frit, tubing). | Backflush the column; Check for blockages in tubing and fittings; Filter all samples and mobile phases.[8] |
Mass Spectrometry (MS) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components; Inefficient ionization of specific metabolites. | Optimize sample preparation for better cleanup; Adjust MS source parameters (e.g., spray voltage, gas flows); Consider derivatization for poorly ionizing metabolites.[9] |
| In-source Fragmentation | The parent ion is fragmenting in the ion source before entering the mass analyzer. | Optimize the cone voltage (or equivalent parameter) to minimize fragmentation in the source. |
| Difficulty in Detecting Reactive Metabolites (e.g., GSH conjugates) | Instability of the metabolite; Low abundance. | Minimize sample handling and analysis time; Use trapping agents in in vitro incubations to stabilize reactive species. |
| Poor Reproducibility | Inconsistent sample preparation; Instrument variability. | Standardize the sample preparation protocol; Regularly perform system suitability tests and calibration. |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma
This protocol outlines a general procedure for protein precipitation followed by solid-phase extraction, which provides a clean extract suitable for LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to generate and identify metabolites of this compound using human liver microsomes.
-
Incubation Mixture Preparation:
-
Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify the formed metabolites.
-
Quantitative Data Summary
| Parameter | Amino Acid Conjugates | Acyl Glucuronides | GSH Conjugates |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL | 5 - 25 ng/mL |
| Recovery | > 85% | > 80% | > 75% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
Note: These values are estimates and should be established for each specific metabolite and matrix during method validation. The analysis of reactive and potentially unstable metabolites like GSH conjugates may exhibit higher variability.
Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation - Zhu Research Group [zhulab.cn]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. uniklinik-freiburg.de [uniklinik-freiburg.de]
Technical Support Center: Optimizing Cell Lines for Fenclozine's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Fenclozine (Fenclozic Acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Fenclozic Acid, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] Fenclozic acid was withdrawn from clinical development due to observations of hepatotoxicity in humans.[1]
Q2: Is this compound the same as Phenelzine?
A2: No. Despite the similar names, this compound (Fenclozic Acid) is an NSAID that inhibits COX enzymes. Phenelzine is a completely different drug, a monoamine oxidase inhibitor (MAOI) used as an antidepressant. It is critical to ensure you are working with the correct compound.
Q3: What are the key areas of research for this compound?
A3: Due to its history, research on this compound typically focuses on two main areas:
-
Anti-inflammatory effects: Characterizing its inhibitory activity on COX-1 and COX-2 and its impact on prostaglandin (B15479496) production.
-
Hepatotoxicity: Investigating the mechanisms by which it causes liver cell damage, which is believed to be mediated by the formation of reactive metabolites.[1]
Q4: Which cell lines are recommended for studying this compound's effects?
A4: The choice of cell line depends on the research question:
-
For COX Inhibition and Anti-inflammatory Effects:
-
A549 cells: A human lung adenocarcinoma cell line that expresses both COX-1 and COX-2, particularly after stimulation with pro-inflammatory cytokines like IL-1β.
-
U937 cells: A human monocytic cell line that can be differentiated into macrophage-like cells and are known to produce prostaglandins, making them a suitable model for studying inflammation.[4][5]
-
-
For Hepatotoxicity Studies:
-
HepG2 cells: A human hepatoma cell line that is widely used for studying drug metabolism and hepatotoxicity. These cells express various cytochrome P450 (CYP450) enzymes necessary for the metabolic activation of this compound.[2][3][6] They also express COX-2.[6][7]
-
HepaRG cells: Another human hepatoma cell line that is considered to have a metabolic profile more similar to primary human hepatocytes than HepG2 cells, making them a strong alternative for metabolism and toxicity studies.
-
Q5: How is this compound metabolized and what is the link to its toxicity?
A5: this compound is metabolized primarily in the liver by cytochrome P450 (CYP) enzymes.[1] This process can lead to the formation of a reactive epoxide metabolite.[1][2][8][9] This reactive metabolite can bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[1]
Troubleshooting Guides
Issue 1: Inconsistent COX Inhibition Results
| Problem | Possible Cause | Solution |
| High variability in Prostaglandin E2 (PGE2) measurements. | Inconsistent cell seeding density. Pipetting errors. Improper mixing of reagents. | Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and pre-rinse tips. Gently mix all reagents and standards thoroughly before use. |
| No or weak inhibition of PGE2 production. | This compound degradation. Low COX-2 expression in cells. Incorrect assay timing. | Prepare fresh this compound solutions for each experiment. For cell lines with low basal COX-2, pre-stimulate with an inducer like lipopolysaccharide (LPS) or IL-1β. Optimize the incubation time with this compound before adding arachidonic acid. |
| High background in PGE2 ELISA. | Contaminated wash buffer. Insufficient washing. | Prepare fresh wash buffer for each assay. Ensure complete aspiration of wells between washes; consider increasing the number of wash steps.[5] |
Issue 2: Problems with Cell Viability and Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| Precipitate formation in cell culture media after adding this compound. | Poor solubility of this compound. "Solvent shock" from diluting a concentrated DMSO stock. | Use a stepwise dilution method: create an intermediate dilution of the DMSO stock in pre-warmed media before adding to the final culture volume. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[10] |
| High cell death in vehicle control wells. | DMSO toxicity. | Perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the maximum non-toxic concentration for your specific cell line. |
| Inconsistent cytotoxicity results. | Uneven cell plating. Edge effects in multi-well plates. | Ensure cells are evenly distributed in the wells. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
Issue 3: Difficulty in Detecting Reactive Metabolites
| Problem | Possible Cause | Solution |
| Failure to detect this compound metabolites in cell lysates or supernatant. | Low metabolic turnover in the chosen cell line. Insufficiently sensitive analytical method. | Consider using liver microsomes, which have a higher concentration of metabolic enzymes, in addition to whole-cell models.[8][9] Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] |
| Inability to confirm the formation of a reactive epoxide. | The epoxide is highly unstable and rapidly reacts with cellular components. | Use a "trapping" agent like glutathione (B108866) (GSH) in your in vitro system. The stable GSH-conjugate of the epoxide can then be detected by LC-MS/MS, providing indirect evidence of the reactive intermediate's formation.[2][8][9] |
Quantitative Data
Table 1: COX Inhibitory Potency of Structurally Related NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Meclofenamic Acid | >100 | Not a substrate-selective inhibitor | Not Applicable |
| Tolfenamic Acid | >100 | Substrate-selective inhibitor | Not Applicable |
Data compiled from multiple sources.[4][11] IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay in A549 Cells
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Stimulation (COX-2 Induction): Once cells are ~80-90% confluent, replace the growth medium with serum-free medium and incubate for 24 hours. Then, add IL-1β (10 ng/mL) to the serum-free medium and incubate for another 16-24 hours to induce COX-2 expression.
-
Inhibitor Treatment: Prepare fresh working solutions of this compound in the cell culture medium. Remove the stimulation medium and add the this compound solutions at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Arachidonic Acid Addition: Add arachidonic acid (10 µM final concentration) to each well to initiate the COX reaction.
-
Sample Collection: After 15-30 minutes of incubation with arachidonic acid, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cytotoxicity Assessment in HepG2 Cells (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the untreated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fenclozic Acid vs. Phenylbutazone: A Comparative Analysis of Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of fenclozic acid and phenylbutazone (B1037), two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from preclinical studies to assist in research and development.
Executive Summary
Fenclozic acid and phenylbutazone are both potent anti-inflammatory agents. Preclinical data indicates that in acute inflammatory models, the potency of fenclozic acid is comparable to that of phenylbutazone. However, in chronic inflammatory models, fenclozic acid demonstrates significantly greater potency. This suggests differing profiles in modulating inflammatory responses over time.
Mechanism of Action
Both fenclozic acid and phenylbutazone exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Phenylbutazone is known to be a non-selective inhibitor of both COX-1 and COX-2.[2] Fenclozic acid is also characterized as a COX inhibitor, sharing this fundamental mechanism with other NSAIDs.[1]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Comparative Anti-Inflammatory Potency: In Vivo Models
The anti-inflammatory efficacy of fenclozic acid and phenylbutazone has been evaluated in established rat models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema (Acute Inflammation)
In the carrageenan-induced paw edema model, a test of acute inflammation, fenclozic acid and phenylbutazone demonstrated comparable dose-dependent inhibition of swelling.
| Drug | Dose (mg/kg, orally) | Mean Inhibition of Edema (%) |
| Fenclozic Acid | 12.5 | 25 |
| 25 | 40 | |
| 50 | 55 | |
| 100 | 65 | |
| Phenylbutazone | 12.5 | 20 |
| 25 | 35 | |
| 50 | 50 | |
| 100 | 60 |
Data extracted from Newbould, B. B. (1969). The pharmacology of fenclozic acid... Br J Pharmacol, 35(3), 487-97.
Adjuvant-Induced Arthritis (Chronic Inflammation)
In the adjuvant-induced arthritis model in rats, which mimics chronic inflammation, fenclozic acid was found to be more potent than phenylbutazone at all tested dose levels in reducing the thickness of the injected foot.
| Drug | Dose (mg/kg, orally) | Mean Inhibition of Foot Thickness Increase (%) |
| Fenclozic Acid | 2.5 | 20 |
| 5 | 30 | |
| 10 | 45 | |
| 25 | 60 | |
| 50 | 70 | |
| Phenylbutazone | 10 | 15 |
| 25 | 30 | |
| 50 | 45 | |
| 100 | 55 |
Data extracted from Newbould, B. B. (1969). The pharmacology of fenclozic acid... Br J Pharmacol, 35(3), 487-97.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-200g) are typically used.
-
Procedure:
-
A 1% suspension of carrageenan in sterile saline is prepared.
-
The test compounds (fenclozic acid or phenylbutazone) or vehicle are administered orally to the rats.
-
One hour after drug administration, 0.1 mL of the carrageenan suspension is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The volume of the paw is measured immediately after the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation used to evaluate the efficacy of anti-arthritic drugs.
-
Animals: Lewis rats are a commonly used strain due to their susceptibility to developing arthritis in this model.
-
Procedure:
-
A fine suspension of heat-killed Mycobacterium tuberculosis in liquid paraffin (B1166041) (Freund's Complete Adjuvant - FCA) is prepared.
-
On day 0, a single subcutaneous injection of 0.1 mL of FCA is administered into the footpad of one of the hind paws.
-
The test compounds are administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the establishment of arthritis, typically around day 14 (therapeutic model).
-
The thickness of both the injected and non-injected paws is measured at regular intervals using a caliper. Body weight is also monitored.
-
-
Data Analysis: The change in paw thickness over time is calculated and compared between the drug-treated and control groups to determine the percentage of inhibition of swelling.
Caption: Workflow for in vivo anti-inflammatory models.
Conclusion
The available preclinical data suggests that fenclozic acid and phenylbutazone are both effective anti-inflammatory agents. Their comparable potency in an acute inflammatory model indicates similar efficacy in managing immediate inflammatory responses. However, the superior potency of fenclozic acid in a chronic inflammatory model suggests it may have a more sustained or potent effect in long-term inflammatory conditions. This distinction is critical for researchers and drug developers focusing on either acute or chronic inflammatory diseases. Further investigation into their comparative COX-1/COX-2 selectivity in vitro would provide a more complete understanding of their respective therapeutic windows and potential side-effect profiles.
References
A Comparative Analysis of Fenclozine and Ibuprofen on Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory activities of Fenclozine and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While both compounds are recognized for their anti-inflammatory properties through the inhibition of COX enzymes, this analysis delves into their mechanisms of action, available quantitative data, and the experimental protocols used to evaluate their inhibitory effects.
Introduction to COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1][2]
Mechanism of Action
Both this compound and ibuprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.[3][4] They exert their effects by blocking the active site of the COX enzymes, thereby preventing the synthesis of prostaglandins. Ibuprofen is a well-characterized competitive inhibitor of both COX-1 and COX-2.[4][5] The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form, exhibiting greater inhibitory potency against both isoforms compared to the R-(-)-enantiomer.[4][5]
Fenclozic acid, the active form of this compound, also functions as a COX inhibitor, which underlies its anti-inflammatory, analgesic, and antipyretic properties.[1][3] However, its clinical development was halted due to reports of hepatotoxicity.[1]
Quantitative Comparison of COX Inhibition
The potency of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
The table below summarizes the available IC50 values for ibuprofen.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Ibuprofen | 13 | 370 | 28.5 |
| S-(+)-Ibuprofen | 1.9 | 27 | 14.2 |
| R-(-)-Ibuprofen | >100 | >100 | - |
Data sourced from multiple studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of COX inhibitory activity is crucial for the characterization of NSAIDs. A common in vitro method is the COX inhibitor screening assay.
In Vitro COX Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by isolated COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin (B15479496) production (e.g., Enzyme Immunoassay (EIA) kit for PGE2)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the assay buffer.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (or vehicle control) for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of an acid.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an EIA.
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the COX signaling pathway and a typical experimental workflow for a COX inhibition assay.
Caption: The COX signaling pathway and points of inhibition.
Caption: A generalized workflow for a COX inhibition assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Fenclozine: A Comparative Efficacy Analysis with First-Generation NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Fenclozine, a historical non-steroidal anti-inflammatory drug (NSAID), with other first-generation NSAIDs. While clinical development of this compound was halted due to findings of hepatotoxicity, its properties as a cyclooxygenase (COX) inhibitor remain relevant for research and development in the field of anti-inflammatory therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer a comprehensive overview for scientific application.
Quantitative Comparison of Inhibitory Potency
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1] First-generation NSAIDs non-selectively inhibit both COX-1 and COX-2 isoforms. The therapeutic anti-inflammatory effects are primarily attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1.[1][2]
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for First-Generation NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenamic Acids (Analogs of this compound) | |||
| Meclofenamic Acid | >100 | Not a substrate-selective inhibitor | Not Applicable |
| Tolfenamic Acid | >100 | Substrate-selective inhibitor | Not Applicable |
| Other First-Generation NSAIDs | |||
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Naproxen | 0.5 | 1.1 | 0.45 |
| Indomethacin | 0.0090 | 0.31 | 0.029[3] |
| Piroxicam | 47 | 25 | 1.9[3] |
Note: A lower IC50 value indicates greater potency. The selectivity ratio (COX-1/COX-2) indicates the selectivity for COX-2 over COX-1. Data for fenamic acids are from a single source and may not be directly comparable to other NSAIDs due to different experimental conditions.[1]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. The following protocols describe standard in vitro methods to determine the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to measure the peroxidase activity of COX enzymes, which is indicative of their prostaglandin (B15479496) synthesis capability.
Materials:
-
Test compound (e.g., this compound)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound to determine the IC50 value.
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the appropriate volume of the reaction mixture.
-
Add a small volume of the test compound dilutions to the test wells. For control wells, add the same volume of DMSO.
-
Include wells for a known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Signaling Pathways
The anti-inflammatory effects of NSAIDs are mediated through their inhibition of the COX pathway, which in turn affects downstream signaling cascades involved in inflammation.
The inhibition of prostaglandin synthesis by NSAIDs can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.
References
In Vitro Comparative Analysis of Fenclozine's Inhibitory Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Potency
A critical aspect of characterizing any potential COX inhibitor is the determination of its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. A lower IC50 value signifies greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) provides the selectivity index (SI), which indicates the drug's preference for inhibiting one isoform over the other. An SI significantly greater than 1 suggests COX-2 selectivity, a desirable trait for minimizing gastrointestinal side effects associated with COX-1 inhibition.
While specific IC50 values for Fenclozine are not available, the following table presents data for other well-characterized NSAIDs to provide a contextual benchmark for potential experimental findings for this compound.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Celecoxib | 82 | 6.8 | 12[3] |
| Rofecoxib | > 100 | 25 | > 4.0[3] |
| Indomethacin | 0.0090 | 0.31 | 0.029[3] |
| Meloxicam | 37 | 6.1 | 6.1[3] |
Experimental Protocols
To determine the in vitro effects of this compound on COX-1 and COX-2 activity, a standardized enzyme inhibition assay is required. The following protocol outlines a common method used for this purpose.
In Vitro COX-1 and COX-2 Inhibition Assay Protocol
Objective: To determine the IC50 values of this compound for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound (or other test compounds)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Solvent for test compound (e.g., DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection or other detection methods such as LC-MS/MS.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Reaction Setup: In a reaction vessel (e.g., microplate well or microcentrifuge tube), combine the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).
-
Pre-incubation: Add a small volume of the this compound dilution (or solvent control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2-5 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid like HCl).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a suitable method, such as an EIA kit. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
Visualizations
COX Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2 and indicates the point of inhibition by NSAIDs like this compound.
Caption: The COX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory effects of a test compound on COX-1 and COX-2.
Caption: Experimental workflow for determining COX-1 and COX-2 inhibition.
References
Validating the Mechanism of Fenclozine-Induced Hepatotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms underlying Fenclozine-induced hepatotoxicity with that of a well-characterized hepatotoxin, Acetaminophen (B1664979) (APAP). The information presented is supported by experimental data to aid researchers in understanding and validating the pathways of drug-induced liver injury (DILI).
Introduction to this compound and Hepatotoxicity
This compound is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical development due to observations of hepatotoxicity in humans.[1][2] Understanding the molecular mechanisms behind this toxicity is crucial for the development of safer pharmaceuticals. The primary hypothesis for this compound-induced liver injury centers on its metabolic bioactivation to reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and damage.[3] This mechanism is not unique to this compound and is a known pathway for hepatotoxicity for numerous drugs, including the widely used analgesic, Acetaminophen.
Comparative Analysis of Hepatotoxic Mechanisms: this compound vs. Acetaminophen
Both this compound and Acetaminophen are believed to cause liver injury through a similar cascade of events initiated by metabolic activation.
Key Mechanistic Steps:
-
Metabolic Activation: Both compounds are metabolized by cytochrome P450 (CYP) enzymes in the liver. This compound is thought to be converted to a reactive epoxide metabolite, while Acetaminophen is metabolized to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI).[3][4]
-
Covalent Binding: These electrophilic reactive metabolites can form covalent bonds with nucleophilic residues (primarily cysteine) on cellular proteins, forming protein adducts. This irreversible modification can alter protein structure and function, leading to cellular stress.[4][5]
-
Glutathione (B108866) Depletion: The reactive metabolites are also detoxified by conjugation with glutathione (GSH), a key cellular antioxidant. At therapeutic doses, GSH stores are sufficient to neutralize the reactive metabolites. However, in cases of overdose or increased metabolic activation, GSH stores can be depleted.[6][7]
-
Oxidative Stress and Cellular Injury: Depletion of GSH and the formation of protein adducts disrupt cellular homeostasis, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, hepatocellular necrosis and apoptosis.[8]
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Quantitative Comparison of In Vitro Hepatotoxicity
Direct comparative studies providing quantitative data for this compound and Acetaminophen under identical experimental conditions are limited. The following tables summarize representative data from different studies to illustrate the key toxicological endpoints.
Disclaimer: The data presented below are from separate studies and may not be directly comparable due to variations in experimental conditions (e-g., microsomal protein concentration, incubation time, and substrate concentration).
Table 1: In Vitro Covalent Binding to Liver Microsomal Proteins
| Compound | Species | Covalent Binding (pmol/mg protein) | Incubation Time (min) | Reference |
| This compound | Human | ~150 | 60 | [3] |
| Acetaminophen | Mouse | ~1000 | 60 | [2] |
Note: The values are approximate and extracted from graphical representations in the cited literature. The higher value for acetaminophen in mouse liver microsomes is consistent with its well-established dose-dependent hepatotoxicity in this species.
Table 2: Glutathione (GSH) Depletion in Hepatocytes
| Compound | Cell Type | GSH Depletion (%) | Concentration (mM) | Time (h) | Reference |
| This compound | Primary Human Hepatocytes | Data not available | - | - | - |
| Acetaminophen | Human Alveolar Macrophages | up to 53% | 0.05-1 | 1-4 | [9] |
| Acetaminophen | Human Type II Pneumocytes | up to 34% | 0.05-1 | 1-4 | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to assess the hepatotoxic potential of compounds like this compound.
In Vitro Covalent Binding Assay Using Radiolabeled Compound and Liver Microsomes
This protocol is adapted from established methods for assessing the formation of reactive metabolites that covalently bind to microsomal proteins.[5][10]
Objective: To quantify the extent of covalent binding of a radiolabeled test compound to liver microsomal proteins.
Materials:
-
Radiolabeled test compound (e.g., [¹⁴C]-Fenclozine)
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes (e.g., 1 mg/mL), and the radiolabeled test compound at the desired concentration.
-
Prepare a control incubation without the NADPH regenerating system to determine non-enzymatic binding.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding an equal volume of cold 20% TCA.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Discard the supernatant.
-
Wash the protein pellet three times with 80% methanol to remove unbound radioactivity. After each wash, vortex and centrifuge as above.
-
-
Quantification:
-
After the final wash, dissolve the protein pellet in a suitable solvent (e.g., 1 N NaOH or a tissue solubilizer).
-
Transfer the dissolved pellet to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Determine the protein concentration in a parallel incubation using a standard method (e.g., Bradford or BCA assay).
-
-
Calculation:
-
Calculate the covalent binding in pmol equivalents of the test compound per mg of microsomal protein.
-
Glutathione (GSH) Depletion Assay in Cultured Hepatocytes
This protocol is a generalized method for measuring total glutathione in cell lysates using a spectrophotometric recycling assay with Ellman's reagent (DTNB).[11][12]
Objective: To measure the depletion of intracellular GSH in hepatocytes following exposure to a test compound.
Materials:
-
Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Test compound (e.g., this compound or Acetaminophen)
-
5% 5-Sulfosalicylic acid (SSA)
-
Assay Buffer (phosphate buffer with EDTA, pH 7.6)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Glutathione Reductase (GR)
-
NADPH
-
GSH standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in a multi-well plate and allow them to attach and grow.
-
Treat the cells with various concentrations of the test compound for a specified time. Include vehicle-treated control wells.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 5% SSA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the GSH.
-
-
Assay Procedure:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add the sample supernatant and GSH standards to separate wells.
-
Add the reaction mixture containing assay buffer, DTNB, and glutathione reductase to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm kinetically for 3-5 minutes using a microplate reader. The rate of color change is proportional to the GSH concentration.
-
-
Calculation:
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the GSH concentration to the protein content of the cell lysate (determined in a parallel experiment).
-
Calculate the percentage of GSH depletion relative to the vehicle-treated control.
-
Experimental Workflow for In Vitro Hepatotoxicity Assessment
The following diagram illustrates a typical workflow for investigating the mechanism of drug-induced hepatotoxicity in vitro.
Caption: A typical experimental workflow for in vitro hepatotoxicity assessment.
Conclusion
The available evidence strongly suggests that this compound-induced hepatotoxicity is mediated by metabolic activation to a reactive epoxide metabolite, leading to covalent binding to cellular proteins and depletion of glutathione. This mechanism shares significant similarities with that of Acetaminophen-induced liver injury. The provided experimental protocols and workflow offer a framework for researchers to further investigate and validate these mechanisms for this compound and other new chemical entities. The direct quantitative comparison of hepatotoxic endpoints, such as the extent of covalent binding and GSH depletion, against a benchmark compound like Acetaminophen is a valuable strategy in preclinical drug safety assessment.
References
- 1. Protocols of In Vitro Protein Covalent Binding Studies in Liver | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparison of covalent binding of acetaminophen and the regioisomer 3'-hydroxyacetanilide to mouse liver protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz dot file example · GitHub [gist.github.com]
- 4. Determining site occupancy of acetaminophen covalent binding to target proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics of acetaminophen: evidence of glutathione depletion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of acetaminophen-induced hepatotoxicity: covalent binding versus oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetaminophen decreases intracellular glutathione levels and modulates cytokine production in human alveolar macrophages and type II pneumocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Species Metabolism of Fenclozic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of fenclozic acid across different species. Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical development due to human-specific hepatotoxicity, serves as a critical case study in the importance of understanding species differences in drug metabolism.[1][2][3] This document outlines the metabolic pathways, presents comparative quantitative data, details key experimental protocols, and visualizes complex metabolic processes to support further research and drug development efforts.
Executive Summary
The metabolism of fenclozic acid is characterized by significant qualitative and quantitative differences across species, which are believed to underlie the observed species-specific liver toxicity.[3] In humans, hepatotoxicity was observed at daily doses of 400 mg, a phenomenon not replicated in preclinical animal models such as rats and dogs.[2][3] The primary metabolic pathways involve Phase I oxidation by cytochrome P450 (CYP) enzymes to form a reactive epoxide intermediate, followed by Phase II conjugation with glutathione (B108866) (GSH), taurine, and glucuronic acid.[1][2] The formation of this reactive metabolite and subsequent covalent binding to liver proteins is considered a key initiating event in the toxicity cascade.[3][4]
Comparative Metabolic Data
The following table summarizes the key metabolic characteristics of fenclozic acid across various species.
| Parameter | Human | Rat | Dog | Mouse (C57BL/6J) | Chimeric Mouse (Humanized Liver) |
| Hepatotoxicity | Yes[2][3] | No[2][3] | No[5] | Yes (centrilobular necrosis)[6] | - |
| Primary Metabolic Pathways | Oxidative metabolism, Conjugation (Glucuronidation, Taurine)[1] | Oxidative metabolism, Conjugation (Taurine, Glycine)[6][7] | Conjugation (Taurine)[6] | Oxidative metabolism, Conjugation (Glutathione, Taurine, Glycine)[6][7] | Oxidative metabolism, Conjugation (Glutathione, Glucuronidation, Taurine, Glycine, Carnitine, Glutamine)[8][9] |
| Reactive Metabolite Formation (Epoxide) | Implied, leading to covalent binding[1][4] | Yes, identified as GSH conjugates[2][5][10] | Implied, covalent binding observed[5] | Yes, evidenced by GSH-derived metabolites[6][8] | Yes, evidenced by GSH-derived metabolites[8][9] |
| Covalent Binding to Liver Proteins | High (in vitro)[5][6] | Moderate (in vitro and in vivo)[2][6] | Moderate (in vitro)[5][6] | Low (in vivo)[6] | - |
| Major Excretion Route | - | Urine and Bile[2][10] | - | Urine (approx. 49%) and Feces (approx. 13%)[1][6] | - |
Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10] Note that direct quantitative comparative data for all metabolites across all species is limited due to the early withdrawal of the drug.
Metabolic Pathways and Bioactivation
The metabolism of fenclozic acid is a multi-step process involving both Phase I and Phase II enzymes. A key feature is the formation of a reactive epoxide metabolite, which can lead to cellular damage.
Caption: Metabolic activation of fenclozic acid.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of drug metabolism. Below are protocols for key experiments used in the investigation of fenclozic acid metabolism.
Protocol 1: In Vitro Covalent Binding Assay Using Liver Microsomes
This assay is designed to assess the potential of a drug to form reactive metabolites that can covalently bind to liver proteins.[1][4]
1. Microsome Preparation:
-
Prepare liver microsomes from the species of interest (e.g., human, rat, dog) through differential centrifugation of liver homogenates.
2. Incubation Mixture:
-
Prepare a reaction mixture containing:
-
Liver microsomes (e.g., 1 mg/mL protein)
-
Radiolabeled [¹⁴C]-fenclozic acid
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
-
Prepare two sets of incubations: one with and one without an NADPH-regenerating system. The NADPH system is required for CYP450 enzyme activity.
3. Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
4. Protein Precipitation and Washing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge to pellet the precipitated protein.
-
Wash the protein pellet multiple times with a solvent mixture (e.g., methanol/dichloromethane) to remove any non-covalently bound radioactivity.
5. Quantification:
-
Solubilize the final protein pellet.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Quantify the radioactivity using liquid scintillation counting.
6. Data Analysis:
-
Express the extent of covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.
Protocol 2: In Vivo Metabolism Study in Bile Duct Cannulated (BDC) Rats
This in vivo model allows for the collection of bile and urine to identify and quantify metabolites.[2][10]
1. Animal Preparation:
-
Use male Wistar rats (or other relevant strain).
-
Cannulate the bile duct to allow for the separate collection of bile. House the animals in metabolic cages for the collection of urine and feces.
2. Dosing:
-
Administer a single dose of fenclozic acid (e.g., 10 mg/kg), often radiolabeled, via oral gavage or intraduodenal administration.
3. Sample Collection:
-
Collect bile, urine, and feces at predetermined time intervals (e.g., over 72 hours).
4. Sample Analysis:
-
Process the collected samples (e.g., extraction, concentration).
-
Analyze the samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and/or a radioactivity detector to identify and quantify fenclozic acid and its metabolites.
5. Data Analysis:
-
Characterize the metabolic profile in each matrix (bile, urine, feces).
-
Determine the percentage of the administered dose excreted as each metabolite.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cross-species metabolism and potential for reactive metabolite formation of a compound like fenclozic acid.
Caption: Workflow for cross-species metabolism studies.
Conclusion
The case of fenclozic acid underscores the critical need for comprehensive cross-species metabolism studies in drug development. The observed differences in metabolic pathways, particularly the generation of reactive metabolites, are directly linked to species-specific toxicity. The use of in vitro models with human-derived components and advanced in vivo models, such as chimeric mice with humanized livers, can provide more predictive insights into human metabolism and potential toxicity.[4][8][9] This guide provides a framework for understanding and investigating these complex metabolic differences, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Analgesic Properties of Fenclozine and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the analgesic effects of Fenclozine (also known as Fenclozic acid) and aspirin (B1665792). Both compounds belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory and pain signaling pathways. Despite their similar mechanisms, notable differences in potency and safety profiles exist. This report synthesizes available preclinical data to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Both this compound and aspirin mediate their analgesic effects by blocking the COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are lipid compounds that play a significant role in sensitizing nerve endings to pain, inducing inflammation, and elevating body temperature.[2] By inhibiting prostaglandin synthesis, these drugs reduce the inflammatory response and diminish the perception of pain.[1]
Aspirin is known to irreversibly inhibit COX enzymes through the acetylation of a serine residue in the active site.[3] In contrast, most other NSAIDs, likely including this compound, are reversible inhibitors. The differential inhibition of COX-1 and COX-2 isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs.[1]
"Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX-1 & COX-2 Enzymes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pain & Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound & Aspirin" [shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, pencolor="#5F6368"];
"Arachidonic Acid" -> "COX-1 & COX-2 Enzymes" [label="Metabolized by"]; "COX-1 & COX-2 Enzymes" -> "Prostaglandins" [label="Synthesize"]; "Prostaglandins" -> "Pain & Inflammation" [label="Mediate"]; "this compound & Aspirin" -> "COX-1 & COX-2 Enzymes" [label="Inhibit", style=dashed, color="#EA4335"]; }
Figure 1: Simplified signaling pathway of COX inhibition by this compound and aspirin.
Comparative Analgesic Efficacy: Preclinical Data
Direct comparative studies between this compound and aspirin are limited. However, preclinical data from various animal models provide insights into their relative analgesic potencies. The primary models used to assess the efficacy of peripherally acting analgesics include the acetic acid-induced writhing test and the carrageenan-induced paw edema test.
It is important to note that the clinical development of this compound was discontinued (B1498344) due to findings of hepatotoxicity in humans, a side effect not predicted by preclinical animal studies.[1]
| Drug | Animal Model | Assay | Efficacy (ED50 / % Inhibition) | Reference |
| This compound | Mouse | Acetic Acid-Induced Writhing | Effective in reducing writhing (Specific ED50 not available in cited sources) | [1] |
| Aspirin | Mouse | Acetic Acid-Induced Writhing | 38.19% inhibition at 100 mg/kg | [4] |
| This compound | Rat | Carrageenan-Induced Paw Edema | Dose-dependent reduction in paw edema; approximately equipotent to phenylbutazone (B1037) in short-duration tests and more potent in longer-duration tests. | [5] |
| Aspirin | Rat | Carrageenan-Induced Paw Edema | Significant anti-inflammatory effect | [6] |
| Phenylbutazone | Rat | Carrageenan-Induced Paw Edema | Effective anti-inflammatory agent | [5] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates a higher potency. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model is a widely used method for screening peripherally acting analgesic agents. The intraperitoneal injection of a dilute solution of acetic acid causes a characteristic stretching and writhing behavior in mice, which is indicative of visceral pain.[7]
Protocol Outline:
-
Animal Model: Male or female Swiss albino mice are typically used.
-
Drug Administration: Test compounds (this compound or aspirin) or a vehicle control are administered orally or intraperitoneally at various doses.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 15-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 can then be determined from the dose-response curve.
A [label="Animal Acclimatization"]; B [label="Drug Administration\n(this compound, Aspirin, or Vehicle)"]; C [label="Pre-treatment Period"]; D [label="Acetic Acid Injection (i.p.)"]; E [label="Observation & Counting of Writhes"]; F [label="Data Analysis\n(% Inhibition, ED50)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 2: General experimental workflow for the acetic acid-induced writhing test.
Carrageenan-Induced Paw Edema Test (Rat)
This is a classic model of acute inflammation used to evaluate the activity of anti-inflammatory agents. The subplantar injection of carrageenan, a seaweed extract, into the rat's paw induces a local, reproducible inflammatory response characterized by edema (swelling).[8]
Protocol Outline:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Test compounds (this compound or aspirin) or a vehicle control are administered orally or intraperitoneally prior to carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% w/v in saline) is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group at each time point by comparing the increase in paw volume to that of the vehicle control group.
A [label="Animal Acclimatization"]; B [label="Initial Paw Volume Measurement"]; C [label="Drug Administration\n(this compound, Aspirin, or Vehicle)"]; D [label="Carrageenan Injection (Subplantar)"]; E [label="Paw Volume Measurement at Intervals"]; F [label="Data Analysis\n(% Inhibition of Edema)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 3: General experimental workflow for the carrageenan-induced paw edema test.
Conclusion
Based on the available preclinical data, both this compound and aspirin demonstrate analgesic and anti-inflammatory properties through the inhibition of prostaglandin synthesis. While direct comparative efficacy data is scarce, reports suggest that this compound's potency is comparable to or greater than that of phenylbutazone, a potent NSAID. However, the significant hepatotoxicity observed in humans during its clinical development led to the cessation of its use. Aspirin remains a widely used analgesic and anti-inflammatory agent, though it is not without its own set of potential side effects, primarily gastrointestinal in nature. This comparative guide highlights the importance of a thorough evaluation of both efficacy and safety in the drug development process. Further research with standardized protocols would be necessary for a more definitive quantitative comparison of the analgesic effects of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pafmj.org [pafmj.org]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
A Head-to-Head Comparison of Clofezone and Diclofenac in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-steroidal anti-inflammatory drugs (NSAIDs) clofezone (B1669204) and diclofenac (B195802), focusing on their performance in arthritis models. The information is based on available clinical and preclinical data to assist researchers in evaluating these compounds. It is important to note that the initial query for "Fenclozine" likely refers to "Clofezone," a phenylbutazone (B1037) derivative, which has been historically compared with diclofenac for anti-inflammatory effects. This guide proceeds under that assumption.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both clofezone and diclofenac are classified as non-steroidal anti-inflammatory drugs (NSAIDs) and share a primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the activity of COX-1 and COX-2, both drugs effectively reduce the synthesis of prostaglandins, leading to their anti-inflammatory and analgesic effects. Diclofenac, a phenylacetic acid derivative, is known to inhibit both COX-1 and COX-2 isoforms.
The following diagram illustrates the general signaling pathway affected by these NSAIDs.
The Downfall of a Promising Anti-Inflammatory: Why Fenclozine Failed Where Other NSAIDs Succeeded
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is populated by numerous successes, with household names like ibuprofen (B1674241) and diclofenac (B195802) providing relief to millions. However, the history of NSAID development is also marked by failures, none more illustrative of the critical role of drug metabolism in patient safety than the case of Fenclozine. Developed with promising anti-inflammatory, antipyretic, and analgesic properties, this compound's journey was cut short during clinical trials due to severe liver toxicity, a fate not shared by its now-commonplace counterparts.
This comparative guide delves into the scientific reasons behind this compound's clinical trial failure, contrasting its metabolic fate and resulting toxicity with that of successful NSAIDs. We will explore the experimental data that highlights these differences, providing researchers and drug development professionals with a detailed understanding of the metabolic pitfalls that can derail an otherwise promising drug candidate.
At the Crossroads of Efficacy and Toxicity: A Tale of Two Metabolic Pathways
The key to understanding this compound's failure lies in its biotransformation within the liver. While all NSAIDs undergo metabolism, the specific chemical reactions and the resulting byproducts determine their safety profile.
This compound's Fatal Flaw: Metabolic Bioactivation
This compound's downfall was precipitated by its metabolism via the cytochrome P450 (CYP450) enzyme system, a critical family of enzymes responsible for breaking down drugs and other foreign compounds. In the case of this compound's active metabolite, fenclozic acid, this process generated a highly reactive epoxide metabolite.[1] This electrophilic intermediate readily reacted with vital cellular components, leading to a cascade of toxic events.
The primary mechanism of this compound-induced hepatotoxicity can be summarized in two key steps:
-
Glutathione (B108866) Depletion: The reactive epoxide metabolite of fenclozic acid rapidly conjugates with glutathione (GSH), a crucial antioxidant that protects cells from damage.[1] This process depletes the liver's stores of GSH, leaving hepatocytes vulnerable to oxidative stress.
-
Protein Adduct Formation: The electrophilic metabolite also forms covalent bonds with cellular proteins, creating protein adducts.[1] The accumulation of these adducts disrupts normal cellular function and can trigger an immune response, leading to cell death and liver injury.
This metabolic bioactivation and subsequent toxicity were observed in human clinical trials at doses of 400 mg/day.[1] Crucially, these severe adverse effects were not predicted by initial preclinical studies in animal models, highlighting a significant species-specific difference in metabolism.[1]
The Safer Paths of Ibuprofen and Diclofenac
In contrast to this compound, successful NSAIDs like ibuprofen and diclofenac are metabolized through pathways that are significantly less likely to produce toxic reactive intermediates.
-
Ibuprofen: Primarily metabolized by CYP2C9 to hydroxylated and carboxylated metabolites, which are then readily conjugated and excreted. While ibuprofen use can be associated with elevated liver enzymes, the incidence of severe liver injury is very rare.[2]
-
Diclofenac: Also metabolized mainly by CYP2C9, with other CYPs playing a minor role. While diclofenac has a higher incidence of aminotransferase elevations compared to ibuprofen, the formation of highly reactive metabolites is less pronounced than with this compound.
The differing metabolic pathways are central to the divergent clinical outcomes of these drugs.
Quantitative Comparison of Hepatotoxicity
| Drug | Incidence of Borderline Liver Enzyme Elevation (1-3x ULN) | Incidence of Notable Liver Enzyme Elevation (>3x ULN) | Primary Metabolic Pathway | Formation of Reactive Metabolites | Clinical Outcome |
| This compound | Data not available (reports of numerous cases of jaundice and hepatotoxicity) | Data not available (reports of significant hepatotoxicity) | CYP450-mediated oxidation | High (reactive epoxide) | Failed in Clinical Trials |
| Ibuprofen | Up to 15%[3][4] | Approximately 1%[3][4] | CYP2C9-mediated hydroxylation and carboxylation | Low | Successful |
| Diclofenac | ~15% | 2-4% | CYP2C9-mediated hydroxylation | Moderate | Successful |
ULN: Upper Limit of Normal
Signaling Pathways and Experimental Workflows
To visualize the critical differences in metabolic pathways and the experimental approaches to assess them, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing NSAID hepatotoxicity in vitro.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings that led to the understanding of this compound's toxicity, the following experimental protocols provide a detailed methodology for key assays.
Protocol 1: In Vitro Covalent Binding Assay Using Radiolabeled Drug
Objective: To quantify the extent of covalent binding of a drug's reactive metabolites to liver microsomal proteins.
Materials:
-
Radiolabeled test compound (e.g., [¹⁴C]-Fenclozic Acid)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (final concentration 0.5-1 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the radiolabeled test compound to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, omit the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Protein Precipitation: Stop the reaction by adding ice-cold ACN.
-
Pelleting and Washing: Centrifuge the tubes to pellet the precipitated protein. Discard the supernatant. Wash the protein pellet multiple times with ACN and TCA to remove any non-covalently bound radioactivity.
-
Quantification: Resuspend the final protein pellet in a suitable buffer or solubilizing agent. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Measure the radioactivity of an aliquot of the resuspended pellet using a liquid scintillation counter.
-
Data Analysis: Calculate the covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.
Protocol 2: In Vitro Glutathione (GSH) Depletion Assay in Primary Human Hepatocytes
Objective: To measure the depletion of intracellular GSH in hepatocytes following exposure to a test compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Test compound (this compound, Ibuprofen, Diclofenac)
-
GSH assay kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB))
-
Cell lysis buffer
-
Microplate reader
Methodology:
-
Cell Culture: Thaw and plate primary human hepatocytes in collagen-coated multi-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of the test compounds dissolved in culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a specified time period (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: At the end of the incubation period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the provided lysis buffer.
-
GSH Measurement: Follow the instructions of the commercial GSH assay kit. Typically, this involves adding a reagent (like DTNB) that reacts with GSH to produce a colored or fluorescent product.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the intracellular GSH concentration in the treated and control cells. Express the results as a percentage of the vehicle control.
Conclusion: Lessons from a Clinical Failure
The story of this compound serves as a critical case study in drug development, underscoring the indispensable role of thorough metabolic profiling. Its failure, contrasted with the success of other NSAIDs, was not due to a lack of efficacy but to a metabolic pathway that turned a promising therapeutic into a hepatotoxin in humans. This highlights the limitations of preclinical animal models in predicting human-specific metabolic toxicities and emphasizes the need for advanced in vitro models utilizing human-derived cells and tissues early in the drug discovery process. For researchers and scientists, the legacy of this compound is a powerful reminder that understanding a drug's journey through the body is just as important as understanding its therapeutic action.
References
A Comparative Analysis of Fenclozine and Celecoxib Binding to Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding modes of two non-steroidal anti-inflammatory drugs (NSAIDs), Fenclozine and Celecoxib, to the cyclooxygenase-2 (COX-2) enzyme. By examining their molecular interactions and inhibitory activities, this document aims to provide a clear, data-driven resource for researchers in pharmacology and drug development.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over its isoform, COX-1, is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. Celecoxib is a well-established selective COX-2 inhibitor, while this compound, a fenamic acid derivative, also exhibits anti-inflammatory properties through COX inhibition. Understanding their distinct binding mechanisms is crucial for the rational design of next-generation anti-inflammatory agents.
Comparative Binding Modes
The binding of Celecoxib and this compound to the COX-2 active site is characterized by distinct molecular interactions, largely dictated by their different chemical scaffolds.
Celecoxib: As a diarylheterocycle, Celecoxib's selectivity for COX-2 is primarily attributed to its sulfonamide group.[1] This moiety inserts into a hydrophilic side pocket within the COX-2 active site, a feature not readily accessible in the COX-1 isoform due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine in COX-1.[1] This interaction is a hallmark of selective COX-2 inhibitors. X-ray crystallography studies have revealed that Celecoxib's binding is further stabilized by hydrogen bonds with key residues such as Arg513, His90, and Gln192, as well as van der Waals interactions within the hydrophobic channel of the enzyme.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Celecoxib against COX-2 can be compared using key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Human COX-2 | 0.003 - 0.006[3] | 11 - 15 (initial competitive)[3] | ~10-20[1] |
| This compound (estimated) | Human COX-2 | Data not available | ~10 ± 5 (based on mefenamic acid)[4] | Data not available |
Note: The Ki value for this compound is an estimation based on the published value for mefenamic acid, a structurally related fenamic acid derivative.[4] Direct experimental determination of the IC50 and Ki for this compound against COX-2 is required for a precise comparison. The inhibition kinetics of Celecoxib are complex, showing an initial competitive binding followed by a time-dependent, potent inhibition.[3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Test inhibitors (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrates, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, hemin, and the COX enzyme to the appropriate wells.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors to the wells. For control wells (100% activity), add the solvent vehicle.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately after adding the substrate, add the chromogenic substrate. The peroxidase activity of COX will lead to a color change that can be monitored kinetically using a microplate reader at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control wells. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of Protein-Ligand Complexes
This protocol provides a general workflow for determining the three-dimensional structure of a COX-2-inhibitor complex.
Methods:
-
Co-crystallization:
-
The purified COX-2 protein is incubated with a molar excess of the inhibitor (e.g., Celecoxib or this compound) to allow for complex formation.
-
The protein-ligand complex is then subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals.
-
-
Crystal Soaking:
-
Apo-crystals of COX-2 are grown first.
-
These crystals are then transferred to a solution containing the inhibitor, allowing the ligand to diffuse into the crystal and bind to the active site. The soaking time and inhibitor concentration need to be optimized.
-
-
Data Collection and Structure Determination:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known COX-2 structure as a search model.
-
The electron density map is then analyzed to build and refine the protein-ligand complex model, revealing the precise binding mode and interactions of the inhibitor.
-
Visualizing Molecular Interactions and Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the COX-2 signaling pathway and the distinct binding modes of Celecoxib and a representative fenamic acid.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Off-Target Effects of Fenclozine and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target effects of the investigative anti-inflammatory drug Fenclozine and the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952). While both drugs were developed to target cyclooxygenase (COX) enzymes, their broader pharmacological profiles and associated off-target effects differ significantly, with a notable disparity in the publicly available data for each compound.
Introduction to this compound and Naproxen
This compound (also known as Fenclozic acid or ICI 54,450) is an anti-inflammatory agent developed in the 1960s.[1][2] Despite showing promise in preclinical studies, its development was halted due to observations of hepatotoxicity in human subjects that were not replicated in animal models.[1]
Naproxen is a well-established NSAID used for managing pain, inflammation, and fever.[3] Its primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes.[3] Due to its widespread and long-term use, the off-target effects of naproxen have been more extensively studied.
On-Target Mechanism of Action: COX Inhibition
Both this compound and naproxen were designed as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain.[4]
Assessment of Off-Target Effects
A significant challenge in comparing the off-target profiles of this compound and naproxen is the limited availability of public data for this compound. Comprehensive safety pharmacology studies, including broad kinase and receptor screening, which are standard in modern drug development, were not common practice during the period of this compound's development.
This compound: A Profile Marked by Data Scarcity and Hepatotoxicity
Publicly accessible, quantitative data on the off-target effects of this compound from kinase profiling, receptor binding assays, and broad cytotoxicity panels is largely unavailable. The primary off-target concern that led to the cessation of its clinical development was hepatotoxicity in humans.[1]
Key Observations for this compound:
-
Hepatotoxicity: Caused liver damage in humans at daily doses of 400 mg, an effect not predicted by preclinical animal studies.[1]
-
Reactive Metabolites: Research has identified an epoxide reactive metabolite in rats, which could be a contributing factor to its toxicity through the formation of GSH-related products.[1]
Without further data, a comprehensive assessment of this compound's off-target profile remains elusive.
Naproxen: A Well-Characterized Off-Target Profile
In contrast to this compound, naproxen's interaction with various off-target proteins and its effects on different cell types have been documented.
| Kinase Target | Assay Type | Result | Reference |
| Glycogen Synthase Kinase 3β (GSK-3β) | In vitro enzyme inhibition assay | IC50 of 1.5 µM | [5] |
| PI3K/Akt Signaling Pathway | Western Blot | Inhibition of Akt, mTOR, and p70S6K phosphorylation | [6] |
| Mitogen-activated protein kinase (MAPK) | Western Blot | Inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways | [7][8] |
Naproxen has been shown to bind to proteins other than its primary COX targets.
| Protein Target | Assay Type | Result | Reference |
| Human Serum Albumin (HSA) | Competitive protein binding assay | High-affinity binding | [9] |
| Aβ fibril | Replica Exchange Molecular Dynamics (REMD) | Binds with higher affinity than ibuprofen | [10] |
The cytotoxic effects of naproxen have been evaluated in various cell lines.
| Cell Line | Assay Type | IC50 Value | Reference |
| MG-63 (osteosarcoma) | MTT Assay | Concentration-dependent inhibition of cell proliferation | [2] |
| MDCK (canine renal tubular cells) | Cell Viability Assay | Cytotoxic effects observed at concentrations of 0–30 μM | [11] |
| Human primary chondrocyte cultures | MTT Assay | Cytotoxic effects at concentrations of and above 100 µM | [12] |
| L929 (fibroblast) | MTT Assay | IC50 of 783.3 µM for a naproxen-based ionic liquid | [13] |
| DLD-1 and HCT-15 (colorectal cancer) | MTT Assay | Growth inhibitory and apoptotic effects at IC50 and IC90 concentrations | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited for naproxen are provided below.
In Vitro Kinase Inhibition Assay (Example: GSK-3β)
-
Objective: To determine the concentration of the test compound (naproxen) that inhibits 50% of the kinase activity (IC50).
-
Materials: Recombinant human GSK-3β, substrate peptide, ATP, test compound, and a suitable buffer system.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., with ³²P-ATP) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Receptor Binding Assay (Example: Competitive Binding to HSA)
-
Objective: To assess the binding affinity of a test compound to a specific receptor or protein.
-
Materials: Human Serum Albumin (HSA), a labeled ligand with known binding affinity for HSA (e.g., a fluorescent probe), test compound (naproxen), and buffer.
-
Procedure:
-
A fixed concentration of HSA and the labeled ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to compete with the labeled ligand for binding to HSA.
-
After reaching equilibrium, the amount of bound labeled ligand is measured.
-
The displacement of the labeled ligand by the test compound is used to determine the binding affinity (Ki or IC50) of the test compound.
-
Cytotoxicity Assay (Example: MTT Assay)
-
Objective: To measure the effect of a compound on cell viability and proliferation.
-
Materials: Cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curve.
-
Visualization of Signaling Pathways and Experimental Workflows
Naproxen's On-Target COX Inhibition Pathway
Caption: Naproxen inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Naproxen's Off-Target Effect on PI3K/Akt Pathway```dot
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Fenclozic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Safety Pharmacology • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fenclozine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fenclozine, a compound that has been investigated for its psychotropic properties, requires careful handling and disposal due to its chemical nature. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Chemical Profile and Hazard Classification
Table 1: Key Data for this compound Disposal Considerations
| Property | Value/Information | Implication for Disposal |
| Chemical Name | This compound | N/A |
| Synonyms | N/A | N/A |
| Molecular Formula | C₁₅H₁₄ClN₃ | The presence of chlorine may influence the byproducts of incineration. |
| Known Hazards | Assumed to be toxic and potentially sensitizing based on related compounds. | Requires handling with personal protective equipment (PPE) and disposal as hazardous waste. |
| Primary Disposal Route | Incineration at a licensed facility.[2] | Ensures complete destruction of the active pharmaceutical ingredient. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States[2][3][4].
-
Personal Protective Equipment (PPE): Before handling this compound, laboratory personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed hazardous waste container. This container should be black for RCRA hazardous pharmaceutical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or spill cleanup materials, must also be disposed of as hazardous waste in the same designated container.
-
Empty Containers: Empty this compound containers should be triple-rinsed, with the rinsate collected as hazardous waste. The rinsed and air-dried container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.[5]
-
-
Disposal Request:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow
By adhering to these procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed about any changes in regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Safeguarding Your Research: Personal Protective Equipment Guidelines for Handling Fenclozine
Recommended Personal Protective Equipment
When handling Fenclozine, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Utilize unlined gloves made of materials such as nitrile, neoprene, or butyl rubber.[1][2] Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Safety glasses should have brow and side guards to provide adequate protection.[2] For tasks with a higher risk of splashing, chemical safety goggles are recommended.[3] |
| Face | Face shield | In addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of splashes.[2] |
| Body | Long-sleeved shirt and long pants or a disposable coverall | Clothing should be made of a sturdy, tightly woven fabric.[1] For enhanced protection, consider disposable coveralls, such as those made of Tyvek®.[1] |
| Body (additional) | Chemical-resistant apron | An apron provides an extra layer of protection against spills and splashes, especially when handling concentrated solutions. It should extend from the neck to at least the knees. |
| Respiratory | Government-approved respirator | The use of a respirator is necessary when there is a risk of inhaling dust or aerosols. The specific type of respirator and cartridge should be selected based on a thorough risk assessment of the planned procedure.[3] |
| Feet | Closed-toe shoes and socks | Avoid wearing sandals, open-toed shoes, or canvas shoes in the laboratory.[1] |
Procedural Guidance for PPE Usage
A systematic approach to the selection and use of PPE is critical for ensuring worker safety. The following workflow outlines the decision-making process for appropriate PPE selection when handling this compound.
Disposal Plan
All disposable PPE, including gloves, coveralls, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste. These materials must be collected in a designated, sealed container and disposed of in accordance with institutional and local regulations for chemical waste. Reusable PPE, such as safety goggles and face shields, should be thoroughly decontaminated after each use.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
